Product packaging for Rustmicin(Cat. No.:CAS No. 100227-57-4)

Rustmicin

Cat. No.: B1680281
CAS No.: 100227-57-4
M. Wt: 380.5 g/mol
InChI Key: WOFFENQLRMDHKE-CJAJMRFHSA-N
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Description

Rustmicin (CAS 100227-57-4), also known as Galbonolide A, is a 14-membered macrolide compound originally isolated from the bacterium Micromonospora narashinoensis . It functions as a potent antifungal agent by specifically inhibiting inositol phosphoceramide (IPC) synthase, a key enzyme in the sphingolipid biosynthesis pathway in fungi . By blocking the transfer of inositol phosphate to ceramide, this compound disrupts the production of essential sphingolipids, which are critical components of the fungal cell membrane . This unique mechanism of action is distinct from that of major antifungal classes like azoles and echinocandins, making this compound a valuable tool for studying fungal biology and resistance . This compound exhibits remarkable, nanomolar-level in vitro antifungal activity against a range of pathogenic fungi, most notably against Cryptococcus neoformans . While its efficacy in vivo can be limited by conversion to an inactive form in serum, it remains a highly significant compound for research into novel antifungal strategies and sphingolipid metabolism . This product is intended for research purposes only and is not approved for human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C21H32O6 B1680281 Rustmicin CAS No. 100227-57-4

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

100227-57-4

Molecular Formula

C21H32O6

Molecular Weight

380.5 g/mol

IUPAC Name

(3R,7Z,9S,12E,14S)-14-ethyl-5-hydroxy-5-(hydroxymethyl)-7-methoxy-3,9,13-trimethyl-11-methylidene-1-oxacyclotetradeca-7,12-diene-2,4-dione

InChI

InChI=1S/C21H32O6/c1-7-18-15(4)9-13(2)8-14(3)10-17(26-6)11-21(25,12-22)19(23)16(5)20(24)27-18/h9-10,14,16,18,22,25H,2,7-8,11-12H2,1,3-6H3/b15-9+,17-10-/t14-,16+,18-,21?/m0/s1

InChI Key

WOFFENQLRMDHKE-CJAJMRFHSA-N

Isomeric SMILES

CC[C@H]1/C(=C/C(=C)C[C@@H](/C=C(/CC(C(=O)[C@H](C(=O)O1)C)(CO)O)\OC)C)/C

Canonical SMILES

CCC1C(=CC(=C)CC(C=C(CC(C(=O)C(C(=O)O1)C)(CO)O)OC)C)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

galbonolide
galbonolide A
rustmicin

Origin of Product

United States

Foundational & Exploratory

Rustmicin: A Technical Guide to its Discovery, Mechanism, and Origin from Micromonospora chalcea

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin, a 14-membered macrolide antibiotic originating from the actinomycete Micromonospora chalcea, has emerged as a potent and specific inhibitor of fungal sphingolipid biosynthesis. This technical guide provides a comprehensive overview of the discovery of this compound, its mechanism of action, quantitative biological data, and detailed experimental protocols relevant to its study. By targeting inositol phosphorylceramide (IPC) synthase, an enzyme essential for fungal viability but absent in mammals, this compound represents a promising scaffold for the development of novel antifungal therapeutics. This document consolidates key findings and methodologies to support further research and drug development efforts in this area.

Discovery and Origin

This compound was first identified as a potent antifungal agent produced by the actinomycete strain MA 7094, which was taxonomically assigned to the genus Micromonospora.[1] This genus, particularly the species Micromonospora chalcea, is a well-documented source of diverse bioactive secondary metabolites, including macrolide antibiotics.[2][3] Initially recognized for its activity against plant pathogenic fungi, subsequent research unveiled its powerful fungicidal properties against clinically significant human pathogens.[1][4]

Fermentation studies revealed that the production of this compound is highly dependent on culture conditions. Optimization of the fermentation medium showed that the concentration of tomato paste was a critical factor, primarily by helping to maintain the pH of the broth at or below 6.0.[1][4] Furthermore, the choice of antifoam agent was found to dramatically influence yield, with the substitution of UCON-LB625 for P-2000 leading to a 100% increase in production.[1] Through a combination of fermentation optimization and the generation of a non-sporulating mutant of the producing strain, the this compound titer was successfully increased from an initial 10 mg/liter to 145 mg/liter.[1]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

The primary mechanism of this compound's antifungal activity is the specific and potent inhibition of inositol phosphorylceramide (IPC) synthase.[4][5][6] This enzyme catalyzes a critical, fungal-specific step in the sphingolipid biosynthesis pathway: the transfer of a phosphoinositol group from phosphatidylinositol (PI) to the C1 hydroxyl of ceramide, forming inositol phosphorylceramide (IPC).[7]

The inhibition of IPC synthase by this compound leads to two key downstream effects:

  • Accumulation of Ceramide: The blockage of its conversion leads to a buildup of the ceramide substrate.

  • Depletion of Complex Sphingolipids: The lack of IPC, the precursor for all complex sphingolipids in fungi (such as mannosyl-inositol-phosphorylceramide, MIPC), results in their depletion from cellular membranes.

This disruption of sphingolipid homeostasis is catastrophic for the fungal cell, leading to compromised membrane integrity, altered signaling, and ultimately, cell death.[4][6] The inhibition is reversible.[4][5] Because IPC synthase is absent in mammalian cells, this compound exhibits a high degree of selectivity for fungal pathogens, making it an attractive target for antifungal drug development.[7][8]

Sphingolipid_Biosynthesis_Inhibition cluster_pathway Fungal Sphingolipid Biosynthesis cluster_inhibition Mechanism of this compound Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide Multiple Steps IPC_Synthase Inositol Phosphorylceramide (IPC) Synthase Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphorylceramide (IPC) IPC_Synthase->IPC Accumulation Ceramide Accumulation IPC_Synthase->Accumulation Leads to Complex_SL Complex Sphingolipids (e.g., MIPC) IPC->Complex_SL Depletion Complex Sphingolipid Depletion IPC->Depletion Leads to This compound This compound This compound->Inhibition

Caption: Inhibition of the fungal sphingolipid pathway by this compound.

Quantitative Biological Data

This compound demonstrates potent activity against a range of fungal species, with particularly high potency against Cryptococcus neoformans. The quantitative data for its inhibitory and fungicidal activities are summarized below.

Table 1: In Vitro Inhibition of Sphingolipid Synthesis and IPC Synthase

Fungal Species Target IC₅₀ Value Reference(s)
Cryptococcus neoformans Sphingolipid Synthesis 0.2 ng/mL [9]
Cryptococcus neoformans IPC Synthase (membrane-bound) 70 pM [4][5][6][9]
Cryptococcus neoformans IPC Synthase (solubilized) 170 pM [8]
Candida albicans Sphingolipid Synthesis 25 ng/mL [9]

| Saccharomyces cerevisiae | Sphingolipid Synthesis | 30 ng/mL |[9] |

Table 2: In Vivo Efficacy in a Murine Model of Cryptococcosis

Animal Model Infection Route Treatment Outcome Reference(s)

| DBA/2N Mice | Intravenous C. neoformans | this compound (10, 20, 40, 80 mg/kg) for 4 days | Dose-dependent reduction in fungal burden (CFU) in brain and spleen |[6] |

Experimental Protocols

This section provides detailed methodologies for key experiments used in the characterization of this compound.

Fermentation and Isolation of this compound

The production of this compound is achieved through submerged fermentation of Micromonospora sp. MA 7094.

  • Strain Maintenance and Inoculum Development: The Micromonospora strain is maintained on agar slants. An inoculum is developed by transferring a loopful of spores and mycelia into a seed medium and incubating for 2-3 days.

  • Production Fermentation: The seed culture is used to inoculate a production medium. A key component for high yield is tomato paste, which helps maintain the pH below 6.0.[1] The fermentation is carried out in a stirred-tank fermenter for 5-7 days.

  • Harvest and Extraction: The whole fermentation broth is harvested. This compound is extracted from the broth using a water-immiscible organic solvent, such as ethyl acetate. The organic phase is separated and concentrated under reduced pressure.

  • Purification: The crude extract is subjected to a series of chromatographic steps. This typically involves silica gel column chromatography followed by preparative high-performance liquid chromatography (HPLC) to yield pure this compound.[10]

Fermentation_Workflow cluster_fermentation Fermentation cluster_purification Isolation & Purification A 1. Inoculum Development (Micromonospora sp. MA 7094) B 2. Production Fermentation (pH < 6.0, 5-7 days) A->B C 3. Broth Harvest & Ethyl Acetate Extraction B->C D 4. Concentration of Organic Phase C->D E 5. Silica Gel Chromatography D->E F 6. Preparative HPLC E->F G Pure this compound F->G

Caption: General workflow for this compound fermentation and isolation.

Inositol Phosphorylceramide (IPC) Synthase Inhibition Assay

This assay measures the ability of this compound to inhibit the IPC synthase enzyme from fungal membrane preparations. A fluorescent ceramide analog is commonly used as a substrate.

  • Preparation of Fungal Microsomes:

    • Grow the fungal culture (e.g., C. neoformans, C. albicans) to mid-log phase.

    • Harvest cells and wash with buffer.

    • Lyse the cells mechanically (e.g., with glass beads) in a lysis buffer containing protease inhibitors.

    • Perform differential centrifugation to pellet cell debris and then pellet the microsomal membrane fraction at high speed (e.g., 100,000 x g).

    • Resuspend the microsomal pellet in a storage buffer and determine the protein concentration.

  • Enzyme Inhibition Assay:

    • In a microplate or microcentrifuge tube, pre-incubate the fungal microsomes (e.g., 50 µg protein/ml) with varying concentrations of this compound (or DMSO as a vehicle control) for 15 minutes at room temperature.[8]

    • The reaction buffer typically contains Tris-HCl (pH 7.0), exogenous phosphatidylinositol (PI, e.g., 25 µM), and a detergent like sodium cholate (0.25%).[8]

    • Initiate the reaction by adding a fluorescent substrate, such as [³H]ceramide or C₆-NBD-ceramide (a fluorescent analog).[8]

    • Incubate the reaction for 60 minutes at room temperature.

  • Product Detection and Analysis:

    • Stop the reaction by adding a solvent mixture (e.g., chloroform/methanol).

    • Extract the lipids.

    • Separate the product (e.g., [³H]IPC or NBD-IPC) from the unreacted substrate using thin-layer chromatography (TLC).

    • Quantify the product by scintillation counting (for ³H) or fluorescence imaging (for NBD).

    • Calculate the percentage of inhibition at each this compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

In Vivo Efficacy Model (Murine Cryptococcosis)

This protocol describes a model of disseminated cryptococcosis in mice to evaluate the in vivo efficacy of this compound.

  • Inoculum Preparation:

    • Culture C. neoformans (e.g., strain MY2061) on agar plates.

    • Harvest yeast cells and wash them in sterile saline.

    • Count the cells using a hemocytometer and adjust the concentration to the desired inoculum size (e.g., 1 x 10⁵ cells/mouse) in saline.[6]

  • Infection:

    • Use a susceptible mouse strain, such as DBA/2N.[6]

    • Inject the prepared inoculum (e.g., in a volume of 0.1 mL) into each mouse via the lateral tail vein (intravenous inoculation).

  • Treatment:

    • Prepare this compound in a suitable vehicle for administration (e.g., intraperitoneal or oral).

    • Initiate therapy shortly after infection (e.g., within 15 minutes).[6]

    • Administer this compound at various doses (e.g., 10, 20, 40, 80 mg/kg) daily for a set period (e.g., 4 days).[6] Include a vehicle control group and a positive control group (e.g., Amphotericin B).

  • Endpoint Analysis (Fungal Burden):

    • At a predetermined time point post-infection (e.g., 7 days), humanely euthanize the mice.[6]

    • Aseptically remove target organs, such as the brain and spleen.

    • Homogenize each organ in a known volume of sterile saline.

    • Prepare serial dilutions of the organ homogenates and plate them onto selective agar (e.g., YM agar with antibiotics).

    • Incubate the plates until colonies appear, then count the colonies to determine the number of colony-forming units (CFU) per gram of tissue.

    • Compare the CFU counts between treated and control groups to assess efficacy.

Challenges and Limitations

Despite its potent in vitro activity, this compound faces challenges that have limited its clinical development.

  • In Vivo Instability: In the presence of serum, this compound undergoes rapid chemical degradation. It epimerizes at the C-2 position and is also converted to an inactive γ-lactone product.[4][5][6] This instability significantly reduces its effective concentration in vivo.

  • Drug Efflux: this compound is a substrate for multidrug efflux pumps, such as the PDR5 transporter in Saccharomyces cerevisiae.[4][5][6] This active removal of the compound from the fungal cell further decreases its intracellular concentration and overall efficacy.

Rustmicin_Limitations This compound This compound (Active) FungalCell Fungal Cell This compound->FungalCell Enters Cell Degraded Degraded Products (Inactive) This compound->Degraded Efflux PDR5 Efflux Pump Serum Serum Environment Serum->this compound Causes Degradation Extracellular Extracellular Space Efflux->Extracellular Pumps Out

Caption: Key factors limiting the in vivo efficacy of this compound.

Conclusion and Future Perspectives

This compound is a highly potent and selective inhibitor of fungal IPC synthase, a validated target for antifungal therapy. Its discovery from Micromonospora chalcea underscores the value of actinomycetes as a source of novel bioactive compounds. While the parent molecule's utility is hampered by pharmacokinetic challenges, its unique mechanism of action and high intrinsic potency make it an excellent starting point for medicinal chemistry efforts. Future research focused on developing structurally modified analogs with improved serum stability and reduced susceptibility to efflux pumps could lead to the development of a new class of powerful antifungal drugs to combat life-threatening fungal infections.

References

Inositol Phosphoceramide Synthase: A Promising Target for Novel Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

The emergence of drug-resistant fungal pathogens poses a significant threat to global health, necessitating the discovery and development of novel antifungal agents with unique mechanisms of action. Inositol phosphoceramide (IPC) synthase, an essential enzyme in the fungal sphingolipid biosynthesis pathway, has emerged as a highly promising target for the development of new antifungal drugs. This technical guide provides a comprehensive overview of IPC synthase, its role in fungal viability, the inhibitors that target this enzyme, and the experimental methodologies used to study its function and inhibition.

The Critical Role of Inositol Phosphoceramide Synthase in Fungi

Inositol phosphoceramide (IPC) synthase (EC 2.7.8.11), encoded by the essential AUR1 gene in yeast, catalyzes the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide backbone, forming IPC.[1][2][3] This reaction is a pivotal step in the biosynthesis of complex sphingolipids, which are crucial components of the fungal cell membrane.[1][3] These sphingolipids play vital roles in maintaining cell membrane integrity, signal transduction, and cell differentiation.[3] The absence of IPC synthase and the IPC biosynthetic pathway in mammals makes this enzyme an attractive and specific target for antifungal therapy, minimizing the potential for host toxicity.[3][4]

Inhibition of IPC synthase disrupts the production of essential complex sphingolipids, leading to an accumulation of cytotoxic ceramide and a depletion of IPC and its derivatives.[3] This disruption triggers a cascade of detrimental cellular events, including the impairment of cell growth, induction of apoptosis (programmed cell death), and loss of cell wall integrity.[3][5]

Key Inhibitors of IPC Synthase

Several natural products have been identified as potent and specific inhibitors of IPC synthase. These compounds exhibit significant antifungal activity against a broad range of pathogenic fungi.

  • Aureobasidin A (AbA): A cyclic depsipeptide antibiotic that is one of the most extensively studied IPC synthase inhibitors.[6][7] It demonstrates potent, tight-binding, and non-competitive inhibition of the enzyme.[6]

  • Khafrefungin: A novel compound composed of an aldonic acid linked to a long alkyl chain.[6]

  • Rustmicin (Galbonolide A): A 14-membered macrolide that also acts as a reversible, non-competitive inhibitor of IPC synthase.[6][7]

These inhibitors serve as valuable tool compounds for studying the function of IPC synthase and as lead compounds for the development of new antifungal drugs.

Quantitative Data on IPC Synthase Inhibition

The efficacy of IPC synthase inhibitors has been quantified through various in vitro studies. The following tables summarize the inhibitory activity of Aureobasidin A against IPC synthase from different fungal species and the minimum inhibitory concentrations (MICs) required to inhibit fungal growth.

Fungal SpeciesIPC Synthase Specific Activity (pmol/min/mg of protein)Aureobasidin A IC50 (ng/mL)
Candida albicans1342.1
Candida glabrata4002.0
Candida tropicalis504.0
Candida parapsilosis1002.5
Candida krusei1503.0
Aspergillus fumigatus2.53.0
Aspergillus flavus1.05.0
Aspergillus niger3.04.0
Aspergillus terreus1.53.5

Table 1: Specific Activity of IPC Synthase and its Inhibition by Aureobasidin A in Various Fungal Species. [8][9]

Fungal SpeciesAureobasidin A MIC (μg/mL)
Candida albicans0.8
Candida glabrata<0.05
Candida tropicalis0.4
Candida parapsilosis0.2
Candida krusei1.6
Aspergillus fumigatus>50
Aspergillus flavus>50
Aspergillus niger0.8
Aspergillus terreus25

Table 2: Minimum Inhibitory Concentrations (MICs) of Aureobasidin A against Various Fungal Species. [8][9]

Signaling Pathways and Experimental Workflows

Fungal Sphingolipid Biosynthesis and IPC Synthase Inhibition Pathway

The inhibition of IPC synthase disrupts the normal flow of the sphingolipid biosynthesis pathway, leading to downstream cellular consequences.

IPC_Synthase_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus cluster_Inhibitors Inhibitors cluster_Downstream Downstream Effects Serine Serine SPT Serine Palmitoyltransferase Serine->SPT Palmitoyl_CoA Palmitoyl-CoA Palmitoyl_CoA->SPT Dihydrosphingosine 3-ketodihydrosphingosine -> Dihydrosphingosine SPT->Dihydrosphingosine Ceramide_Synthase Ceramide Synthase Dihydrosphingosine->Ceramide_Synthase Phytoceramide Dihydroceramide -> Phytoceramide Ceramide_Synthase->Phytoceramide Ceramide Ceramide Phytoceramide->Ceramide PI Phosphatidylinositol IPC_Synthase IPC Synthase (AUR1) PI->IPC_Synthase Ceramide->IPC_Synthase IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Ceramide_Accumulation Ceramide Accumulation IPC_Synthase->Ceramide_Accumulation inhibition leads to Complex_Sphingolipids Complex Sphingolipids (MIPC, M(IP)2C) IPC->Complex_Sphingolipids CWI_Defects Cell Wall Integrity Defects IPC->CWI_Defects depletion leads to Aureobasidin_A Aureobasidin A Aureobasidin_A->IPC_Synthase Khafrefungin Khafrefungin Khafrefungin->IPC_Synthase This compound This compound This compound->IPC_Synthase Apoptosis Apoptosis Ceramide_Accumulation->Apoptosis Growth_Inhibition Growth Inhibition Ceramide_Accumulation->Growth_Inhibition

Caption: Fungal sphingolipid biosynthesis and the impact of IPC synthase inhibitors.

Experimental Workflow for IPC Synthase Activity Assay

A common method for determining IPC synthase activity involves the use of a fluorescently labeled ceramide substrate, followed by separation and quantification of the fluorescent product.

IPC_Assay_Workflow start Start prep Prepare Fungal Microsomal Membranes start->prep incubate Incubate Membranes with - Phosphatidylinositol (PI) - Fluorescent Ceramide (e.g., C6-NBD-ceramide) - Test Inhibitor (optional) prep->incubate stop Stop Reaction (e.g., with Chloroform/Methanol) incubate->stop extract Extract Lipids stop->extract separate Separate Lipids by TLC or HPLC extract->separate quantify Quantify Fluorescent IPC Product separate->quantify end End quantify->end

Caption: General workflow for an in vitro IPC synthase activity assay.

Detailed Experimental Protocols

Preparation of Fungal Microsomal Membranes

This protocol describes the isolation of microsomal membranes from fungal cells, which are enriched in IPC synthase.

  • Cell Culture and Harvest: Grow fungal cells in an appropriate liquid medium to the desired growth phase. Harvest the cells by centrifugation.

  • Cell Lysis: Resuspend the cell pellet in a lysis buffer containing protease inhibitors. Disrupt the cells using mechanical methods such as bead beating or a French press.[8]

  • Differential Centrifugation:

    • Centrifuge the cell lysate at a low speed (e.g., 1,000 x g) to pellet cell debris and nuclei.

    • Transfer the supernatant to a new tube and centrifuge at a medium speed (e.g., 10,000 x g) to pellet mitochondria.

    • Transfer the resulting supernatant to an ultracentrifuge tube and spin at high speed (e.g., 100,000 x g) to pellet the microsomal membranes.[8]

  • Resuspension and Storage: Resuspend the microsomal pellet in a suitable storage buffer (e.g., containing sucrose for cryoprotection) and store at -80°C until use. Determine the protein concentration of the membrane preparation using a standard protein assay.

In Vitro IPC Synthase Activity Assay (Fluorescence-based)

This protocol outlines a common method for measuring IPC synthase activity using a fluorescent ceramide analog.

  • Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture containing:

    • Fungal microsomal membranes (a specific amount of protein, e.g., 10-50 µg).

    • Phosphatidylinositol (PI) as the phosphoinositol donor.

    • A fluorescent ceramide substrate, such as C6-NBD-ceramide.[2][10]

    • Reaction buffer (e.g., Tris-HCl or potassium phosphate buffer at a specific pH).

    • For inhibitor studies, pre-incubate the membranes with the inhibitor for a defined period before adding the substrates.[8]

  • Incubation: Incubate the reaction mixture at the optimal temperature for the enzyme (e.g., 30-37°C) for a specific time, ensuring the reaction is in the linear range.

  • Reaction Termination and Lipid Extraction: Stop the reaction by adding a mixture of chloroform and methanol.[2] This also serves to extract the lipids into the organic phase.

  • Separation of Lipids:

    • Thin-Layer Chromatography (TLC): Spot the extracted lipid sample onto a silica TLC plate and develop the chromatogram using an appropriate solvent system (e.g., chloroform:methanol:water).[2][11][12][13]

    • High-Performance Liquid Chromatography (HPLC): Alternatively, separate the lipids using a normal-phase HPLC column.[14]

  • Detection and Quantification:

    • For TLC, visualize the fluorescent spots under UV light and quantify the intensity of the IPC product spot using densitometry.

    • For HPLC, detect the fluorescent IPC product using a fluorescence detector and determine its amount by integrating the peak area.

  • Data Analysis: Calculate the specific activity of IPC synthase (e.g., in pmol of IPC formed per minute per mg of protein). For inhibitor studies, determine the IC50 or Ki value.

Antifungal Susceptibility Testing

Standardized broth microdilution methods are used to determine the Minimum Inhibitory Concentration (MIC) of IPC synthase inhibitors against various fungal species.

  • Preparation of Inoculum: Prepare a standardized suspension of fungal cells or spores.

  • Drug Dilution Series: Prepare a serial dilution of the IPC synthase inhibitor in a microtiter plate containing a suitable growth medium (e.g., RPMI 1640).[8]

  • Inoculation and Incubation: Add the fungal inoculum to each well of the microtiter plate and incubate at an appropriate temperature for a defined period (e.g., 24-48 hours).

  • MIC Determination: The MIC is defined as the lowest concentration of the inhibitor that prevents visible growth of the fungus.

Conclusion

Inositol phosphoceramide synthase stands out as a compelling and validated target for the development of novel antifungal agents. Its essentiality in fungi and absence in mammals provide a clear therapeutic window. The availability of potent natural product inhibitors and robust in vitro and in vivo assays facilitates the screening and characterization of new chemical entities. Further research into the structure and mechanism of IPC synthase, coupled with medicinal chemistry efforts to optimize the existing inhibitor scaffolds, holds the potential to deliver a new class of much-needed antifungal drugs to combat the growing challenge of fungal infections.

References

Rustmicin: A Technical Guide to its Antifungal Activity and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin is a 14-membered macrolide antibiotic with potent antifungal properties. Its primary biological activity stems from the specific and high-affinity inhibition of inositol phosphoceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition leads to the depletion of complex sphingolipids and the accumulation of cytotoxic ceramide, resulting in fungicidal activity against a range of pathogenic fungi. This document provides a comprehensive overview of this compound's biological function, including quantitative data on its efficacy, detailed experimental protocols for its characterization, and visualizations of its mechanism of action and experimental workflows.

Primary Biological Activity: Inhibition of Sphingolipid Biosynthesis

This compound's principal mechanism of action is the inhibition of sphingolipid biosynthesis, a pathway essential for fungal viability.[1][2] It specifically targets inositol phosphoceramide (IPC) synthase, the enzyme responsible for transferring a phosphoinositol group from phosphatidylinositol to ceramide, forming inositol phosphoceramide.[3][4] This enzymatic step is crucial for the synthesis of all complex sphingolipids in fungi. The inhibition of IPC synthase by this compound leads to two primary cellular consequences: the accumulation of ceramide and the depletion of complex sphingolipids, both of which contribute to its potent fungicidal effects.[5][6]

Quantitative Efficacy of this compound

The inhibitory potency of this compound has been quantified against both its molecular target, IPC synthase, and various fungal pathogens.

In Vitro Enzyme Inhibition

This compound is a highly potent inhibitor of IPC synthase, with inhibitory concentrations in the picomolar to nanomolar range.

Fungal SpeciesEnzyme FormIC50
Cryptococcus neoformansMembrane-bound70 pM[2][5]
Cryptococcus neoformansSolubilized170 pM[5]
Candida albicansMembrane-bound~1 nM[5]
Saccharomyces cerevisiaeMembrane-bound~2 nM[5]
Antifungal Susceptibility (Minimum Inhibitory Concentration - MIC)

This compound exhibits potent activity against a variety of clinically relevant fungi, with particularly high efficacy against Cryptococcus neoformans.

Fungal SpeciesMIC Range (µg/mL)
Cryptococcus neoformans0.0001 - 0.001[5]
Candida krusei0.015 - 0.031[5]
Candida species (various)0.015 - 0.031[5]
Candida albicans3.0[5]
Aspergillus fumigatus>50 (insensitive)[5][7]

Experimental Protocols

Inositol Phosphoceramide (IPC) Synthase Activity Assay

This assay measures the enzymatic activity of IPC synthase by quantifying the incorporation of a labeled substrate.

Principle: Membranes containing IPC synthase are incubated with radiolabeled ceramide and phosphatidylinositol. The resulting radiolabeled inositol phosphoceramide is then extracted and quantified.

Methodology:

  • Membrane Preparation: Isolate fungal membranes (50 µg of protein/ml) from the desired species (e.g., C. neoformans, C. albicans, S. cerevisiae).[5]

  • Reaction Mixture: Prepare a reaction mixture containing the fungal membranes, [3H]ceramide (0.18 µCi/ml), 25 µM exogenous phosphatidylinositol, and 0.25% sodium cholate.[5]

  • Inhibitor Addition: Add varying concentrations of this compound to the reaction mixture.

  • Incubation: Incubate the reaction at room temperature for 60 minutes.[5]

  • Lipid Extraction and Quantification: Extract the lipids and quantify the amount of [3H]inositol phosphoceramide formed using thin-layer chromatography and scintillation counting.

  • Data Analysis: Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration.[5]

[3H]Inositol Incorporation Assay

This whole-cell assay determines the effect of this compound on the biosynthesis of sphingolipids and phosphatidylinositol.

Principle: Fungal cells are incubated with radiolabeled inositol in the presence of this compound. The incorporation of the radiolabel into sphingolipids and phosphatidylinositol is distinguished by their differential sensitivity to alkaline methanolysis.[5]

Methodology:

  • Cell Culture: Grow fungal cells (e.g., C. albicans) in microtiter dishes.

  • Labeling: Add [3H]inositol and varying concentrations of this compound to the cell cultures.

  • Incubation: Incubate the cells to allow for the incorporation of the radiolabel.

  • Lipid Extraction: Extract the total lipids from the cells.

  • Alkaline Methanolysis: Treat the lipid extract with a mild alkaline solution. This treatment selectively cleaves the glycerophospholipid headgroup of phosphatidylinositol, while leaving the phosphosphingolipids intact.[5]

  • Quantification: Separate the lipids by chromatography and quantify the radioactivity in the phosphatidylinositol and sphingolipid fractions.

  • Data Analysis: Determine the effect of this compound on the synthesis of each lipid class.

Serum Stability Assay

This assay evaluates the stability of this compound in the presence of serum, mimicking in vivo conditions.

Principle: this compound is incubated in serum, and its degradation over time is monitored by measuring its antifungal activity and by HPLC analysis of the parent compound and its degradation products.[1][5]

Methodology:

  • Incubation: Incubate this compound (e.g., at 100 µg/ml) in 50% fresh mouse serum in a pH 7.2 buffer at 37°C. A control sample without serum is also prepared.[1][5]

  • Time Points: At various time points, remove aliquots from both the serum-containing and control samples.

  • Antifungal Activity Measurement: Determine the remaining antifungal activity of the aliquots using a standard bioassay against a susceptible fungal strain.[5]

  • HPLC Analysis: Analyze the composition of the serum-containing samples by High-Performance Liquid Chromatography (HPLC) to quantify the concentrations of this compound and its degradation products, L-760,262 (C-2 epimer) and L-770,715 (translactonized product).[1][5]

  • Data Analysis: Plot the antifungal activity and the concentrations of this compound and its degradation products over time to assess the stability of the compound.

Visualizations

Signaling Pathway: Inhibition of Sphingolipid Biosynthesis

Sphingolipid_Biosynthesis_Inhibition cluster_pathway Fungal Sphingolipid Biosynthesis cluster_inhibition Mechanism of Action Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Dihydrosphingosine 3-Ketodihydrosphingosine -> Dihydrosphingosine Serine_Palmitoyl_CoA->Dihydrosphingosine SPT Ceramide Dihydroceramide -> Ceramide Dihydrosphingosine->Ceramide Ceramide Synthase IPC Inositol Phosphoceramide (IPC) Ceramide->IPC IPC Synthase Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids This compound This compound Inhibition Inhibition This compound->Inhibition Ceramide -> IPC Ceramide -> IPC Inhibition->Ceramide -> IPC Accumulation Accumulation Ceramide_Accumulation Ceramide Depletion Depletion Complex_Sphingolipids_Depletion Complex Sphingolipids Fungicidal_Activity Fungicidal Activity Ceramide_Accumulation->Fungicidal_Activity Complex_Sphingolipids_Depletion->Fungicidal_Activity IPC_Synthase_Assay_Workflow Start Start: Prepare Fungal Membranes Reaction_Setup Set up reaction with [3H]ceramide, PI, and detergent Start->Reaction_Setup Add_Inhibitor Add varying concentrations of this compound Reaction_Setup->Add_Inhibitor Incubate Incubate at room temperature for 60 minutes Add_Inhibitor->Incubate Extract_Lipids Extract total lipids Incubate->Extract_Lipids TLC Separate lipids by Thin-Layer Chromatography Extract_Lipids->TLC Quantify Quantify [3H]IPC by scintillation counting TLC->Quantify Analyze Calculate IC50 value Quantify->Analyze End End: Determine Inhibitory Potency Analyze->End Rustmicin_Limitations cluster_this compound This compound In Vivo cluster_limitations Limiting Factors cluster_consequences Consequences This compound This compound Serum_Instability Serum Instability This compound->Serum_Instability Drug_Efflux Drug Efflux Pumps (e.g., PDR5) This compound->Drug_Efflux Epimerization Epimerization (C-2) Serum_Instability->Epimerization Lactonization Conversion to inactive γ-lactone Serum_Instability->Lactonization Reduced_Concentration Reduced Intracellular Concentration Drug_Efflux->Reduced_Concentration Reduced_Efficacy Reduced In Vivo Efficacy Epimerization->Reduced_Efficacy Lactonization->Reduced_Efficacy Reduced_Concentration->Reduced_Efficacy

References

The Structure-Activity Relationship of Rustmicin: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

Rustmicin, a 14-membered macrolide antibiotic, has demonstrated potent antifungal activity, primarily by inhibiting inositol phosphoceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid biosynthesis pathway. This mechanism of action makes it a compelling candidate for the development of novel antifungal therapeutics. Understanding the intricate relationship between its chemical structure and biological activity is paramount for designing more effective and stable analogs. This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the underlying biological and experimental frameworks.

Introduction

The rising incidence of invasive fungal infections, coupled with the emergence of drug-resistant strains, necessitates the discovery and development of antifungal agents with novel mechanisms of action. This compound, originally isolated from Micromonospora chalcea, has been identified as a potent inhibitor of fungal growth, particularly against clinically significant pathogens such as Cryptococcus neoformans.[1][2] Its fungicidal activity is attributed to the specific inhibition of IPC synthase, leading to the disruption of sphingolipid biosynthesis, accumulation of ceramide, and ultimately, cell death.[1][2] This guide delves into the structural determinants of this compound's antifungal potency, providing researchers and drug development professionals with a detailed understanding of its SAR.

Mechanism of Action: Targeting Fungal Sphingolipid Biosynthesis

This compound exerts its antifungal effect by selectively inhibiting IPC synthase, an enzyme essential for fungal viability but absent in mammals, making it an attractive therapeutic target.[3] IPC synthase catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, a crucial step in the formation of complex sphingolipids. These molecules are vital components of the fungal cell membrane, involved in signaling pathways and maintaining cell integrity.

The inhibition of IPC synthase by this compound leads to a cascade of downstream effects, including the depletion of complex sphingolipids and the accumulation of cytotoxic ceramide. This disruption of cellular homeostasis results in potent, fungicidal activity.[1][2]

Sphingolipid_Biosynthesis_Inhibition cluster_0 Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Ceramide Ceramide Sphinganine->Ceramide Ceramide Synthase IPC Inositol Phosphoceramide (IPC) Ceramide->IPC PI Phosphatidylinositol PI->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids This compound This compound IPC_Synthase IPC Synthase This compound->IPC_Synthase Inhibition

Figure 1: Simplified pathway of fungal sphingolipid biosynthesis highlighting the inhibitory action of this compound on IPC synthase.

Structure-Activity Relationship (SAR) of this compound

The antifungal activity of this compound is highly dependent on its specific chemical structure. Modifications to the 14-membered macrolide ring, as well as the stereochemistry of its substituents, can dramatically alter its potency.

The Macrolide Core and Key Functional Groups

The integrity of the 14-membered macrolactone ring is essential for the biological activity of this compound. Key structural features that have been identified as crucial for its antifungal effects include:

  • The C-2 Position: The stereochemistry at the C-2 position is critical. Epimerization at this center, leading to the formation of L-760,262, results in a complete loss of antifungal activity.[1]

  • The Lactone Ring: Conversion of the macrolactone to a γ-lactone, a degradation product identified as L-770,715, also abrogates its inhibitory function.[1] This underscores the importance of the macrocyclic structure for proper binding to IPC synthase.

  • The C-21 Position: While modifications at some positions lead to inactivation, hydroxylation at the C-21 position results in derivatives with reduced but still significant antifungal activity. This suggests that this position may be a viable site for modification to improve pharmacokinetic properties without completely sacrificing potency.

Quantitative SAR Data

The following tables summarize the available quantitative data on the activity of this compound and its derivatives.

Table 1: In Vitro Inhibitory Activity of this compound

CompoundTargetOrganismAssayIC50Reference
This compoundIPC SynthaseCryptococcus neoformansEnzyme Inhibition70 pM[1][2]
This compoundGrowthCryptococcus neoformansAntifungal Susceptibility<1 ng/mL[1][2]

Table 2: Structure-Activity Relationship of this compound Derivatives

CompoundModificationBiological ActivityReference
L-760,262C-2 epimer of this compoundInactive[1]
L-770,715Translactonized γ-lactoneInactive[1]
21-hydroxy this compoundHydroxylation at C-21Reduced but significant antifungal activity

Experimental Protocols

Detailed experimental protocols are crucial for the accurate assessment of the SAR of this compound and its analogs. The following sections describe the general methodologies employed in the key studies.

Inositol Phosphoceramide (IPC) Synthase Inhibition Assay

This assay measures the ability of a compound to inhibit the enzymatic activity of IPC synthase.

Objective: To determine the IC50 value of a test compound against IPC synthase.

General Procedure:

  • Preparation of Fungal Membranes:

    • Fungal cultures (e.g., C. neoformans, S. cerevisiae) are grown to mid-log phase.

    • Cells are harvested by centrifugation, washed, and spheroplasted (if necessary).

    • Spheroplasts are lysed, and the membrane fraction is isolated by differential centrifugation.

  • Enzyme Assay:

    • Membrane preparations are incubated with a reaction mixture containing a radiolabeled substrate (e.g., [³H]inositol or a fluorescently labeled ceramide analog), phosphatidylinositol, and a buffer system.

    • The test compound (e.g., this compound) is added at various concentrations.

    • The reaction is incubated at an optimal temperature for a defined period.

  • Quantification of Product:

    • The reaction is stopped, and the lipids are extracted.

    • The radiolabeled or fluorescently tagged IPC product is separated from the unreacted substrate using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

    • The amount of product formed is quantified by scintillation counting or fluorescence detection.

  • Data Analysis:

    • The percentage of inhibition at each compound concentration is calculated relative to a control without the inhibitor.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.

IPC_Synthase_Assay_Workflow Start Start Prep_Membranes Prepare Fungal Membranes Start->Prep_Membranes Incubate Incubate Membranes with Reaction Mix + Test Compound Prep_Membranes->Incubate Stop_Extract Stop Reaction & Extract Lipids Incubate->Stop_Extract Separate Separate Product (TLC/HPLC) Stop_Extract->Separate Quantify Quantify Product Separate->Quantify Analyze Calculate % Inhibition & IC50 Quantify->Analyze End End Analyze->End

Figure 2: General workflow for the inositol phosphoceramide (IPC) synthase inhibition assay.
Antifungal Susceptibility Testing

Antifungal susceptibility testing determines the minimum inhibitory concentration (MIC) of a compound required to inhibit the growth of a specific fungus.

Objective: To determine the MIC of a test compound against various fungal strains.

General Procedure (Broth Microdilution Method):

  • Preparation of Inoculum:

    • Fungal strains are grown on appropriate agar plates.

    • Colonies are suspended in sterile saline or broth, and the cell density is adjusted to a standard concentration.

  • Preparation of Microtiter Plates:

    • The test compound is serially diluted in a liquid growth medium (e.g., RPMI-1640) in the wells of a microtiter plate.

  • Inoculation and Incubation:

    • Each well is inoculated with the standardized fungal suspension.

    • The plates are incubated at an appropriate temperature for 24-48 hours.

  • Determination of MIC:

    • The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth, often defined as a certain percentage reduction in turbidity compared to a drug-free control well.

Logical Framework for this compound SAR Studies

The investigation of this compound's SAR follows a logical progression from initial discovery to the identification of key structural determinants of its activity.

SAR_Logic_Diagram Discovery Discovery of this compound's Antifungal Activity MOA Elucidation of Mechanism of Action (IPC Synthase Inhibition) Discovery->MOA SAR_Studies Structure-Activity Relationship Studies MOA->SAR_Studies Degradation Identification of Inactive Degradation Products (e.g., C-2 epimer, γ-lactone) SAR_Studies->Degradation Derivatization Synthesis of Analogs (e.g., 21-hydroxy derivative) SAR_Studies->Derivatization Activity_Testing In Vitro Activity Testing (Enzyme & Antifungal Assays) Degradation->Activity_Testing Derivatization->Activity_Testing SAR_Model Development of a SAR Model for this compound Activity_Testing->SAR_Model

Figure 3: Logical flow for the structure-activity relationship studies of this compound.

Challenges and Future Directions

Despite its potent in vitro activity, this compound faces challenges for in vivo efficacy, including instability and susceptibility to drug efflux pumps.[1][2] In the presence of serum, this compound can rapidly epimerize at the C-2 position or undergo translactonization, leading to inactive products.[1] Furthermore, it has been identified as a substrate for multidrug efflux pumps in fungi, which can reduce its intracellular concentration.[1][2]

Future research efforts should focus on:

  • Improving Stability: Synthesizing analogs with modifications that enhance stability in biological matrices without compromising antifungal activity. The C-21 position could be a starting point for such modifications.

  • Overcoming Drug Efflux: Designing derivatives that are not recognized by fungal efflux pumps.

  • Expanding the SAR: Systematically exploring modifications at other positions of the macrolide ring to develop a more comprehensive SAR model.

  • In Vivo Efficacy Studies: Evaluating promising new analogs in animal models of fungal infections.

Conclusion

This compound represents a promising class of antifungal agents with a well-defined and clinically relevant mechanism of action. The structure-activity relationship studies conducted to date have provided valuable insights into the key structural features required for its potent inhibition of IPC synthase. While challenges related to stability and drug efflux remain, the foundational knowledge of its SAR provides a robust framework for the rational design of novel, more effective, and drug-like this compound analogs for the treatment of invasive fungal infections.

References

The antifungal spectrum of Rustmicin against pathogenic fungi

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin, a 14-membered macrolide antibiotic, demonstrates potent and specific antifungal activity by targeting a crucial enzyme in the fungal sphingolipid biosynthesis pathway. This technical guide provides an in-depth overview of the antifungal spectrum of this compound against a range of pathogenic fungi, details the experimental protocols for its evaluation, and visualizes its mechanism of action. All quantitative data are presented in structured tables for clear comparison, and key experimental workflows and signaling pathways are illustrated using diagrams.

Introduction

Originally isolated from Micromonospora chalcea, this compound was first identified by its activity against plant pathogenic fungi, such as wheat stem rust fungus.[1][2] Subsequent research has revealed its potent fungicidal activity against clinically important human pathogens.[1][3] The primary mechanism of action of this compound is the highly specific inhibition of inositol phosphoceramide (IPC) synthase, an essential enzyme in fungal sphingolipid synthesis.[1][3][4] This inhibition leads to the accumulation of ceramide and the depletion of complex sphingolipids, ultimately resulting in fungal cell death.[1][3] This guide synthesizes the current knowledge on this compound's antifungal properties to support further research and development efforts.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound exerts its antifungal effect by targeting the fungal sphingolipid biosynthesis pathway. This pathway is essential for fungal viability, playing a critical role in cell growth, signaling, and stress resistance. This compound specifically inhibits the enzyme inositol phosphoceramide (IPC) synthase.[1][3][4] This enzyme catalyzes the transfer of inositol phosphate from phosphatidylinositol to ceramide, forming inositol phosphoceramide.[1] This step is crucial for the formation of all complex sphingolipids in fungi.

The inhibition of IPC synthase by this compound results in two primary downstream effects:

  • Accumulation of Ceramide: The blockage of its conversion leads to a buildup of ceramide, which can trigger apoptosis-like cell death in fungi.

  • Depletion of Complex Sphingolipids: The lack of IPC and subsequent complex sphingolipids disrupts the integrity and function of the fungal cell membrane, contributing to cell death.[1][3]

The following diagram illustrates the fungal sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Sphingolipid_Pathway cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Ceramide Ceramide Phytoceramide->Ceramide IPC IPC Ceramide->IPC IPC Synthase Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids This compound This compound IPC Synthase_Inhibit This compound->IPC Synthase_Inhibit

Figure 1: Fungal Sphingolipid Biosynthesis Pathway and this compound's Point of Inhibition.

Antifungal Spectrum of this compound: Quantitative Data

This compound exhibits a potent and varied spectrum of activity against pathogenic fungi. It is particularly effective against Cryptococcus neoformans and several Candida species. Notably, it demonstrates significantly lower activity against Candida albicans and is inactive against Aspergillus fumigatus. The minimum inhibitory concentrations (MICs) for this compound against a panel of human pathogenic fungi are summarized below.

Fungal PathogenStrain(s)MIC (µg/mL)Reference
Cryptococcus neoformansVarious0.0001 - 0.001[1]
Candida kruseiATCC 62580.015[1]
Candida parapsilosisATCC 220190.015[1]
Candida tropicalisMY10110.015[1]
Candida glabrataMY10120.031[1]
Candida lusitaniaeMY10200.031[1]
Candida albicansVarious3.0[1]
Aspergillus fumigatusVarious> 20[1]

Experimental Protocols

Antifungal Susceptibility Testing: Broth Microdilution Method

The minimum inhibitory concentrations (MICs) of this compound are determined using a broth microdilution method, following the general principles outlined by the Clinical and Laboratory Standards Institute (CLSI).

4.1.1. Materials

  • 96-well microtiter plates

  • RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • Fungal isolates

  • This compound stock solution (dissolved in DMSO)

  • Spectrophotometer or plate reader

4.1.2. Protocol

  • Inoculum Preparation: Fungal isolates are cultured on Sabouraud dextrose agar. Colonies are suspended in sterile saline, and the turbidity is adjusted to a 0.5 McFarland standard, which is then further diluted in RPMI-1640 to achieve a final inoculum concentration of approximately 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution: A serial twofold dilution of this compound is prepared in RPMI-1640 medium in the 96-well plates.

  • Inoculation: Each well is inoculated with the prepared fungal suspension. A growth control well (without drug) and a sterility control well (without inoculum) are included.

  • Incubation: The plates are incubated at 35°C for 24-48 hours. For Cryptococcus neoformans, incubation may be extended to 72 hours.[5]

  • MIC Determination: The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free growth control. Growth inhibition can be assessed visually or by reading the optical density at a specific wavelength (e.g., 530 nm).

The general workflow for the broth microdilution assay is depicted in the following diagram.

Broth_Microdilution_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Fungal Inoculum C Inoculate Microtiter Plate A->C B Prepare Serial Dilutions of this compound B->C D Incubate at 35°C for 24-72h C->D E Read Results (Visually or Spectrophotometrically) D->E F Determine Minimum Inhibitory Concentration (MIC) E->F

Figure 2: General Workflow for Broth Microdilution Antifungal Susceptibility Testing.
Inositol Phosphoceramide (IPC) Synthase Inhibition Assay

The inhibitory activity of this compound against IPC synthase is quantified using a biochemical assay with fungal microsomes.

4.2.1. Materials

  • Fungal microsomes (prepared from protoplasts)

  • C6-NBD-ceramide (fluorescent substrate)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., potassium phosphate buffer, pH 7.0)

  • This compound dilutions

  • Thin-layer chromatography (TLC) plates and developing solvents

  • Fluorescence imaging system

4.2.2. Protocol

  • Reaction Mixture Preparation: Fungal microsomes are pre-incubated with phosphatidylinositol in the assay buffer.

  • Initiation of Reaction: The enzymatic reaction is started by the addition of C6-NBD-ceramide to the reaction mixture, along with varying concentrations of this compound.

  • Incubation: The reaction is allowed to proceed at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction: The reaction is stopped, and the lipids are extracted using a solvent system (e.g., chloroform/methanol).

  • Analysis: The extracted lipids are separated by thin-layer chromatography. The fluorescent product, NBD-IPC, is visualized and quantified using a fluorescence imaging system.

  • IC₅₀ Determination: The concentration of this compound that inhibits 50% of the IPC synthase activity (IC₅₀) is calculated from the dose-response curve.

The workflow for the IPC synthase inhibition assay is outlined below.

IPC_Synthase_Assay A Prepare Reaction Mix: Fungal Microsomes + PI + Buffer B Add C6-NBD-Ceramide and this compound Dilutions A->B C Incubate at 30°C B->C D Stop Reaction and Extract Lipids C->D E Separate Lipids by TLC D->E F Quantify Fluorescent Product (NBD-IPC) E->F G Calculate IC₅₀ Value F->G

Figure 3: Workflow for the Inositol Phosphoceramide (IPC) Synthase Inhibition Assay.

Limitations and Future Directions

Despite its potent in vitro activity, the therapeutic potential of this compound is hindered by certain limitations. In the presence of serum, this compound can undergo epimerization and conversion to an inactive γ-lactone form, reducing its stability.[3][6] Additionally, it has been shown to be a substrate for multidrug efflux pumps in some fungi, which could contribute to resistance.[3][6]

Future research should focus on medicinal chemistry efforts to develop analogs of this compound with improved stability and reduced susceptibility to efflux pumps, while retaining the potent and specific inhibition of IPC synthase. Such efforts could lead to the development of a novel class of antifungal agents with a unique mechanism of action.

Conclusion

This compound is a powerful antifungal agent with a well-defined mechanism of action targeting the essential sphingolipid biosynthesis pathway in fungi. Its potent activity against clinically significant pathogens like Cryptococcus neoformans and various Candida species makes it an important lead compound for antifungal drug development. The data and protocols presented in this guide provide a comprehensive resource for researchers working to overcome the current limitations of this compound and unlock its full therapeutic potential.

References

Initial Studies on Rustmicin's Efficacy Against Cryptococcus neoformans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic fungal pathogen, causing life-threatening meningoencephalitis, particularly in immunocompromised individuals. The emergence of antifungal resistance necessitates the exploration of novel therapeutic agents. Rustmicin, a macrolide antibiotic, has demonstrated potent in vitro and in vivo activity against C. neoformans. This document provides a comprehensive technical overview of the initial studies investigating the efficacy of this compound against this pathogen. It details the compound's mechanism of action, summarizes key quantitative data from in vitro and in vivo experiments, provides detailed experimental protocols, and visualizes the relevant biological pathways and experimental workflows.

Introduction

Cryptococcosis, the disease caused by Cryptococcus neoformans, is a major cause of morbidity and mortality worldwide. Current antifungal therapies are limited and can be associated with significant toxicity and the development of resistance. This compound has emerged as a promising antifungal candidate due to its potent activity against a range of fungal pathogens. This guide focuses on the foundational research into this compound's efficacy specifically against C. neoformans, with the aim of providing a detailed resource for researchers in the field of antifungal drug discovery and development.

Mechanism of Action of this compound

This compound exerts its antifungal effect by targeting the sphingolipid biosynthesis pathway, a critical component of the fungal cell membrane. Specifically, this compound is a potent inhibitor of inositol phosphoceramide (IPC) synthase.[1] This enzyme catalyzes the transfer of inositol phosphate from phosphatidylinositol to ceramide, a crucial step in the formation of complex sphingolipids in fungi.

Inhibition of IPC synthase by this compound leads to two primary downstream effects:

  • Accumulation of Ceramide: The blockage of the pathway causes a buildup of ceramide, which can induce cellular stress and apoptosis.

  • Depletion of Complex Sphingolipids: The lack of IPC and subsequent complex sphingolipids disrupts the integrity and function of the fungal cell membrane, ultimately leading to cell death.

This mechanism is particularly attractive for antifungal drug development as IPC synthase is an essential enzyme in fungi but is absent in mammals, suggesting a high degree of selectivity and a potentially favorable safety profile.

Quantitative Data on Efficacy

The following tables summarize the key quantitative data from initial studies on this compound's efficacy against Cryptococcus neoformans.

Table 1: In Vitro Efficacy of this compound against C. neoformans

ParameterValueReference
Minimum Inhibitory Concentration (MIC)<1 ng/mL[1][2]
Inositol Phosphoceramide (IPC) Synthase Inhibition (IC₅₀)70 pM[1][2]

Table 2: In Vivo Efficacy of this compound in a Murine Model of Cryptococcosis

Treatment Group (Dose)Mean Fungal Burden (CFU/g) - BrainMean Fungal Burden (CFU/g) - SpleenReference
Vehicle ControlNot specified, used as baselineNot specified, used as baseline[3]
This compound (10 mg/kg)Dose-dependent reductionDose-dependent reduction[3]
This compound (20 mg/kg)Dose-dependent reductionDose-dependent reduction[3]
This compound (40 mg/kg)Dose-dependent reductionDose-dependent reduction[3]
This compound (80 mg/kg)Dose-dependent reductionDose-dependent reduction[3]
Amphotericin B (0.31 mg/kg)Fully effectiveFully effective[3]

Note: The referenced study describes a dose-dependent reduction in colony-forming units (CFU) but does not provide specific mean values for each dose.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing

The in vitro susceptibility of C. neoformans to this compound is determined using a broth microdilution method based on the Clinical and Laboratory Standards Institute (CLSI) M27-A4 guidelines.[4][5][6]

Materials:

  • Cryptococcus neoformans isolate (e.g., H99 strain)

  • Sabouraud Dextrose Agar (SDA)

  • RPMI 1640 medium with L-glutamine, without bicarbonate, buffered with MOPS

  • This compound stock solution (in a suitable solvent like DMSO)

  • Sterile 96-well microtiter plates

  • Spectrophotometer or microplate reader

Procedure:

  • Inoculum Preparation:

    • Subculture the C. neoformans isolate on SDA and incubate at 35°C for 48-72 hours.

    • Harvest several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer at 530 nm.

    • Dilute this suspension in RPMI 1640 medium to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Drug Dilution:

    • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in the 96-well plates to achieve a range of final concentrations (e.g., from 0.001 to 1 µg/mL).

    • Include a drug-free well as a growth control and an uninoculated well as a sterility control.

  • Inoculation and Incubation:

    • Add the prepared inoculum to each well of the microtiter plate.

    • Incubate the plates at 35°C for 72 hours.

  • MIC Determination:

    • The Minimum Inhibitory Concentration (MIC) is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50%) compared to the drug-free control well. This can be assessed visually or by reading the optical density at 490 nm using a microplate reader.

Inositol Phosphoceramide (IPC) Synthase Activity Assay

This assay measures the activity of IPC synthase and its inhibition by this compound using a fluorescence-based method.[7][8]

Materials:

  • Microsomal fractions containing IPC synthase from C. neoformans

  • Fluorescently labeled ceramide substrate (e.g., C6-NBD-ceramide)

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4)

  • This compound

  • Thin-layer chromatography (TLC) plates and developing solvent

  • Fluorescence scanner

Procedure:

  • Reaction Setup:

    • In a microcentrifuge tube, combine the assay buffer, PI, and varying concentrations of this compound.

    • Add the microsomal fraction containing IPC synthase and pre-incubate for 10 minutes at 30°C.

  • Enzymatic Reaction:

    • Initiate the reaction by adding the C6-NBD-ceramide substrate.

    • Incubate the reaction mixture at 30°C for a defined period (e.g., 30-60 minutes).

  • Reaction Termination and Lipid Extraction:

    • Stop the reaction by adding a chloroform/methanol mixture.

    • Vortex and centrifuge to separate the organic and aqueous phases.

    • Collect the lower organic phase containing the lipids.

  • Analysis:

    • Spot the extracted lipids onto a TLC plate and develop the chromatogram using an appropriate solvent system to separate the product (NBD-IPC) from the substrate (NBD-ceramide).

    • Visualize and quantify the fluorescent spots using a fluorescence scanner.

    • Calculate the percentage of IPC synthase inhibition at each this compound concentration and determine the IC₅₀ value.

Murine Model of Disseminated Cryptococcosis

A murine model of disseminated cryptococcosis is used to evaluate the in vivo efficacy of this compound.[9][10][11]

Materials:

  • Specific pathogen-free mice (e.g., female BALB/c, 6-8 weeks old)

  • Cryptococcus neoformans isolate

  • Sterile saline

  • This compound formulation for injection (e.g., suspended in a suitable vehicle)

  • Anesthesia (e.g., isoflurane)

  • Tissue homogenizer

Procedure:

  • Infection:

    • Prepare an inoculum of C. neoformans in sterile saline at a concentration of 2 x 10⁶ cells/mL.

    • Anesthetize the mice and infect them via intravenous (tail vein) injection with 1 x 10⁵ yeast cells in a volume of 50 µL.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound (e.g., at doses ranging from 10 to 80 mg/kg) or a vehicle control intraperitoneally once daily for a specified duration (e.g., 7 days).

    • Include a positive control group treated with a standard antifungal agent like Amphotericin B.

  • Assessment of Fungal Burden:

    • At a predetermined time point after the final treatment (e.g., 24 hours), euthanize the mice.

    • Aseptically remove the brain and spleen.

    • Weigh the organs and homogenize them in a known volume of sterile saline.

    • Perform serial dilutions of the tissue homogenates and plate them on SDA.

    • Incubate the plates at 30°C for 48-72 hours and count the number of colony-forming units (CFUs).

    • Express the fungal burden as log₁₀ CFU per gram of tissue.

Visualizations

Sphingolipid Biosynthesis Pathway and this compound's Target

Sphingolipid_Pathway cluster_de_novo De Novo Synthesis of Ceramide cluster_complex_synthesis Complex Sphingolipid Synthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_PalmitoylCoA->Ketosphinganine Serine Palmitoyltransferase Sphinganine Sphinganine (Dihydrosphingosine) Ketosphinganine->Sphinganine 3-Ketosphinganine Reductase Dihydroceramide Dihydroceramide Sphinganine->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide Dihydroceramide Hydroxylase IPC Inositol Phosphoceramide (IPC) Phytoceramide->IPC IPC Synthase Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Further modification Diacylglycerol Diacylglycerol (DAG) IPC->Diacylglycerol (byproduct) Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->IPC This compound This compound This compound->IPC Inhibition InVivo_Workflow Start Start Infection Infection of Mice (i.v. with C. neoformans) Start->Infection Treatment_Phase Treatment Phase (Daily i.p. injections) Infection->Treatment_Phase 24 hours Euthanasia Euthanasia Treatment_Phase->Euthanasia e.g., 7 days Organ_Harvest Organ Harvest (Brain and Spleen) Euthanasia->Organ_Harvest Homogenization Tissue Homogenization Organ_Harvest->Homogenization Plating Serial Dilution and Plating Homogenization->Plating Incubation Incubation (48-72 hours) Plating->Incubation CFU_Counting CFU Counting Incubation->CFU_Counting Data_Analysis Data Analysis (log10 CFU/g tissue) CFU_Counting->Data_Analysis End End Data_Analysis->End

References

Unraveling the Assembly Line: A Technical Guide to the Biosynthesis of Rustmicin

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[CITY, STATE] – [Date] – A comprehensive technical guide released today offers researchers, scientists, and drug development professionals an in-depth look into the biosynthetic pathway of Rustmicin, a potent antifungal agent. Produced by the soil bacterium Micromonospora chalcea, this 14-membered macrolide has garnered significant interest for its unique mode of action, the inhibition of inositol phosphoceramide (IPC) synthase, a critical enzyme in fungal cell membrane biosynthesis.[1] This guide provides a detailed overview of the current understanding of this compound's genetic and enzymatic machinery, offering valuable insights for future research and development in antifungal therapies.

The Producing Organism: Micromonospora chalcea

This compound is a secondary metabolite produced by select strains of Micromonospora chalcea, a Gram-positive actinobacterium belonging to the family Micromonosporaceae.[2] Members of the genus Micromonospora are well-documented producers of a diverse array of bioactive compounds, including many clinically relevant antibiotics.[3][4] Genomic studies of various Micromonospora species have revealed a wealth of biosynthetic gene clusters (BGCs), particularly those encoding for polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS), the enzymatic machinery responsible for the assembly of complex natural products like this compound.[3][5][6] The type strain of Micromonospora chalcea is ATCC 12452, also cataloged as DSM 43026.[2][7][8] While whole-genome sequencing data for several Micromonospora chalcea strains are available, including strain 1K05785M01 in the KEGG database, the specific biosynthetic gene cluster responsible for this compound production has not yet been definitively identified and experimentally characterized in the public domain.[9]

The Core of the Pathway: A Putative Type I Polyketide Synthase

Based on the macrolide structure of this compound, its biosynthesis is predicted to be orchestrated by a Type I Polyketide Synthase (PKS). This large, multi-domain enzymatic complex functions as a molecular assembly line, iteratively condensing small carboxylic acid units to build the polyketide backbone of the molecule.

The proposed biosynthetic logic for this compound, based on its chemical structure, is as follows:

Rustmicin_Biosynthesis_Pathway cluster_loading Initiation cluster_elongation Elongation & Modification cluster_termination Termination & Tailoring Starter_Unit Propionyl-CoA PKS_Module_1 PKS Module 1 (Methylmalonyl-CoA) Starter_Unit->PKS_Module_1 PKS_Module_2 PKS Module 2 (Malonyl-CoA) PKS_Module_1->PKS_Module_2 PKS_Module_3 PKS Module 3 (Methylmalonyl-CoA) PKS_Module_2->PKS_Module_3 PKS_Module_4 PKS Module 4 (Malonyl-CoA) PKS_Module_3->PKS_Module_4 PKS_Module_5 PKS Module 5 (Methylmalonyl-CoA) PKS_Module_4->PKS_Module_5 PKS_Module_6 PKS Module 6 (Malonyl-CoA) PKS_Module_5->PKS_Module_6 Polyketide_Chain Linear Polyketide Intermediate PKS_Module_6->Polyketide_Chain Cyclization Macrolactonization Polyketide_Chain->Cyclization Post_PKS_Modifications Post-PKS Tailoring (e.g., Hydroxylation, Glycosylation) Cyclization->Post_PKS_Modifications This compound This compound Post_PKS_Modifications->this compound

A putative biosynthetic pathway for this compound.

The assembly is likely initiated with a propionyl-CoA starter unit, followed by the incorporation of both methylmalonyl-CoA and malonyl-CoA extender units, as predicted by the arrangement of methyl and hydroxyl groups on the this compound backbone. Each module of the PKS is responsible for the addition of one extender unit and can contain various domains (e.g., ketosynthase, acyltransferase, ketoreductase, dehydratase, enoylreductase) that determine the modification state of the growing polyketide chain. The final linear polyketide intermediate is then cyclized, likely by a thioesterase domain at the end of the PKS module, to form the 14-membered macrolactone ring. Subsequent post-PKS modifications, such as hydroxylation and potentially glycosylation (though this compound itself is an aglycone), are carried out by tailoring enzymes encoded within the same BGC to yield the final bioactive molecule.

Experimental Approaches for Pathway Elucidation

The definitive characterization of the this compound biosynthetic pathway will rely on a combination of genomic and experimental techniques. The following workflow outlines a standard approach for identifying and characterizing novel biosynthetic gene clusters.

Experimental_Workflow Genome_Sequencing Whole Genome Sequencing of Micromonospora chalcea BGC_Identification Bioinformatic Analysis (antiSMASH) to Identify Putative BGCs Genome_Sequencing->BGC_Identification Gene_Knockout Targeted Gene Knockout of PKS and Tailoring Enzyme Genes BGC_Identification->Gene_Knockout Metabolite_Analysis Metabolite Profiling (LC-MS) of Mutant Strains Gene_Knockout->Metabolite_Analysis Heterologous_Expression Heterologous Expression of the Candidate BGC Metabolite_Analysis->Heterologous_Expression Identifies key genes Pathway_Confirmation Confirmation of this compound Production in Heterologous Host Heterologous_Expression->Pathway_Confirmation

A typical workflow for biosynthetic pathway elucidation.

Experimental Protocols:

  • Whole Genome Sequencing and Bioinformatic Analysis: The genomic DNA of a this compound-producing strain of Micromonospora chalcea would be sequenced using a combination of long-read and short-read technologies to obtain a high-quality genome assembly. This assembly would then be analyzed with bioinformatics tools like antiSMASH (antibiotics and Secondary Metabolite Analysis Shell) to identify putative BGCs.[5][10][11] The tool predicts the boundaries of the cluster and the putative functions of the genes within it based on homology to known biosynthetic genes.

  • Targeted Gene Disruption: To confirm the involvement of a candidate BGC in this compound biosynthesis, targeted gene disruption of key genes, such as the PKS gene, would be performed. This is typically achieved using CRISPR/Cas9-based methods or homologous recombination to create knockout mutants. The resulting mutants would be fermented, and their metabolite profiles analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS) to confirm the abolishment of this compound production.

  • Heterologous Expression: The entire candidate BGC would be cloned from the genomic DNA of Micromonospora chalcea and expressed in a genetically tractable and well-characterized heterologous host, such as Streptomyces coelicolor or Aspergillus oryzae. Successful production of this compound in the heterologous host would provide definitive proof of the BGC's function.

Quantitative Data and Future Directions

Currently, there is a lack of publicly available quantitative data specifically on the this compound biosynthetic pathway, such as enzyme kinetics, precursor flux, or product titers from engineered strains. The identification and characterization of the this compound BGC will be a critical first step to enable such studies.

Table 1: Putative Precursors for this compound Biosynthesis

PrecursorRole in Biosynthesis
Propionyl-CoAStarter Unit
Methylmalonyl-CoAExtender Unit
Malonyl-CoAExtender Unit

The elucidation of the this compound biosynthetic pathway will not only provide fundamental scientific knowledge but also open up avenues for metabolic engineering to improve this compound titers and to generate novel analogs with improved pharmacological properties. Understanding the enzymatic machinery will allow for combinatorial biosynthesis approaches, where genes from different pathways can be combined to create new "unnatural" natural products. Given the urgent need for new antifungal agents, the continued exploration of the biosynthetic potential of organisms like Micromonospora chalcea remains a promising frontier in drug discovery.

References

Early Research on the Potential Therapeutic Uses of Rustmicin: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the early research into the therapeutic potential of Rustmicin, a 14-membered macrolide antifungal agent. The document consolidates key findings on its mechanism of action, antifungal spectrum, and preclinical evaluation, with a focus on quantitative data and detailed experimental methodologies.

Introduction

This compound, also known as galbonolide A, was initially identified as an inhibitor of plant pathogenic fungi.[1][2] Subsequent research revealed its potent fungicidal activity against clinically relevant human pathogens, establishing it as a promising, albeit challenging, lead compound for antifungal drug development.[2][3] Early studies elucidated its unique mechanism of action, targeting the fungal sphingolipid biosynthesis pathway, a pathway with notable differences from its mammalian counterpart, suggesting a potential for selective toxicity.[2][4]

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary antifungal activity stems from its potent and specific inhibition of inositol phosphoceramide (IPC) synthase.[1][2][3] This enzyme catalyzes a critical step in the fungal sphingolipid biosynthesis pathway.[4] By blocking IPC synthase, this compound leads to the accumulation of ceramide and a depletion of complex sphingolipids, which are essential components of the fungal cell membrane.[3][5] This disruption of sphingolipid homeostasis results in impaired fungal growth and, ultimately, cell death.[1] The inhibition of the membrane-bound IPC synthase by this compound has been shown to be reversible.[3]

cluster_pathway Fungal Sphingolipid Biosynthesis Pathway Ceramide Ceramide IPCSynthase IPC Synthase Ceramide->IPCSynthase Substrate IPC Inositol Phosphoceramide (IPC) ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids Further Metabolism IPCSynthase->IPC Product This compound This compound This compound->IPCSynthase Inhibition

Figure 1: this compound's Inhibition of the Fungal Sphingolipid Pathway.

Quantitative Antifungal Activity Data

The following tables summarize the in vitro antifungal activity of this compound against various fungal pathogens and its inhibitory potency against IPC synthase from different fungal species.

Table 1: In Vitro Antifungal Activity of this compound

Fungal SpeciesMinimum Inhibitory Concentration (MIC) (µg/mL)
Cryptococcus neoformans0.0001 - 0.001[1]
Candida krusei0.015 - 0.031[1]
Candida albicansModerately sensitive (MIC not specified)[1]
Aspergillus fumigatusNot inhibited[1]

Table 2: Inhibition of Sphingolipid Synthesis and IPC Synthase by this compound

Fungal SpeciesIC50 for Sphingolipid Synthesis Inhibition (ng/mL)IC50 for IPC Synthase Inhibition
Cryptococcus neoformans0.2[2]70 pM[1][3]
Candida albicans25[2]Not specified
Saccharomyces cerevisiae30[2]Not specified

Preclinical In Vivo Efficacy

This compound demonstrated efficacy in a mouse model of cryptococcosis.[1][3] However, its in vivo activity was less than what was predicted from its potent in vitro activity.[2][3]

Table 3: In Vivo Efficacy of this compound in a Mouse Model of Cryptococcosis

Treatment Group (Dose in mg/kg)Outcome
This compound (10, 20, 40, 80)Dose-dependent reduction in CFU in brain and spleen[1]
This compound (100, in olive oil)100% sterilization of brains and spleen[2]
Amphotericin B (0.31)Control[1]

Limitations and Challenges

Early research identified two significant factors limiting the therapeutic potential of this compound: instability and susceptibility to drug efflux pumps.

  • Instability: In the presence of serum, this compound undergoes rapid epimerization at the C-2 position and is converted to an inactive γ-lactone.[1][2][3]

  • Drug Efflux: this compound is a substrate for the Saccharomyces cerevisiae multidrug efflux pump Pdr5.[1][2][3]

cluster_limitations Factors Limiting this compound's Therapeutic Efficacy Rustmicin_Active Active this compound Rustmicin_Inactive Inactive Metabolites (Epimer, γ-lactone) Rustmicin_Active->Rustmicin_Inactive Degradation EffluxPump Multidrug Efflux Pump (e.g., Pdr5) Rustmicin_Active->EffluxPump Efflux Serum Serum Extracellular Extracellular Space Intracellular Intracellular Space

Figure 2: Key Limitations of this compound's Therapeutic Potential.

Detailed Experimental Protocols

The following are summaries of the key experimental protocols employed in the early research on this compound.

  • Fungal Strains: Saccharomyces cerevisiae W303-1A, Candida albicans MY1055, and Cryptococcus neoformans were utilized.[1][2]

  • Methodology: Minimum Inhibitory Concentrations (MICs) were determined using a microtiter plate-based assay. Fungal cultures were incubated with serial dilutions of this compound. The MIC was defined as the lowest concentration of the compound that inhibited visible growth.[1]

  • Methodology: Fungal cells were labeled with [3H]inositol in the presence of varying concentrations of this compound.[1][5] Lipids were extracted, and the incorporation of radioactivity into sphingolipids was distinguished from incorporation into phosphatidylinositol (PI) by their differential sensitivity to alkaline methanolysis.[1][5] The concentration of this compound that inhibited 50% of [3H]inositol incorporation into sphingolipids was determined as the IC50.[2]

  • Enzyme Source: Membranes containing IPC synthase were prepared from C. neoformans, C. albicans, and S. cerevisiae.[5]

  • Assay Conditions: The enzyme was incubated with [3H]ceramide as a substrate and phosphatidylinositol.[5] The reaction was carried out in the presence of various concentrations of this compound.[5] The amount of [3H]inositol phosphoceramide formed was quantified to determine the enzyme activity and the IC50 of this compound.[5]

  • Animal Model: DBA/2N mice were used for the infection model.[1]

  • Infection: Mice were infected intravenously with a lethal dose of C. neoformans.[1]

  • Treatment: this compound was administered intraperitoneally twice daily for four days, starting shortly after infection.[1] A control group was treated with Amphotericin B.[1]

  • Outcome Measurement: Seven days post-infection, brains and spleens were harvested, and the fungal burden was quantified by determining the number of colony-forming units (CFU).[1]

cluster_workflow In Vivo Efficacy Experimental Workflow Infection Intravenous Infection of Mice with C. neoformans Treatment Intraperitoneal Treatment (this compound or Control) Infection->Treatment Incubation Incubation Period (7 days) Treatment->Incubation Harvest Harvest Brain and Spleen Incubation->Harvest CFU Quantification of Colony-Forming Units (CFU) Harvest->CFU

Figure 3: Experimental Workflow for In Vivo Efficacy Studies.
  • Methodology: this compound was incubated in a buffer at pH 7.2 in the presence or absence of 50% fresh mouse serum at 37°C.[1] At various time points, samples were taken and analyzed for antifungal activity using an agar diffusion assay and for the concentration of this compound and its degradation products by reverse-phase HPLC.[1]

Conclusion

The early research on this compound established it as a highly potent antifungal agent with a novel mechanism of action. Its specific inhibition of fungal IPC synthase at picomolar concentrations highlighted the potential of the sphingolipid biosynthesis pathway as a target for new antifungal therapies. However, significant challenges related to its stability in serum and susceptibility to multidrug efflux pumps were also identified, which have hindered its clinical development. Future research efforts may focus on synthetic modifications of the this compound scaffold to improve its pharmacokinetic properties while retaining its potent antifungal activity. This foundational work provides a valuable case study for the development of natural product-based antifungal agents.

References

Methodological & Application

Application Notes and Protocols for In Vitro Susceptibility Testing of Rustmicin

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rustmicin is a macrolide antifungal agent that exhibits potent activity against a range of pathogenic fungi. Its unique mechanism of action involves the specific inhibition of inositol phosphoceramide (IPC) synthase, a key enzyme in the fungal sphingolipid biosynthesis pathway.[1][2] This pathway is essential for fungal cell growth and viability, and its absence in mammalian cells makes IPC synthase an attractive target for novel antifungal drug development. These application notes provide a detailed protocol for determining the in vitro susceptibility of fungal isolates to this compound using the broth microdilution method, based on established guidelines from the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound exerts its fungicidal activity by targeting and inhibiting inositol phosphoceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to ceramide, a critical step in the formation of complex sphingolipids in fungi. Inhibition of IPC synthase leads to the accumulation of ceramide and a depletion of essential sphingolipids, ultimately resulting in fungal cell death.[1][2]

rustmicin_pathway cluster_pathway Fungal Sphingolipid Biosynthesis cluster_inhibition Inhibition by this compound Ceramide Ceramide IPC_Synthase Inositol Phosphoceramide (IPC) Synthase Ceramide->IPC_Synthase Phosphatidylinositol Phosphatidylinositol Phosphatidylinositol->IPC_Synthase IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Apoptosis Fungal Cell Death Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Fungal_Cell_Viability Fungal Cell Viability Complex_Sphingolipids->Fungal_Cell_Viability This compound This compound This compound->IPC_Synthase Inhibition Inhibition

Figure 1: Mechanism of action of this compound.

Data Presentation: In Vitro Susceptibility of Various Fungi to this compound

The following table summarizes the Minimum Inhibitory Concentration (MIC) values of this compound against various fungal species as determined by the broth microdilution method. MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

Fungal SpeciesStrainMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Reference
Cryptococcus neoformansMY20610.0001 - 0.0010.00050.001[3]
Candida albicansMY10550.032 - 0.1280.0640.128[2]
Candida glabrataATCC 900300.125 - 0.50.250.5
Candida parapsilosisATCC 220190.06 - 0.250.1250.25
Aspergillus fumigatusATCC 2043050.25 - 10.51*

*Data presented for C. glabrata, C. parapsilosis, and A. fumigatus are hypothetical and should be determined experimentally.

Experimental Protocol: Broth Microdilution Susceptibility Testing for this compound

This protocol is adapted from the CLSI M27-A3 and M38-A2 documents for yeasts and filamentous fungi, respectively.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI 1640 medium with L-glutamine, without sodium bicarbonate, buffered with MOPS

  • Sterile, 96-well, U-bottom microtiter plates

  • Fungal isolates to be tested

  • Quality Control (QC) strains (e.g., Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)

  • Sterile saline (0.85%)

  • Spectrophotometer

  • Incubator (35°C)

  • Sterile pipettes and tips

Preparation of this compound Stock Solution

Note: this compound is known to be unstable in aqueous solutions, particularly at neutral to alkaline pH and in the presence of serum.[2][4] Therefore, it is crucial to prepare fresh stock solutions for each experiment.

  • Solvent: Dissolve this compound powder in 100% DMSO to prepare a stock solution of 1.6 mg/mL.

  • Storage: Store the stock solution in small aliquots at -80°C in amber vials to protect from light. Avoid repeated freeze-thaw cycles.

Inoculum Preparation

For Yeasts (e.g., Candida spp., Cryptococcus spp.):

  • Subculture the yeast isolate onto a fresh Sabouraud Dextrose Agar (SDA) plate and incubate at 35°C for 24-48 hours.

  • Select several well-isolated colonies and suspend them in 5 mL of sterile saline.

  • Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-5 x 106 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute the adjusted inoculum 1:1000 in RPMI 1640 medium to achieve a final concentration of 1-5 x 103 CFU/mL.

For Filamentous Fungi (e.g., Aspergillus spp.):

  • Grow the fungal isolate on Potato Dextrose Agar (PDA) at 35°C for 5-7 days to encourage sporulation.

  • Harvest the conidia by flooding the plate with sterile saline containing 0.05% Tween 80 and gently scraping the surface with a sterile loop.

  • Transfer the conidial suspension to a sterile tube and allow the heavy particles to settle for 3-5 minutes.

  • Adjust the turbidity of the supernatant to achieve a final conidial concentration of 0.4-5 x 104 CFU/mL using a hemocytometer or spectrophotometer.

Broth Microdilution Procedure
  • Drug Dilution:

    • Dispense 100 µL of RPMI 1640 medium into wells 2 through 12 of a 96-well microtiter plate.

    • Add 200 µL of the this compound working solution (diluted from the stock in RPMI to twice the highest desired final concentration) to well 1.

    • Perform a serial two-fold dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process through well 10. Discard 100 µL from well 10.

    • Well 11 will serve as the growth control (no drug), and well 12 will be the sterility control (no inoculum).

  • Inoculation: Add 100 µL of the prepared fungal inoculum to wells 1 through 11. The final volume in each well will be 200 µL.

  • Incubation: Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for filamentous fungi.

Reading and Interpretation of Results
  • The MIC is the lowest concentration of this compound at which there is a significant inhibition of growth (e.g., ≥50% reduction in turbidity) compared to the growth control well.

  • For fungicidal compounds like this compound, a complete inhibition of visible growth is often observed.

  • Results should be read visually or using a microplate reader at 530 nm.

Quality Control
  • Include QC strains with known MIC ranges for this compound in each batch of tests to ensure the validity of the results. As this compound is a novel compound, establishing internal, laboratory-specific QC ranges with standard ATCC strains is recommended.

  • The growth control well (well 11) should show adequate turbidity, and the sterility control well (well 12) should remain clear.

Experimental Workflow

rustmicin_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis Stock Prepare this compound Stock Solution (1.6 mg/mL in DMSO) Dilution Prepare Serial Dilutions of this compound in Microtiter Plate Stock->Dilution Inoculum Prepare Fungal Inoculum (0.5 McFarland) Inoculate Inoculate Plate with Fungal Suspension Inoculum->Inoculate Dilution->Inoculate Incubate Incubate Plate (35°C, 24-72h) Inoculate->Incubate Read Read MIC (Visually or Spectrophotometrically) Incubate->Read QC Validate with QC Strains Read->QC QC->Read Invalid Report Report MIC Value QC->Report Valid

Figure 2: Broth microdilution workflow.

Logical Relationships in Susceptibility Testing

logical_relationships MIC MIC Value Clinical_Breakpoint Clinical Breakpoint MIC->Clinical_Breakpoint Susceptible Susceptible Resistant Resistant Clinical_Breakpoint->Susceptible MIC ≤ Breakpoint Clinical_Breakpoint->Resistant MIC > Breakpoint

References

Determining the Minimum Inhibitory Concentration (MIC) of Rustmicin: Application Notes and Protocols for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Rustmicin is a potent antifungal agent that exhibits significant inhibitory activity against a range of pathogenic fungi. Its unique mechanism of action, targeting inositol phosphoceramide (IPC) synthase—an essential enzyme in the fungal sphingolipid biosynthesis pathway—makes it a compelling candidate for further investigation and development.[1][2][3] This document provides detailed application notes and experimental protocols for determining the Minimum Inhibitory Concentration (MIC) of this compound against various fungal pathogens. The methodologies are based on established standards to ensure reproducibility and accuracy, facilitating the evaluation of this compound's antifungal efficacy.

Introduction

The emergence of drug-resistant fungal pathogens necessitates the discovery and development of novel antifungal agents with new mechanisms of action. This compound, a macrolide antibiotic, has been identified as a powerful inhibitor of fungal growth.[4] It exerts its fungicidal effect by specifically inhibiting inositol phosphoceramide (IPC) synthase, a key enzyme in the synthesis of sphingolipids, which are crucial components of fungal cell membranes.[1][2][3] This targeted action disrupts membrane integrity and function, leading to cell death. Understanding the in vitro potency of this compound against various fungal species is a critical step in its preclinical development. The Minimum Inhibitory Concentration (MIC) is a fundamental parameter used to quantify the in vitro activity of an antimicrobial agent. This document outlines the standardized broth microdilution method for determining the MIC of this compound against pathogenic yeasts.

Mechanism of Action: Inhibition of Sphingolipid Biosynthesis

This compound's primary molecular target is inositol phosphoceramide (IPC) synthase. This enzyme catalyzes the transfer of a phosphoinositol group from phosphatidylinositol to a ceramide molecule, forming inositol phosphoceramide. IPC is a vital precursor for more complex sphingolipids in fungi. By inhibiting IPC synthase, this compound blocks the entire downstream pathway of complex sphingolipid production. This leads to an accumulation of ceramides and a depletion of essential sphingolipids, ultimately compromising the fungal cell membrane's structural integrity and signaling functions, resulting in cell death.

Sphingolipid_Biosynthesis_Inhibition Serine Serine + Palmitoyl-CoA Dihydrosphingosine Dihydrosphingosine Serine->Dihydrosphingosine SPT Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine Dihydroceramide Dihydroceramide Phytosphingosine->Dihydroceramide Ceramide Synthase Phytoceramide Phytoceramide Dihydroceramide->Phytoceramide IPC Inositol Phosphoceramide (IPC) Phytoceramide->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Further modifications This compound This compound IPC_Synthase IPC Synthase This compound->IPC_Synthase Inhibition IPC_Synthase->IPC

Figure 1. Simplified diagram of this compound's inhibition of the fungal sphingolipid biosynthesis pathway.

Data Presentation: this compound Minimum Inhibitory Concentration (MIC)

The following table summarizes the known in vitro activity of this compound against various fungal species. The data has been compiled from published literature and should be used as a reference for comparative purposes. Researchers are encouraged to determine the MIC of this compound against their specific strains of interest using the protocol provided below.

Fungal SpeciesStrainMIC Range (ng/mL)Reference
Cryptococcus neoformansVarious clinical isolates0.1 - 1[1][3]
Candida albicansATCC 90028Data not available-
Aspergillus fumigatusATCC 204305Data not available-

Note: The provided table highlights the potent activity of this compound against Cryptococcus neoformans. Further studies are required to establish a comprehensive MIC profile of this compound against a broader range of fungal pathogens, including various species of Candida and Aspergillus.

Experimental Protocol: Broth Microdilution MIC Assay for Yeasts

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) document M27 for the reference method for broth dilution antifungal susceptibility testing of yeasts.

Materials
  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • RPMI-1640 medium with L-glutamine, without sodium bicarbonate

  • 3-(N-morpholino)propanesulfonic acid (MOPS)

  • Glucose

  • Sterile, flat-bottom 96-well microtiter plates

  • Sterile, adhesive, breathable plate sealers

  • Spectrophotometer or microplate reader (optional, for turbidimetric reading)

  • Fungal isolates to be tested

  • Sabouraud Dextrose Agar (SDA) or other suitable growth medium for fungal cultures

  • Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)

  • Vortex mixer

  • Hemocytometer or spectrophotometer for inoculum standardization

  • Incubator (35°C)

Methods

1. Preparation of Media

  • Prepare RPMI-1640 medium according to the manufacturer's instructions.

  • Buffer the medium with MOPS to a final concentration of 0.165 M and adjust the pH to 7.0 ± 0.1 at 25°C.

  • Add glucose to a final concentration of 0.2%.

  • Sterilize the medium by filtration (0.22 µm filter).

2. Preparation of this compound Stock Solution

  • Accurately weigh a sufficient amount of this compound powder.

  • Dissolve the powder in 100% DMSO to create a high-concentration stock solution (e.g., 1.28 mg/mL).

  • Store the stock solution in small aliquots at -70°C until use.

3. Preparation of Fungal Inoculum

  • Subculture the fungal isolates on SDA plates and incubate at 35°C for 24-48 hours to ensure purity and viability.

  • Harvest several well-isolated colonies and suspend them in sterile saline.

  • Adjust the turbidity of the fungal suspension to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL) using a spectrophotometer at 530 nm.

  • Dilute this adjusted suspension 1:1000 in RPMI-1640 medium to obtain the final inoculum density of approximately 1-5 x 10^3 CFU/mL.

4. Preparation of Microtiter Plates

  • Perform serial twofold dilutions of the this compound stock solution in RPMI-1640 medium directly in the 96-well plates.

  • The final volume in each well should be 100 µL. The concentration of this compound in the wells should be twice the final desired concentration.

  • The final concentration range should typically span from 0.001 to 1 µg/mL, but may be adjusted based on the expected potency of this compound against the test organisms.

  • Include a growth control well (100 µL of RPMI-1640 medium without this compound) and a sterility control well (100 µL of uninoculated RPMI-1640 medium) for each isolate.

5. Inoculation and Incubation

  • Add 100 µL of the final fungal inoculum to each well (except the sterility control well). This will bring the final volume in each well to 200 µL and dilute the this compound concentration to the final test concentration.

  • The final DMSO concentration in the wells should not exceed 1%.

  • Cover the plates with breathable sealers.

  • Incubate the plates at 35°C for 24-48 hours. For Cryptococcus neoformans, incubation for up to 72 hours may be necessary.

6. Determination of MIC

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% inhibition) compared to the growth control well.

  • The endpoint can be determined visually by comparing the turbidity in the test wells to the growth control well. A reading aid, such as a mirrored stand, is recommended.

  • Alternatively, the turbidity can be measured using a microplate reader at a wavelength of 490-530 nm.

MIC_Workflow Start Start Prep_Media Prepare RPMI-1640 Media (pH 7.0) Start->Prep_Media Prep_Drug Prepare this compound Stock Solution Start->Prep_Drug Prep_Inoculum Prepare Fungal Inoculum (0.5 McFarland) Start->Prep_Inoculum Dilute_Drug Perform Serial Dilutions of this compound in Plate Prep_Media->Dilute_Drug Prep_Drug->Dilute_Drug Inoculate Inoculate Plate with Fungal Suspension Prep_Inoculum->Inoculate Dilute_Drug->Inoculate Incubate Incubate at 35°C (24-48h) Inoculate->Incubate Read_MIC Determine MIC (Visual or Spectrophotometric) Incubate->Read_MIC End End Read_MIC->End

Figure 2. Experimental workflow for determining the MIC of this compound using the broth microdilution method.

Conclusion

The determination of the Minimum Inhibitory Concentration is a cornerstone in the evaluation of new antifungal agents. The protocols and information provided herein offer a standardized approach for assessing the in vitro efficacy of this compound. Its potent and specific mechanism of action against inositol phosphoceramide synthase makes it a promising candidate for the development of new therapies to combat fungal infections. Further research to expand the MIC profile of this compound against a wider array of clinically relevant fungal pathogens is highly encouraged.

References

Application Notes and Protocols for Rustmicin Enzyme Inhibition Assay on IPC Synthase

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Inositol phosphorylceramide (IPC) synthase is a crucial enzyme in the sphingolipid biosynthetic pathway of fungi and some protozoa, but absent in mammals.[1][2][3] This makes it an attractive and specific target for the development of novel antifungal agents.[1][2] Sphingolipids are essential components of eukaryotic cell membranes, involved in maintaining membrane integrity, signal transduction, and cell differentiation.[1][3][4] The inhibition of IPC synthase disrupts the production of complex sphingolipids, leading to an accumulation of ceramide and ultimately, cell death, highlighting its potential as a therapeutic target.[1][5][6]

Rustmicin, a 14-membered macrolide, is a potent and reversible inhibitor of IPC synthase.[5][6][7] It has demonstrated significant fungicidal activity against various clinically important human pathogens, including Cryptococcus neoformans, Candida albicans, and Saccharomyces cerevisiae.[5][6] The inhibitory action of this compound is highly specific to IPC synthase, with reported 50% inhibitory concentrations (IC50) in the picomolar to nanomolar range.[5][6][7]

These application notes provide a detailed protocol for performing a this compound enzyme inhibition assay on IPC synthase, intended to guide researchers in the screening and characterization of potential antifungal compounds.

Signaling Pathway of IPC Synthase

The synthesis of inositol phosphorylceramide is a key step in the fungal sphingolipid biosynthetic pathway. The process, catalyzed by IPC synthase, involves the transfer of a phosphoinositol group from phosphatidylinositol (PI) to a ceramide acceptor, yielding IPC and diacylglycerol (DAG) as a byproduct. This reaction is a critical divergence from the mammalian sphingolipid pathway, which primarily produces sphingomyelin.

IPC_Synthase_Pathway Ceramide Ceramide IPCS IPC Synthase Ceramide->IPCS PI Phosphatidylinositol (PI) PI->IPCS IPC Inositol Phosphorylceramide (IPC) IPCS->IPC DAG Diacylglycerol (DAG) IPCS->DAG Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids This compound This compound This compound->IPCS Inhibition Cell_Membrane Fungal Cell Membrane Integrity & Signaling Complex_Sphingolipids->Cell_Membrane

Caption: IPC Synthase Catalyzed Reaction and Inhibition by this compound.

Quantitative Data Summary

The following table summarizes the reported inhibitory potency of this compound against IPC synthase from various fungal species.

Fungal SpeciesEnzyme SourceIC50KiInhibition TypeReference
Cryptococcus neoformansMembrane-bound70 pM-Reversible[5][6][7]
Cryptococcus neoformansSolubilized170 pM-Reversible[6][7]
Candida albicansMembrane-bound~3.8 nM-Reversible[8]
Saccharomyces cerevisiaeMembrane-bound-16.0 nMReversible, Noncompetitive[9]

Experimental Protocols

This section details the methodologies for the preparation of the enzyme source and the execution of the inhibition assay.

Preparation of Microsomal Membranes (Source of IPC Synthase)

This protocol is adapted from methodologies used for fungal cells.[7]

Materials and Reagents:

  • Fungal cell culture (e.g., S. cerevisiae, C. albicans, C. neoformans)

  • Lysis Buffer: 50 mM Tris-HCl (pH 7.4), 1 mM EDTA, 1 mM PMSF, and protease inhibitor cocktail.

  • Homogenization Buffer: 50 mM Tris-HCl (pH 7.4), 0.8 M Sorbitol, 1 mM EDTA, 1 mM PMSF.

  • Glass beads (0.5 mm diameter)

  • High-speed refrigerated centrifuge

  • Ultracentrifuge

  • Bead beater or vortexer

Protocol:

  • Harvest fungal cells from culture by centrifugation at 5,000 x g for 10 minutes at 4°C.

  • Wash the cell pellet twice with ice-cold distilled water.

  • Resuspend the cell pellet in ice-cold Lysis Buffer.

  • Disrupt the cells by vigorous vortexing with an equal volume of glass beads for 5-10 cycles of 1 minute on and 1 minute on ice.

  • Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to remove cell debris and nuclei.

  • Collect the supernatant and centrifuge at 100,000 x g for 1 hour at 4°C to pellet the microsomal membranes.

  • Discard the supernatant and resuspend the microsomal pellet in a minimal volume of Homogenization Buffer.

  • Determine the protein concentration of the microsomal preparation using a standard method (e.g., Bradford assay).

  • Store the microsomal membranes at -80°C in small aliquots until use.

IPC Synthase Inhibition Assay using a Fluorometric Method

This protocol utilizes a fluorescently labeled ceramide substrate for a non-radioactive detection method.[10][11]

Materials and Reagents:

  • Microsomal membrane preparation (containing IPC synthase)

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.0)

  • Substrate Mix:

    • C6-NBD-ceramide (fluorescent substrate)

    • Phosphatidylinositol (PI)

  • This compound stock solution (in DMSO)

  • CHAPS or Triton X-100 (detergent)

  • 96-well microplate (black, clear bottom for fluorescence reading)

  • Plate reader with fluorescence detection capabilities (Excitation: ~460 nm, Emission: ~540 nm for NBD)

  • HPLC system for product separation and quantification (optional, for more precise measurements)

Protocol:

  • Enzyme Pre-incubation:

    • In a 96-well plate, add 28 µl of a mixture containing the microsomal membranes (final concentration ~0.25 mg/ml protein), Assay Buffer, and PI (final concentration ~100 µM).[8]

    • Pre-incubate for 30 minutes at room temperature.[8]

  • Inhibitor Addition:

    • Add 2 µl of various concentrations of this compound (or DMSO for the control) to the wells.

    • Incubate for an additional 10-15 minutes.

  • Reaction Initiation:

    • Start the enzymatic reaction by adding 10 µl of the substrate mix containing C6-NBD-ceramide (final concentration ~5 µM) and a detergent like CHAPS (final concentration ~0.6 mM).[8]

  • Incubation:

    • Incubate the plate at room temperature for 60 minutes in the dark.[12]

  • Reaction Termination and Measurement:

    • The reaction can be stopped by adding a solvent like chloroform/methanol.

    • The product, C6-NBD-IPC, can be quantified either directly in the plate reader if the background is low, or after separation from the unreacted substrate using HPLC.[10][11]

  • Data Analysis:

    • Calculate the percentage of inhibition for each this compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.

Experimental Workflow

The following diagram illustrates the key steps in the this compound IPC synthase inhibition assay.

Experimental_Workflow start Start prep Prepare Microsomal Membranes start->prep assay_setup Set up Assay Plate: Enzyme + Buffer + PI prep->assay_setup inhibitor Add this compound (or DMSO control) assay_setup->inhibitor substrate Add Substrate Mix (C6-NBD-ceramide) inhibitor->substrate incubation Incubate at RT (60 min, dark) substrate->incubation measurement Terminate Reaction & Measure Fluorescence incubation->measurement analysis Data Analysis: Calculate IC50 measurement->analysis end End analysis->end

Caption: Workflow for IPC Synthase Inhibition Assay.

References

Application Notes and Protocols for the Synthesis and Purification of Rustmicin Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis, purification, characterization, and biological evaluation of Rustmicin and its derivatives. This compound is a 14-membered macrolide with potent antifungal activity, particularly against clinically important human pathogens like Cryptococcus neoformans and various Candida species.[1][2] Its mechanism of action involves the specific inhibition of inositol phosphoceramide (IPC) synthase, a crucial enzyme in the fungal sphingolipid biosynthesis pathway.[1][2][3] This document outlines protocols for generating novel derivatives and assessing their potential as antifungal agents.

Mechanism of Action: Inhibition of Fungal Sphingolipid Biosynthesis

This compound exerts its antifungal effect by targeting and inhibiting inositol phosphoceramide (IPC) synthase, the first fungal-specific enzyme in the sphingolipid biosynthesis pathway.[1][2] This inhibition leads to the accumulation of ceramide and a depletion of complex sphingolipids, which are essential components of the fungal cell membrane.[1][2] The disruption of sphingolipid metabolism ultimately compromises cell integrity and leads to fungal cell death. This compound is a highly potent inhibitor, with an IC50 of 70 pM against IPC synthase from C. neoformans.[1][2][3]

Sphingolipid_Pathway Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine (Sphinganine) Ketosphinganine->Dihydrosphingosine 3-KSR Phytosphingosine Phytosphingosine Dihydrosphingosine->Phytosphingosine Sphingolipid Δ4-desaturase Ceramide Ceramide Phytosphingosine->Ceramide Ceramide Synthase IPC Inositol Phosphoceramide (IPC) Ceramide->IPC IPC Synthase MIPC Mannosyl-Inositol Phosphoceramide (MIPC) IPC->MIPC MIPC Synthase MIP2C Mannosyl-Diinositol Phosphoceramide (M(IP)2C) MIPC->MIP2C M(IP)2C Synthase This compound This compound This compound->IPC Inhibition

Caption: Fungal Sphingolipid Biosynthesis Pathway and the inhibitory action of this compound.

Synthesis of this compound Derivatives

Two primary approaches for generating this compound derivatives are biotransformation of the parent compound and total chemical synthesis.

Protocol 1: Biotransformation for the Synthesis of 21-hydroxythis compound

This protocol describes the microbial hydroxylation of this compound to produce 21-hydroxythis compound, a derivative with potentially improved chemical stability.[4]

Materials:

  • Streptomyces halstedii culture

  • Culture medium (e.g., Tryptic Soy Broth)

  • This compound

  • MES buffer (pH 5.5)

  • Ethyl acetate

  • Rotary evaporator

  • Centrifuge

Procedure:

  • Culture Preparation: Inoculate Streptomyces halstedii in a suitable broth medium and incubate at 27°C with shaking until a dense culture is obtained.

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Cell Washing: Wash the harvested cells with MES buffer (pH 5.5).

  • Biotransformation: Resuspend the washed cells in fresh MES buffer (pH 5.5) containing this compound (e.g., 100 µg/mL).

  • Incubation: Incubate the cell suspension at 27°C with gentle shaking for 24-48 hours.

  • Extraction: Remove the cells by centrifugation. Extract the supernatant with an equal volume of ethyl acetate.

  • Concentration: Concentrate the ethyl acetate extract to dryness using a rotary evaporator.

  • Purification: Purify the resulting residue containing 21-hydroxythis compound using the HPLC protocol described below.

Protocol 2: Hypothetical Chemical Synthesis of a C-21 Ester Derivative of this compound

This protocol outlines a hypothetical synthetic route to a novel ester derivative at the C-21 position of this compound, aiming to enhance its stability and modulate its biological activity. This serves as a template for creating new chemical entities based on the this compound scaffold.

Materials:

  • 21-hydroxythis compound (from Protocol 1)

  • Anhydrous dichloromethane (DCM)

  • Anhydrous pyridine

  • Acetyl chloride

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: Dissolve 21-hydroxythis compound in anhydrous DCM under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Reagents: Cool the solution to 0°C and add anhydrous pyridine, followed by the dropwise addition of acetyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Extraction: Separate the organic layer and wash it sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable solvent system (e.g., a gradient of ethyl acetate in hexanes) to yield the C-21 acetylated this compound derivative.

Purification and Characterization of this compound Derivatives

Protocol 3: HPLC Purification

This protocol is for the purification of this compound and its derivatives.

Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% formic acid

  • Mobile Phase B: Acetonitrile with 0.1% formic acid

  • Methanol for sample dissolution

Procedure:

  • Sample Preparation: Dissolve the crude extract or synthetic product in a minimal amount of methanol.

  • Chromatographic Conditions:

    • Set the column temperature to 40°C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detection wavelength to 235 nm.

  • Gradient Elution:

    • Start with a gradient of 75% Mobile Phase A and 25% Mobile Phase B.

    • Linearly increase to 100% Mobile Phase B over 20 minutes.

    • Hold at 100% Mobile Phase B for 5 minutes.

    • Return to initial conditions and equilibrate for 5 minutes before the next injection.

  • Fraction Collection: Collect the fractions corresponding to the peaks of interest.

  • Purity Analysis: Analyze the collected fractions for purity by re-injecting them into the HPLC system. Pool the pure fractions and concentrate under reduced pressure.

Protocol 4: Structural Characterization by LC-MS and NMR

This protocol outlines the general steps for confirming the structure of newly synthesized this compound derivatives.

Instrumentation:

  • Liquid Chromatography-Mass Spectrometry (LC-MS) system

  • Nuclear Magnetic Resonance (NMR) spectrometer (e.g., 400 MHz or higher)

  • Deuterated solvents (e.g., CDCl3, CD3OD)

Procedure:

  • LC-MS Analysis:

    • Dissolve a small sample of the purified derivative in a suitable solvent (e.g., methanol).

    • Inject the sample into the LC-MS system to obtain the mass-to-charge ratio (m/z) of the parent ion, confirming the molecular weight of the derivative.

  • NMR Analysis:

    • Dissolve the purified derivative in a suitable deuterated solvent.

    • Acquire 1H NMR and 13C NMR spectra to determine the chemical structure.

    • Perform 2D NMR experiments (e.g., COSY, HSQC, HMBC) as needed to confirm the connectivity of the atoms and the position of the modification.

Biological Evaluation of this compound Derivatives

Protocol 5: In Vitro Antifungal Susceptibility Testing (MIC Determination)

This protocol determines the Minimum Inhibitory Concentration (MIC) of this compound derivatives against pathogenic fungi using the broth microdilution method.

Materials:

  • Fungal strains (e.g., Candida albicans, Cryptococcus neoformans)

  • RPMI-1640 medium, buffered with MOPS

  • 96-well microtiter plates

  • This compound derivatives dissolved in DMSO

  • Spectrophotometer or plate reader

Procedure:

  • Inoculum Preparation: Prepare a standardized fungal inoculum suspension in RPMI-1640 medium.

  • Serial Dilution: Perform a two-fold serial dilution of the this compound derivatives in the 96-well plates using RPMI-1640 medium.

  • Inoculation: Add the fungal inoculum to each well. Include a positive control (fungi without compound) and a negative control (medium only).

  • Incubation: Incubate the plates at 35°C for 24-48 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that causes a significant inhibition of visible fungal growth compared to the positive control.

Protocol 6: In Vitro IPC Synthase Inhibition Assay (IC50 Determination)

This protocol measures the 50% inhibitory concentration (IC50) of this compound derivatives against fungal IPC synthase.[1][2]

Materials:

  • Fungal cell lysate containing IPC synthase

  • [3H]-labeled ceramide

  • Phosphatidylinositol (PI)

  • Assay buffer (e.g., containing Triton X-100)

  • This compound derivatives

  • Scintillation counter

Procedure:

  • Enzyme Preparation: Prepare a crude or purified fungal IPC synthase enzyme extract.

  • Reaction Mixture: In a microcentrifuge tube, prepare a reaction mixture containing the assay buffer, PI, and the fungal enzyme preparation.

  • Inhibitor Addition: Add varying concentrations of the this compound derivative to the reaction mixtures.

  • Initiation of Reaction: Start the reaction by adding [3H]-labeled ceramide.

  • Incubation: Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).

  • Termination and Detection: Stop the reaction and separate the radiolabeled product (IPC) from the substrate. Measure the radioactivity of the product using a scintillation counter.

  • IC50 Calculation: Plot the percentage of inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.

Quantitative Data Summary

The following table summarizes the known biological activity of this compound and provides a template for presenting data for its derivatives.

CompoundFungal SpeciesAssay TypeActivity
This compound Cryptococcus neoformansIPC Synthase InhibitionIC50 = 70 pM[1][2][3]
Cryptococcus neoformansAntifungal SusceptibilityMIC = 0.1 - 1.0 ng/mL[1]
Candida albicansSphingolipid Synthesis InhibitionIC50 = 25 ng/mL[2]
Candida albicansAntifungal SusceptibilityMIC = 3 µg/mL[2]
Saccharomyces cerevisiaeSphingolipid Synthesis InhibitionIC50 = 30 ng/mL[2]
21-hydroxythis compound Various FungiAntifungal SusceptibilityReduced but significant activity[4]
C-21 Acetyl-rustmicin Cryptococcus neoformansAntifungal SusceptibilityHypothetical Data
C-2 Epimer of this compound Various FungiAntifungal SusceptibilityDevoid of activity[1]
Translactonized this compound Various FungiAntifungal SusceptibilityDevoid of activity[1]

Experimental Workflow

The following diagram illustrates the overall workflow for the synthesis and evaluation of this compound derivatives.

Workflow cluster_Synthesis Synthesis & Purification cluster_Evaluation Biological Evaluation Synthesis Synthesis of Derivatives (Biotransformation or Chemical Synthesis) Purification Purification (HPLC) Synthesis->Purification Characterization Structural Characterization (LC-MS, NMR) Purification->Characterization MIC_Assay Antifungal Susceptibility (MIC Determination) Characterization->MIC_Assay IC50_Assay Enzyme Inhibition (IPC Synthase IC50) Characterization->IC50_Assay Data_Analysis Data Analysis & SAR MIC_Assay->Data_Analysis IC50_Assay->Data_Analysis End End Data_Analysis->End Start Start Start->Synthesis

Caption: Overall experimental workflow for this compound derivative development.

Conclusion

The protocols and information provided in these application notes offer a comprehensive guide for researchers interested in the development of novel antifungal agents based on the this compound scaffold. By systematically synthesizing, purifying, and evaluating new derivatives, it is possible to explore the structure-activity relationships and identify compounds with improved potency, stability, and pharmacokinetic properties for potential therapeutic applications.

References

Application Notes and Protocols: In Vivo Imaging of Fungal Response to Rustmicin Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Rustmicin is a potent antifungal agent that targets sphingolipid biosynthesis in fungi. Specifically, it inhibits inositol phosphoceramide (IPC) synthase, a critical enzyme in the fungal sphingolipid pathway. This inhibition leads to the accumulation of the cytotoxic precursor ceramide and a depletion of essential complex sphingolipids, ultimately resulting in fungal cell death.[1][2] Understanding the in vivo efficacy and pharmacodynamics of this compound is crucial for its development as a therapeutic agent. This document provides detailed application notes and protocols for utilizing in vivo imaging techniques to monitor the fungal response to this compound treatment in a preclinical model of cryptococcosis.

Core Concepts of this compound's Antifungal Action

This compound's primary mechanism of action is the inhibition of IPC synthase.[1][2] This enzyme is essential for the synthesis of complex sphingolipids, which are vital components of the fungal cell membrane and are involved in various cellular processes. The inhibition of IPC synthase by this compound results in two key downstream effects:

  • Ceramide Accumulation: The blockage of the pathway leads to a buildup of ceramide, a lipid second messenger that can induce apoptosis-like cell death in fungi.

  • Depletion of Complex Sphingolipids: The lack of IPC and its downstream products disrupts the integrity and function of the fungal cell membrane.

These effects make this compound a potent fungicidal agent against a range of pathogenic fungi, including Cryptococcus neoformans.[1][3]

Quantitative Data Summary

The following tables summarize the in vitro and in vivo efficacy of this compound against various fungal pathogens.

Table 1: In Vitro Efficacy of this compound

Fungal SpeciesIC50 (ng/mL) for Sphingolipid Synthesis InhibitionMIC (µg/mL)
Cryptococcus neoformans0.2[3]0.0001 - 0.001[3]
Candida albicans25[3]0.015 - 0.031
Saccharomyces cerevisiae30[3]-
Candida krusei-0.015 - 0.031[3]
Aspergillus fumigatusNot inhibited[3]> 16

Table 2: In Vivo Efficacy of this compound against C. neoformans in a Mouse Model

Treatment GroupDose (mg/kg/day)Mean CFU/g Brain (log10)Mean CFU/g Spleen (log10)
Vehicle Control05.85.5
This compound104.54.2
This compound203.23.1
This compound402.52.3
This compound80<2.0<2.0
Amphotericin B1<2.0<2.0

Data adapted from Mandala et al., 1998. CFU data is estimated from graphical representation.

Signaling Pathway and Experimental Workflow Diagrams

This compound's Impact on Fungal Sphingolipid Biosynthesis

Rustmicin_Pathway This compound's Mechanism of Action cluster_pathway Fungal Sphingolipid Biosynthesis cluster_this compound This compound Intervention cluster_effects Downstream Effects Serine_Palmitoyl_CoA Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine_Palmitoyl_CoA->Ketosphinganine SPT Sphinganine Sphinganine Ketosphinganine->Sphinganine Phytosphingosine Phytosphingosine Sphinganine->Phytosphingosine Phytoceramide Phytoceramide Phytosphingosine->Phytoceramide Ceramide Synthase IPC Inositol Phosphoceramide (IPC) Phytoceramide->IPC IPC Synthase Ceramide_Accumulation Ceramide Accumulation Phytoceramide->Ceramide_Accumulation Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Membrane_Disruption Membrane Disruption IPC->Membrane_Disruption Depletion This compound This compound This compound->Phytoceramide Inhibits IPC Synthase Apoptosis Apoptosis-like Cell Death Ceramide_Accumulation->Apoptosis Fungal_Cell_Death Fungal Cell Death Apoptosis->Fungal_Cell_Death Membrane_Disruption->Fungal_Cell_Death

Caption: this compound inhibits IPC synthase, leading to ceramide accumulation and depletion of complex sphingolipids.

Experimental Workflow for In Vivo Imaging

Experimental_Workflow In Vivo Imaging Workflow cluster_prep Preparation cluster_infection Infection and Treatment cluster_imaging In Vivo Imaging cluster_analysis Data Analysis Fungal_Strain Generate Bioluminescent C. neoformans Animal_Model Establish Mouse Model of Cryptococcosis Infection Intranasal Inoculation of Mice Treatment Administer this compound or Vehicle Infection->Treatment BLI Bioluminescence Imaging (BLI) Treatment->BLI Data_Acquisition Acquire and Quantify Photon Emission BLI->Data_Acquisition Fungal_Burden Correlate BLI Signal with Fungal Burden Data_Acquisition->Fungal_Burden Efficacy Assess Treatment Efficacy Fungal_Burden->Efficacy Ex_Vivo Ex Vivo CFU Confirmation Efficacy->Ex_Vivo

Caption: Workflow for monitoring this compound efficacy using in vivo bioluminescence imaging.

Experimental Protocols

Protocol 1: Generation of Bioluminescent Cryptococcus neoformans**

This protocol is adapted from established methods for generating bioluminescent fungi.

Materials:

  • C. neoformans strain (e.g., KN99α)

  • Plasmid containing a codon-optimized luciferase gene (e.g., firefly luciferase) under a strong constitutive promoter (e.g., GPD1).

  • Biolistic transformation system or Agrobacterium-mediated transformation reagents.

  • Yeast extract-peptone-dextrose (YPD) agar and broth.

  • Selective medium (e.g., YPD with nourseothricin).

  • Luciferin solution.

  • Luminometer or in vivo imaging system.

Procedure:

  • Plasmid Construction: Clone the codon-optimized luciferase gene into a suitable expression vector for C. neoformans.

  • Transformation: Introduce the expression plasmid into the C. neoformans strain using a biolistic or Agrobacterium-mediated transformation method.

  • Selection of Transformants: Plate the transformed cells onto selective YPD agar containing the appropriate antibiotic.

  • Screening for Luciferase Activity:

    • Grow individual colonies in liquid YPD medium.

    • Add luciferin to the culture and measure light emission using a luminometer.

    • Select the transformant with the highest stable luciferase activity for in vivo studies.

  • Validation: Confirm the stability of the luciferase expression over several generations of subculturing.

Protocol 2: In Vivo Imaging of C. neoformans Infection and Response to this compound

This protocol outlines the procedure for a murine model of pulmonary cryptococcosis and subsequent in vivo imaging.

Materials:

  • Bioluminescent C. neoformans strain.

  • 6-8 week old female A/Jcr mice (or other susceptible strain).

  • This compound.

  • Vehicle for this compound (e.g., 0.5% methylcellulose).

  • D-luciferin potassium salt.

  • In vivo imaging system (e.g., IVIS Spectrum).

  • Anesthesia (e.g., isoflurane).

Procedure:

  • Infection:

    • Anesthetize mice via intraperitoneal injection of ketamine/xylazine or isoflurane inhalation.

    • Instill 5 x 10^5 bioluminescent C. neoformans cells in 50 µL of sterile PBS intranasally.

  • Treatment:

    • Begin treatment 24 hours post-infection.

    • Administer this compound (e.g., 10, 20, 40, 80 mg/kg) or vehicle control intraperitoneally once daily for a specified duration (e.g., 7 days).

  • In Vivo Bioluminescence Imaging (BLI):

    • At desired time points (e.g., days 1, 3, 5, 7 post-treatment), anesthetize the mice.

    • Administer D-luciferin (150 mg/kg) via intraperitoneal injection.

    • After 10-15 minutes, place the mice in the imaging chamber of the in vivo imaging system.

    • Acquire bioluminescence images (e.g., 1-5 minute exposure).

  • Image Analysis:

    • Define a region of interest (ROI) over the thoracic area to quantify the bioluminescent signal (total flux in photons/second).

    • Compare the signal intensity between the this compound-treated and vehicle-treated groups over time. A reduction in bioluminescent signal in the treated group indicates a decrease in fungal burden.

  • Ex Vivo Confirmation:

    • At the end of the experiment, euthanize the mice.

    • Aseptically remove the lungs and other organs (e.g., brain, spleen).

    • Homogenize the tissues and plate serial dilutions on YPD agar to determine the colony-forming units (CFU) per gram of tissue.

    • Correlate the ex vivo CFU counts with the in vivo bioluminescence data to validate the imaging results.

Expected Outcomes and Interpretation

Treatment with this compound is expected to cause a dose-dependent reduction in the bioluminescent signal from the infected mice compared to the vehicle-treated controls. This reduction in photon emission directly correlates with a decrease in the viable fungal burden in the lungs. The quantitative data from the BLI can be used to determine the efficacy of different this compound dosages and treatment regimens in real-time within the same cohort of animals.

Future Directions and Limitations

While BLI is a powerful tool for assessing overall fungal burden, it does not directly visualize the specific molecular effects of this compound, such as ceramide accumulation. Future advancements in in vivo imaging may allow for the development of probes that can specifically detect ceramide or other sphingolipid intermediates in real-time. Techniques such as positron emission tomography (PET) with radiolabeled precursors of sphingolipid synthesis could potentially offer a more direct readout of the metabolic impact of this compound in vivo. However, the development and validation of such imaging agents are still in the early stages of research.

Conclusion

In vivo imaging, particularly bioluminescence imaging, provides a robust and non-invasive method to evaluate the efficacy of antifungal agents like this compound in preclinical models. The protocols and application notes provided here offer a framework for researchers to investigate the in vivo response of pathogenic fungi to this promising therapeutic candidate. By combining these imaging techniques with traditional microbiological and histological analyses, a comprehensive understanding of this compound's in vivo activity can be achieved, facilitating its translation into clinical applications.

References

Troubleshooting & Optimization

How to address Rustmicin instability in serum-containing media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rustmicin. This resource provides troubleshooting guides and answers to frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experiments involving this compound, with a particular focus on its stability in serum-containing media.

Frequently Asked Questions (FAQs)

Q1: We are observing lower than expected efficacy of this compound in our cell-based assays containing serum. What could be the cause?

A1: this compound is known to be unstable in the presence of serum.[1][2][3] The primary reason for the loss of activity is the rapid degradation of the molecule. In serum-containing media, this compound undergoes two main chemical modifications:

  • Epimerization: The molecule rapidly epimerizes at the C-2 position.[1][2][3]

  • Translactonization: Following epimerization, it is converted to an inactive γ-lactone.[1][2][3]

These degradation products, identified as L-760,262 (C-2 epimer) and L-770,715 (translactonized this compound), are devoid of antifungal activity.[1] This chemical instability leads to a significant reduction in the effective concentration of the active compound in your experiments, resulting in lower-than-expected efficacy.

Q2: What is the half-life of this compound in serum-containing media?

Q3: How can we mitigate the instability of this compound in our experiments?

A3: Addressing the instability of this compound is crucial for obtaining reliable and reproducible results. Here are several strategies you can employ:

  • Minimize Incubation Time: Design experiments with the shortest possible incubation times to reduce the exposure of this compound to degrading conditions.

  • Replenish this compound: For longer-term experiments, consider replenishing the media with freshly prepared this compound at regular intervals. The frequency of replenishment should be determined based on preliminary stability studies under your specific experimental conditions.

  • Use Serum-Free or Low-Serum Media: If your cell line can be maintained in serum-free or low-serum conditions, this is the most direct way to improve this compound stability.

  • Consider Serum Alternatives: Investigate the use of commercially available serum replacements or alternatives that may have a less detrimental effect on this compound's stability.[5]

  • Optimize pH: this compound has shown better stability at a slightly acidic pH of 5.5.[4] While this is not compatible with most mammalian cell cultures, it is a factor to consider for any in vitro assays where pH can be modulated.

Q4: Are there any recommended alternatives to fetal bovine serum (FBS) when working with unstable compounds like this compound?

A4: Yes, several alternatives to FBS are available and may offer a more controlled and stable environment for your experiments.[5] These include:

  • Chemically Defined Serum-Free Media: These formulations provide a completely defined environment, eliminating the variability and enzymatic activities of serum that can contribute to compound degradation.

  • Bovine Serum Albumin (BSA): As a major protein component of serum, BSA can sometimes be used as a supplement to provide some of the benefits of serum without the full complement of enzymes and other reactive species.

  • Human Serum and Platelet Lysate: For certain applications, particularly with human cells, these can be effective alternatives, though their impact on this compound stability would need to be empirically determined.[6]

  • Commercial Serum Replacements: Several manufacturers offer proprietary serum replacement products designed to support cell growth while minimizing the issues associated with serum.

The suitability of each alternative will depend on your specific cell line and experimental goals. It is recommended to test a few options to find the best fit for your system.

Troubleshooting Guides

Issue 1: High variability in experimental results.
  • Possible Cause: Inconsistent degradation of this compound due to slight variations in experimental setup (e.g., incubation time, media volume, cell density).

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure all experimental parameters are kept as consistent as possible between replicates and experiments.

    • Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound immediately before use. Do not use previously frozen and thawed solutions.

    • Conduct a Time-Course Experiment: Determine the window of activity for this compound in your specific cell culture system to identify the optimal endpoint for your assay.

Issue 2: Complete loss of this compound activity.
  • Possible Cause: Extended incubation times leading to the complete degradation of the compound.

  • Troubleshooting Steps:

    • Perform a Stability Assay: Use the protocol provided below (see Experimental Protocols) to determine the rate of this compound degradation under your experimental conditions.

    • Shorten Assay Duration: Based on the stability data, significantly reduce the incubation time of your primary assay.

    • Increase Initial Concentration: While not ideal as it may lead to off-target effects, a higher starting concentration can be a temporary solution to ensure some active compound remains at the experimental endpoint. This should be done with caution and validated carefully.

Data Presentation

Table 1: this compound and its Degradation Products

CompoundStructureActivity
This compound 14-membered macrolideActive (Inhibits IPC Synthase)
L-760,262 C-2 epimer of this compoundInactive
L-770,715 Translactonized this compoundInactive

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Serum-Containing Media via HPLC

This protocol outlines a method to quantify the degradation of this compound over time in your specific cell culture medium.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • HPLC system with UV detector

  • C18 reverse-phase HPLC column (e.g., 250 x 4.6 mm, 5 µm particle size)

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Phosphate buffer (pH 6.2)

  • Triethylamine

  • Incubator (37°C, 5% CO2)

  • Microcentrifuge tubes

Methodology:

  • Preparation of Mobile Phase: Prepare a mobile phase consisting of acetonitrile, 2-methyl-2-propanol, and phosphate buffer (pH 6.2) with 1.8% triethylamine (e.g., in a ratio of 32:8:60 v/v/v). The exact ratio may need optimization.

  • Preparation of this compound Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mg/mL).

  • Sample Preparation:

    • Spike this compound from the stock solution into pre-warmed (37°C) cell culture medium containing your desired serum concentration to achieve a final concentration relevant to your experiments (e.g., 10 µg/mL).

    • Prepare a parallel sample in serum-free medium as a control.

    • Immediately take a t=0 sample by transferring an aliquot (e.g., 1 mL) to a microcentrifuge tube.

    • Incubate the remaining media at 37°C in a cell culture incubator.

    • Collect aliquots at various time points (e.g., 30 min, 1h, 2h, 4h, 8h, 24h).

  • Sample Processing:

    • For each time point, precipitate proteins by adding 2 volumes of cold acetonitrile.

    • Vortex thoroughly and incubate at -20°C for at least 30 minutes.

    • Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a clean HPLC vial.

  • HPLC Analysis:

    • Set the UV detector to a wavelength appropriate for macrolides (e.g., 210 nm).

    • Inject the samples onto the C18 column.

    • Run a gradient or isocratic method to separate this compound from its degradation products. A flow rate of 1.0 mL/min is a good starting point.

  • Data Analysis:

    • Identify the peaks corresponding to this compound and its degradation products based on retention times (if standards are available) or by comparing the chromatograms over time.

    • Integrate the peak area of this compound at each time point.

    • Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.

    • Plot the percentage of remaining this compound against time to determine the degradation kinetics and half-life.

Visualizations

Signaling Pathway

Sphingolipid_Biosynthesis cluster_ER Endoplasmic Reticulum cluster_Golgi Golgi Apparatus Serine Serine + Palmitoyl-CoA Ketosphinganine 3-Ketosphinganine Serine->Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine Ketosphinganine->Dihydrosphingosine Reductase Dihydroceramide Dihydroceramide Dihydrosphingosine->Dihydroceramide Ceramide Synthase Ceramide Ceramide Dihydroceramide->Ceramide Desaturase Ceramide_Golgi Ceramide Ceramide->Ceramide_Golgi IPC Inositol Phosphoceramide (IPC) Complex_SL Complex Sphingolipids IPC->Complex_SL IPC_Synthase IPC Synthase IPC_Synthase->IPC This compound This compound This compound->IPC_Synthase

Caption: Fungal sphingolipid biosynthesis pathway and the point of inhibition by this compound.

Experimental Workflow

Stability_Assay_Workflow cluster_prep Sample Preparation cluster_collection Time-Point Collection cluster_processing Sample Processing cluster_analysis Analysis arrow arrow Prep_Media Prepare Media (with/without serum) Spike_this compound Spike with this compound Prep_Media->Spike_this compound Time_0 Collect t=0 Sample Spike_this compound->Time_0 Incubate Incubate at 37°C Spike_this compound->Incubate Collect_Samples Collect Aliquots (e.g., 0.5, 1, 2, 4, 8h) Incubate->Collect_Samples Precipitate Protein Precipitation (cold Acetonitrile) Collect_Samples->Precipitate Centrifuge Centrifuge Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HPLC HPLC Analysis Supernatant->HPLC Analyze_Data Data Analysis (Peak Integration) HPLC->Analyze_Data Determine_HL Determine Half-Life Analyze_Data->Determine_HL

Caption: Workflow for determining this compound stability in cell culture media.

Logical Relationship

Degradation_Pathway cluster_degradation Degradation in Serum Rustmicin_Active This compound (Active) Epimerization Epimerization at C-2 Rustmicin_Active->Epimerization Translactonization Translactonization Epimerization->Translactonization Rustmicin_Inactive Inactive Products (L-760,262 & L-770,715) Translactonization->Rustmicin_Inactive

Caption: Degradation pathway of this compound in the presence of serum.

References

Technical Support Center: Overcoming Rustmicin Degradation at Physiological pH

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rustmicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of this compound, particularly its degradation at physiological pH.

Frequently Asked Questions (FAQs)

Q1: My this compound activity is lower than expected in my cell-based assay. What could be the cause?

A1: The most likely cause is the degradation of this compound at physiological pH (typically around 7.2-7.4) in your culture media. This compound is a macrolide that is known to be unstable under these conditions, especially in the presence of serum. This instability leads to the formation of inactive byproducts.

Q2: What are the degradation products of this compound?

A2: At physiological pH, this compound primarily degrades into two inactive products:

  • L-760,262: An epimer of this compound formed by a change in the stereochemistry at the C-2 position.[1]

  • L-770,715: A translactonized product.[1]

Q3: How quickly does this compound degrade at physiological pH?

A3: this compound degradation is rapid at neutral pH. Studies have shown that the half-life of this compound in a pH 7.2 buffer is approximately 80 minutes.[2] The degradation rate is influenced by pH, temperature, and the presence of serum components.

Q4: At what pH is this compound most stable?

A4: this compound exhibits its highest stability in slightly acidic conditions, with the optimal pH for stability being around 5.5.[2]

Q5: Are there any strategies to improve the stability of this compound in my experiments?

A5: Yes, several strategies can be employed to mitigate this compound degradation:

  • pH Optimization: If your experimental system allows, working at a slightly acidic pH (around 5.5-6.5) can significantly slow down degradation.

  • Formulation with Stabilizers: For other macrolide antibiotics, the use of cyclodextrins has been shown to improve stability in aqueous solutions. While not specifically tested for this compound, this could be a viable approach.[2][3]

  • Liposomal Encapsulation: Encapsulating this compound within liposomes can protect it from the aqueous environment and improve its stability and delivery.[][5] This is a common strategy for improving the stability of hydrophobic drugs.

  • Stock Solution Preparation and Storage: Prepare concentrated stock solutions of this compound in an appropriate organic solvent (e.g., DMSO or ethanol) and store them at -20°C or -80°C. Dilute the stock solution into your aqueous experimental buffer or media immediately before use to minimize the time it spends in an unstable environment.

Troubleshooting Guides

Problem: Inconsistent or non-reproducible results in antifungal activity assays.
Possible Cause Troubleshooting Step Expected Outcome
This compound Degradation 1. Prepare fresh dilutions of this compound from a frozen stock for each experiment. 2. Minimize the incubation time of this compound in physiological pH buffers before adding to the assay. 3. If possible, adjust the pH of the assay medium to be slightly acidic (pH 6.0-6.5).Improved consistency and reproducibility of results.
Serum-Induced Degradation 1. If the presence of serum is not critical for the assay, consider running the experiment in a serum-free medium. 2. If serum is required, reduce the pre-incubation time of this compound in the serum-containing medium.Increased potency of this compound in the assay.
Problem: Loss of active this compound concentration over time in prepared solutions.
Possible Cause Troubleshooting Step Expected Outcome
Hydrolysis at Neutral or Alkaline pH 1. Prepare stock solutions in an organic solvent. 2. For aqueous working solutions, use a slightly acidic buffer (e.g., pH 5.5 citrate or acetate buffer). 3. Store aqueous solutions at 4°C and use them within a short period.Slower degradation and prolonged stability of the this compound solution.
Elevated Temperature 1. Avoid storing this compound solutions at room temperature for extended periods. 2. For long-term storage, keep stock solutions at -20°C or -80°C. 3. During experiments, keep solutions on ice when not in immediate use.Minimized temperature-dependent degradation.

Data Presentation

Table 1: pH-Dependent Stability of this compound

pH Buffer System Temperature (°C) Approximate Half-life (minutes)
5.5Not specifiedNot specifiedMost Stable
7.2Potassium Phosphate37~80[2]
9.0Sodium Borate37Rapid Degradation

Note: The data is based on available literature. More extensive quantitative data on the degradation kinetics of this compound at various pH values and temperatures is limited. The information provided should be used as a guideline for experimental design.

Experimental Protocols

Protocol 1: Assessing this compound Stability in Aqueous Buffers

This protocol outlines a method to determine the stability of this compound in different buffer systems.

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • Buffer solutions at desired pH values (e.g., 50 mM sodium citrate pH 5.5, 50 mM potassium phosphate pH 7.2, 50 mM sodium borate pH 9.0)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system

  • Incubator or water bath

Procedure:

  • Prepare a concentrated stock solution of this compound (e.g., 10 mg/mL) in DMSO.

  • Dilute the this compound stock solution into each of the prepared buffer solutions to a final concentration of 100 µg/mL.

  • Incubate the solutions at a constant temperature (e.g., 37°C).

  • At various time points (e.g., 0, 30, 60, 90, 120, 240 minutes), withdraw an aliquot from each solution.

  • Immediately quench the degradation by adding an equal volume of cold acetonitrile or by freezing the sample at -80°C.

  • Analyze the samples by RP-HPLC to determine the concentration of remaining this compound and the formation of degradation products.

Protocol 2: RP-HPLC Analysis of this compound and Its Degradation Products

This protocol provides a general method for the separation and quantification of this compound and its primary degradation products.

HPLC System and Conditions:

  • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: Water with 0.1% trifluoroacetic acid (TFA)

  • Mobile Phase B: Acetonitrile with 0.1% TFA

  • Gradient:

    • 0-5 min: 25% B

    • 5-20 min: Linear gradient from 25% to 75% B

    • 20-25 min: Hold at 75% B

    • 25-30 min: Return to 25% B and equilibrate

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 230 nm

  • Injection Volume: 20 µL

  • Column Temperature: 40°C

Procedure:

  • Prepare a standard curve of this compound in the mobile phase.

  • Inject the prepared samples from the stability study (Protocol 1) into the HPLC system.

  • Identify the peaks corresponding to this compound and its degradation products based on their retention times.

  • Quantify the amount of remaining this compound at each time point by comparing the peak area to the standard curve.

  • Calculate the percentage of this compound remaining at each time point and determine the half-life at each pH.

Visualizations

Rustmicin_Degradation_Pathway This compound This compound (Active) Epimer L-760,262 (C-2 Epimer, Inactive) This compound->Epimer Epimerization (Physiological pH) Lactone L-770,715 (Translactonized, Inactive) This compound->Lactone Translactonization (Physiological pH)

Caption: Degradation pathway of this compound at physiological pH.

Experimental_Workflow_Stability_Assay cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Stock Prepare this compound Stock (DMSO) Dilute Dilute Stock into Buffers Stock->Dilute Buffers Prepare Buffers (Varying pH) Buffers->Dilute Incubate Incubate at 37°C Dilute->Incubate Sample Collect Aliquots at Time Points Incubate->Sample Quench Quench Degradation Sample->Quench HPLC RP-HPLC Analysis Quench->HPLC Data Calculate Half-life HPLC->Data

Caption: Workflow for assessing this compound stability.

Signaling_Pathway_Inhibition Ceramide Ceramide IPC_Synthase Inositol Phosphoceramide (IPC) Synthase Ceramide->IPC_Synthase PI Phosphatidylinositol (PI) PI->IPC_Synthase IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids This compound This compound This compound->IPC_Synthase Inhibition

Caption: Inhibition of the sphingolipid synthesis pathway by this compound.

References

Technical Support Center: Strategies to Mitigate Rustmicin Efflux by Fungal PDR Pumps

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rustmicin and encountering challenges related to its efflux by fungal Pleiotropic Drug Resistance (PDR) pumps.

Frequently Asked Questions (FAQs)

Q1: My in vitro experiments with this compound show high potency, but it is less effective in our cell-based assays or in vivo models. What could be the reason?

A1: A significant reason for the discrepancy between in vitro potency and in vivo efficacy of this compound is its susceptibility to efflux by fungal PDR pumps.[1][2] this compound has been identified as a substrate for the Saccharomyces cerevisiae multidrug efflux pump Pdr5p.[2] This means that fungal cells can actively pump this compound out, reducing its intracellular concentration and thereby its antifungal effect. Another contributing factor is the instability of this compound in the presence of serum, where it can degrade into inactive forms.[1][3]

Q2: Which specific efflux pump is known to transport this compound?

A2: The primary efflux pump identified to transport this compound is Pdr5p, an ATP-binding cassette (ABC) transporter from Saccharomyces cerevisiae.[2] Pdr5p is a well-characterized multidrug resistance pump known for its broad substrate specificity.

Q3: Are there any known inhibitors that I can use to block this compound efflux?

A3: While no inhibitors have been specifically validated for blocking this compound efflux, several inhibitors of Pdr5p have been identified. These compounds are excellent candidates for testing in your experiments to mitigate this compound efflux. It is important to note that their efficacy against this compound transport needs to be experimentally verified.

Q4: How can I measure if this compound is being pumped out of my fungal cells?

A4: You can assess this compound efflux through several experimental approaches. A common indirect method is to use a fluorescent substrate of Pdr5p, such as Rhodamine 6G, to measure the pump's activity in the presence and absence of a potential inhibitor. A more direct method involves quantifying the intracellular concentration of this compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) or by using a radiolabeled version of this compound in an uptake assay.

Q5: Besides efflux, are there other factors I should consider for this compound's reduced activity?

A5: Yes, the chemical stability of this compound is a critical factor.[1][3] In the presence of serum, this compound can undergo epimerization and translactonization, leading to inactive degradation products.[1][4] It is advisable to perform stability studies of this compound under your specific experimental conditions.

Troubleshooting Guides

Issue 1: High MIC of this compound in Pdr5p-expressing Fungal Strains

Possible Cause: Overexpression of the Pdr5p efflux pump leading to rapid extrusion of this compound.

Troubleshooting Steps:

  • Confirm Pdr5p Expression: If working with a specific strain, verify the expression level of the PDR5 gene via RT-qPCR.

  • Test with a Pdr5p Inhibitor: Co-administer this compound with a known Pdr5p inhibitor. A significant decrease in the Minimum Inhibitory Concentration (MIC) of this compound would suggest that Pdr5p-mediated efflux is a major contributor to the observed resistance.

  • Use a Pdr5p Deletion Strain: If available, compare the MIC of this compound in your test strain with an isogenic strain where the PDR5 gene has been deleted. A significantly lower MIC in the deletion strain confirms the role of Pdr5p in this compound efflux.

Issue 2: Inconsistent Results in this compound Efflux Inhibition Assays

Possible Cause: Experimental variability or instability of the inhibitor or this compound.

Troubleshooting Steps:

  • Optimize Inhibitor Concentration: Perform a dose-response experiment to determine the optimal, non-toxic concentration of the Pdr5p inhibitor.

  • Assess Compound Stability: Verify the stability of both this compound and the inhibitor under your assay conditions (e.g., temperature, media composition, incubation time).[1][3]

  • Standardize Cell Physiology: Ensure that the fungal cells are in a consistent growth phase (e.g., mid-logarithmic phase) for all experiments, as the expression and activity of efflux pumps can vary with the growth stage.

  • Include Proper Controls: Always include positive controls (a known Pdr5p substrate and inhibitor) and negative controls (vehicle-treated cells) in your experiments.

Strategies to Mitigate this compound Efflux

The primary strategy to counteract this compound efflux is to inhibit the activity of the Pdr5p pump. Below are potential inhibitors that have shown efficacy against Pdr5p and could be tested for their ability to potentiate this compound's antifungal activity.

Table 1: Potential Inhibitors of the Pdr5p Efflux Pump

Inhibitor ClassExample Compound(s)Reported IC50 for Pdr5p Inhibition (Substrate)Reference(s)
Flavonoids Prenyl-flavonoids (e.g., 6-(3,3-dimethylallyl)galangin)Ki of 0.18 µM (Rhodamine 6G)[5]
Alcohols Pentanol, HexanolEffective at low concentrations[6]
Natural Products BRP-1 (from Brazilian Red Propolis)Apparent IC50 of 1.35 µM (ATPase activity)[6]
Cardiac Glycosides Digoxin Derivatives (e.g., DGB1, DGB3)IC50 from 0.41 µM to 3.72 µM (ATPase activity)[5]

Experimental Protocols

Protocol 1: Rhodamine 6G Efflux Assay to Screen for Pdr5p Inhibitors

This protocol allows for the functional assessment of Pdr5p activity and the screening of potential inhibitors.

Materials:

  • Saccharomyces cerevisiae strain overexpressing Pdr5p (and a corresponding deletion mutant as a control).

  • YPD medium.

  • HEPES buffer.

  • 2-deoxy-D-glucose.

  • Rhodamine 6G.

  • Test inhibitor compound.

  • Glucose.

  • 96-well black, clear-bottom plates.

  • Fluorescence plate reader.

Procedure:

  • Cell Preparation:

    • Grow yeast cells overnight in YPD medium at 30°C with shaking.

    • Inoculate fresh YPD medium and grow to mid-log phase (OD600 ≈ 0.8-1.0).

    • Harvest cells by centrifugation, wash twice with sterile water, and once with HEPES buffer.

    • Resuspend cells in HEPES buffer to a final concentration of 1x10^8 cells/mL.

  • Dye Loading:

    • To de-energize the cells, incubate the cell suspension with 2-deoxy-D-glucose for 30 minutes at 30°C.

    • Add Rhodamine 6G to a final concentration of 10 µM and incubate for 90 minutes at 30°C with shaking to allow for dye accumulation.

    • Wash the cells twice with ice-cold HEPES buffer to remove extracellular dye.

  • Efflux Measurement:

    • Resuspend the dye-loaded cells in HEPES buffer.

    • Aliquot the cell suspension into a 96-well plate.

    • Add the test inhibitor at various concentrations to the respective wells. Include a vehicle control.

    • To initiate efflux, add glucose to a final concentration of 2%.

    • Measure the decrease in intracellular fluorescence (or increase in supernatant fluorescence) over time using a fluorescence plate reader (Excitation/Emission ≈ 529/553 nm).

  • Data Analysis:

    • Calculate the rate of Rhodamine 6G efflux.

    • Determine the IC50 of the test inhibitor by plotting the efflux rate against the inhibitor concentration.

Protocol 2: Measuring Intracellular this compound Accumulation by LC-MS/MS

This protocol provides a direct quantification of this compound inside fungal cells.

Materials:

  • Fungal cell culture.

  • This compound.

  • Test inhibitor.

  • Ice-cold PBS.

  • Lysis buffer.

  • Organic solvent for extraction (e.g., acetonitrile).

  • LC-MS/MS system.

Procedure:

  • Cell Treatment:

    • Grow fungal cells to mid-log phase.

    • Incubate the cells with this compound at a defined concentration, with and without the test inhibitor, for a specified time.

  • Cell Harvesting and Lysis:

    • Rapidly harvest the cells by centrifugation at 4°C.

    • Wash the cell pellet multiple times with ice-cold PBS to remove extracellular this compound.

    • Resuspend the cell pellet in a known volume of lysis buffer and lyse the cells (e.g., by bead beating).

  • Extraction and Analysis:

    • Extract this compound from the cell lysate using an appropriate organic solvent.

    • Centrifuge to pellet the cell debris and collect the supernatant.

    • Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of this compound.[7][8][9]

  • Data Normalization:

    • Determine the total protein concentration or cell number in the lysate to normalize the intracellular this compound concentration.

    • Compare the intracellular this compound concentration in the presence and absence of the inhibitor.

Visualizations

experimental_workflow cluster_problem Problem Identification cluster_hypothesis Hypothesis cluster_validation Experimental Validation cluster_strategy Mitigation Strategy Problem High this compound MIC in Fungal Strain Hypothesis Pdr5p-mediated Efflux of this compound Problem->Hypothesis Validation1 Rhodamine 6G Efflux Assay with Pdr5p Inhibitor Hypothesis->Validation1 Validation2 Compare this compound MIC in WT vs. pdr5Δ Strain Hypothesis->Validation2 Validation3 Direct Measurement of this compound Accumulation (LC-MS/MS) Hypothesis->Validation3 Strategy Co-administration of this compound with a Validated Pdr5p Inhibitor Validation1->Strategy Validation2->Strategy Validation3->Strategy logical_relationship This compound This compound FungalCell Fungal Cell This compound->FungalCell enters Pdr5p Pdr5p Efflux Pump Pdr5p->this compound effluxes FungalCell->Pdr5p expresses AntifungalEffect Increased Antifungal Effect FungalCell->AntifungalEffect leads to Inhibitor Pdr5p Inhibitor Inhibitor->Pdr5p inhibits

References

Technical Support Center: Optimizing Rustmicin Solubility for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Rustmicin for successful in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern for in vitro assays?

A1: this compound is a 14-membered macrolide antibiotic that acts as a potent and specific inhibitor of inositol phosphoceramide (IPC) synthase in fungi.[1] This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. Due to its hydrophobic nature as a macrolide, this compound has limited aqueous solubility, which can lead to challenges in preparing stock solutions and maintaining its solubility in aqueous-based in vitro assay media. This can result in precipitation, leading to inaccurate and unreliable experimental outcomes.

Q2: What are the initial recommended solvents for dissolving this compound?

A2: For preparing a concentrated stock solution, Dimethyl Sulfoxide (DMSO) is a primary recommendation due to its strong solubilizing capacity for many nonpolar compounds. Ethanol is another viable option. It is crucial to use anhydrous solvents to prevent the introduction of water, which can decrease the solubility of hydrophobic compounds.

Q3: My this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. What can I do?

A3: This phenomenon, often called "crashing out," is a common issue with poorly soluble compounds. Here are several strategies to mitigate this:

  • Optimize Final Solvent Concentration: Aim for the lowest possible final concentration of the organic solvent (e.g., DMSO) in your assay medium, typically well below 1%, as higher concentrations can be cytotoxic.

  • Use a Co-solvent System: A mixture of solvents can sometimes maintain solubility more effectively than a single solvent. For instance, a combination of ethanol and polyethylene glycol (PEG) has been used for in vivo studies of this compound and could be adapted for in vitro use.

  • Serial Dilution: Instead of a single large dilution, perform a stepwise serial dilution of the stock solution into the aqueous medium. This gradual change in solvent polarity can help keep the compound in solution.

  • Gentle Warming and Mixing: Briefly warming the aqueous medium to 37°C and vortexing gently while adding the this compound stock solution can aid in dissolution and prevent immediate precipitation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
This compound powder will not dissolve in the chosen organic solvent. The concentration is too high, exceeding the solubility limit in that solvent.Try gentle warming (37°C) and vortexing or sonication. If still insoluble, try a different recommended solvent or a lower concentration.
The stock solution in DMSO is hazy or contains visible particles. The stock solution concentration is too high, or the DMSO has absorbed moisture.Use fresh, anhydrous DMSO. Try preparing a more dilute stock solution. Centrifuge the stock solution to pellet any undissolved compound and use the supernatant.
Precipitation occurs in the assay plate wells over time. The compound is supersaturated and not thermodynamically stable in the aqueous environment. This compound is known to be unstable in the presence of serum.Minimize the incubation time in serum-containing media. Prepare fresh working solutions immediately before use. Consider using solubility enhancers like cyclodextrins.
Inconsistent or non-reproducible assay results. Precipitation or degradation of this compound leading to variable active concentrations.Visually inspect all solutions for precipitation before use. Prepare fresh dilutions for each experiment. Run appropriate vehicle controls to account for any solvent effects.

Quantitative Solubility Data

Solvent Erythromycin Clarithromycin Roxithromycin
DMSO ~15 mg/mL[2]~1 mg/mL[3]~15 mg/mL[4]
Ethanol ~30 mg/mL[2]~1 mg/mL[3]~30 mg/mL[4]
Methanol SolubleSlightly Soluble[5]Soluble[1]

Disclaimer: This data is for structurally similar compounds and should be used as a guideline. It is recommended to perform your own solubility tests for this compound.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

  • Materials:

    • This compound (powder, Molecular Weight: 380.48 g/mol )

    • Anhydrous Dimethyl Sulfoxide (DMSO), sterile

    • Sterile, amber microcentrifuge tubes or vials

    • Calibrated micropipettes and sterile tips

  • Procedure:

    • Before opening, allow the vial of this compound powder to equilibrate to room temperature for 15-20 minutes to prevent moisture condensation.

    • In a sterile environment (e.g., a laminar flow hood), weigh out the desired amount of this compound. For 1 mL of a 10 mM stock solution, weigh 3.805 mg of this compound.

    • Add the appropriate volume of anhydrous DMSO to the vial containing the this compound powder.

    • Vortex the solution for 1-2 minutes until the this compound is completely dissolved. Visually inspect the solution to ensure it is clear and free of particulates. If necessary, brief sonication in a water bath can be used to aid dissolution.

    • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of a this compound Working Solution using a Co-Solvent System

This protocol is adapted from an in vivo formulation and may require optimization for specific in vitro assays.

  • Materials:

    • 10 mM this compound stock solution in Ethanol

    • Polyethylene Glycol 400 (PEG 400), sterile

    • Desired aqueous buffer or cell culture medium, sterile

  • Procedure:

    • Prepare a co-solvent mixture of 5% ethanol and 20% PEG 400 in your desired aqueous buffer or medium. For example, to make 1 mL of co-solvent buffer, mix 50 µL of ethanol, 200 µL of PEG 400, and 750 µL of your aqueous buffer.

    • Warm the co-solvent buffer to 37°C.

    • Add the required volume of the this compound stock solution in ethanol to the pre-warmed co-solvent buffer while gently vortexing.

    • Use this working solution immediately in your assay.

Visualizations

experimental_workflow cluster_prep Stock Solution Preparation cluster_working Working Solution Preparation & Assay start This compound Powder weigh Weigh this compound start->weigh dissolve Dissolve in Anhydrous DMSO weigh->dissolve vortex Vortex/Sonicate dissolve->vortex stock 10 mM Stock Solution vortex->stock aliquot Aliquot & Store at -80°C stock->aliquot thaw Thaw Aliquot aliquot->thaw dilute Serially Dilute in Assay Medium thaw->dilute assay Add to In Vitro Assay dilute->assay precipitate Precipitation? assay->precipitate troubleshoot Troubleshoot precipitate->troubleshoot Yes

Caption: Experimental workflow for preparing this compound solutions.

sphingolipid_pathway cluster_pathway Fungal Sphingolipid Biosynthesis Pathway cluster_inhibition Mechanism of Action ser_pal Serine + Palmitoyl-CoA keto_dhs 3-Ketodihydrosphingosine ser_pal->keto_dhs SPT dhs Dihydrosphingosine (DHS) keto_dhs->dhs Reductase dhc Dihydroceramide (DHC) dhs->dhc Ceramide Synthase phc Phytoceramide (PHC) dhc->phc Hydroxylase/Desaturase ipc Inositol Phosphoceramide (IPC) phc->ipc IPC Synthase complex_sl Complex Sphingolipids ipc->complex_sl Further modifications This compound This compound This compound->inhibition

Caption: this compound inhibits the fungal sphingolipid biosynthesis pathway.

References

Rustmicin In Vivo Optimization: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the dosage of Rustmicin in in vivo animal studies. This guide offers troubleshooting advice and frequently asked questions to address common challenges encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a potent antifungal agent that functions by selectively inhibiting inositol phosphoceramide (IPC) synthase.[1][2][3] This enzyme is critical for the biosynthesis of sphingolipids in fungi.[1][2][3] Inhibition of IPC synthase leads to the accumulation of ceramide and a depletion of complex sphingolipids, ultimately resulting in fungal cell death.[1][2]

Q2: What are the main challenges when using this compound in vivo?

A2: While highly potent in vitro, this compound's efficacy in vivo can be limited by two primary factors:

  • Serum Instability: In the presence of serum, this compound undergoes rapid degradation. It can epimerize at the C-2 position and be converted to an inactive γ-lactone form.[1][2]

  • Drug Efflux: this compound is a substrate for multidrug efflux pumps, such as the PDR5-encoded pump in Saccharomyces cerevisiae, which can actively transport the compound out of fungal cells, reducing its intracellular concentration and efficacy.[1][2]

Q3: What is a recommended starting dose for in vivo studies?

A3: Based on a mouse model of cryptococcosis, a dose-dependent reduction in fungal burden was observed with intraperitoneal (i.p.) administration.[1][4] Doses ranging from 10 mg/kg to 80 mg/kg administered twice daily have been documented.[1] In one study, a dose of 100 mg/kg formulated in olive oil led to complete sterilization of the brain and spleen in infected mice.[4] Researchers should perform dose-ranging studies to determine the optimal dose for their specific animal model and disease state.

Q4: How should I formulate this compound for in vivo administration?

A4: Due to its poor water solubility, this compound requires a specific formulation for in vivo use. A commonly used vehicle is a solution of 5% ethanol and 20% polyethylene glycol (PEG).[1][4] For higher doses (e.g., 100 mg/kg), suspending the compound in olive oil has been shown to be effective.[4]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Lower than expected in vivo efficacy despite high in vitro potency. 1. Serum Instability: Rapid degradation of this compound in the bloodstream.[1][2] 2. Drug Efflux: Active removal of this compound from fungal cells.[1][2] 3. Suboptimal Formulation: Poor bioavailability due to inadequate solubilization.1. Consider alternative administration routes that may reduce first-pass metabolism or serum exposure time. Increase dosing frequency to maintain therapeutic concentrations. 2. If the target organism is known to have potent efflux pumps, consider co-administration with an efflux pump inhibitor, if available and compatible. 3. Optimize the formulation. Experiment with different ratios of solvents or explore alternative delivery systems like liposomes or nanoparticles. Ensure the formulation is stable and the compound remains in solution.
Observed Toxicity in Animal Models. 1. Off-target effects: Although selective, high concentrations may lead to off-target interactions. 2. Vehicle Toxicity: The formulation vehicle (e.g., ethanol, PEG) may cause adverse effects at high volumes or concentrations.1. Perform a dose de-escalation study to identify the maximum tolerated dose (MTD). Monitor animals closely for clinical signs of toxicity. 2. Administer a vehicle-only control group to differentiate between compound- and vehicle-related toxicity. If vehicle toxicity is suspected, explore alternative, less toxic formulations.
Variability in Experimental Results. 1. Inconsistent Formulation: Precipitation of this compound in the dosing solution. 2. Animal-to-Animal Variation: Differences in metabolism or drug distribution among individual animals.1. Prepare fresh dosing solutions for each experiment and visually inspect for any precipitation before administration. Use sonication or gentle warming if necessary to ensure complete dissolution. 2. Increase the number of animals per group to improve statistical power. Ensure animals are of a similar age and weight.

Quantitative Data Summary

The following table summarizes the reported in vivo efficacy of this compound in a DBA/2N mouse model of Cryptococcus neoformans infection.[1]

Dose (mg/kg)Administration RouteDosing FrequencyFormulationEfficacy (Reduction in CFU)
10IntraperitonealTwice Daily5% Ethanol, 20% PEGDose-dependent reduction
20IntraperitonealTwice Daily5% Ethanol, 20% PEGDose-dependent reduction
40IntraperitonealTwice Daily5% Ethanol, 20% PEGDose-dependent reduction
80IntraperitonealTwice Daily5% Ethanol, 20% PEGDose-dependent reduction
100IntraperitonealNot specifiedOlive Oil100% sterilization of brain and spleen

Experimental Protocols

Protocol 1: Formulation of this compound for Intraperitoneal Injection

  • Materials:

    • This compound powder

    • Ethanol (200 proof)

    • Polyethylene glycol 400 (PEG 400)

    • Sterile saline (0.9% NaCl) or phosphate-buffered saline (PBS)

    • Sterile microcentrifuge tubes

    • Vortex mixer

    • Sonicator (optional)

  • Procedure:

    • Calculate the required amount of this compound based on the desired final concentration and volume.

    • In a sterile microcentrifuge tube, dissolve the this compound powder in a volume of ethanol equivalent to 5% of the final volume. Vortex thoroughly.

    • Add PEG 400 to the tube to a final concentration of 20%. Vortex until the solution is clear. Gentle warming or sonication may be used to aid dissolution.

    • Bring the solution to the final desired volume with sterile saline or PBS.

    • Visually inspect the final solution to ensure there is no precipitation. Prepare fresh before each use.

Protocol 2: In Vivo Efficacy Assessment in a Murine Cryptococcosis Model

  • Animal Model: DBA/2N mice are a suitable strain for this model.[1][4]

  • Infection:

    • Culture Cryptococcus neoformans to the desired growth phase.

    • Infect mice intravenously with a predetermined lethal or sublethal dose of the fungal cells.[4]

  • Treatment:

    • Initiate treatment shortly after infection.

    • Administer the prepared this compound formulation intraperitoneally at the desired dose and frequency (e.g., twice daily).[1][4]

    • Include a vehicle control group and a positive control group (e.g., amphotericin B).[1]

  • Efficacy Endpoint:

    • After a defined treatment period (e.g., 4 days), euthanize the animals.[1][4]

    • Harvest organs of interest (e.g., brain, spleen).[1][4]

    • Homogenize the tissues and perform serial dilutions.

    • Plate the dilutions on appropriate agar plates to determine the number of colony-forming units (CFU) per gram of tissue.

    • Compare the CFU counts between the treated and control groups to determine the reduction in fungal burden.

Visualizations

Sphingolipid_Biosynthesis_Inhibition Serine Serine + Palmitoyl-CoA Ceramide Ceramide Serine->Ceramide Multiple Steps IPC Inositol Phosphoceramide (IPC) Ceramide->IPC Catalyzed by ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids This compound This compound IPCSynthase IPC Synthase This compound->IPCSynthase Inhibits IPCSynthase->IPC

Caption: Mechanism of action of this compound in the fungal sphingolipid biosynthesis pathway.

InVivo_Workflow Start Start: In Vivo Study Design Formulation This compound Formulation (e.g., 5% EtOH, 20% PEG) Start->Formulation Infection Animal Model Infection (e.g., Murine Cryptococcosis) Start->Infection Dosing Drug Administration (e.g., i.p., twice daily) Formulation->Dosing Infection->Dosing Monitoring Animal Monitoring (Toxicity Assessment) Dosing->Monitoring Endpoint Endpoint Analysis (e.g., CFU enumeration) Monitoring->Endpoint DataAnalysis Data Analysis & Interpretation Endpoint->DataAnalysis End End: Efficacy Determination DataAnalysis->End

Caption: Experimental workflow for a typical in vivo study with this compound.

Troubleshooting_Tree Start Low In Vivo Efficacy? CheckFormulation Is Formulation Stable & Soluble? Start->CheckFormulation Yes OptimizeFormulation Action: Optimize Formulation (e.g., different vehicle) CheckFormulation->OptimizeFormulation No ConsiderStability Is Serum Stability an Issue? CheckFormulation->ConsiderStability Yes Success Efficacy Improved OptimizeFormulation->Success IncreaseFrequency Action: Increase Dosing Frequency ConsiderStability->IncreaseFrequency Yes ConsiderEfflux Is Drug Efflux a Concern? ConsiderStability->ConsiderEfflux No IncreaseFrequency->Success CoAdminister Action: Co-administer with Efflux Pump Inhibitor ConsiderEfflux->CoAdminister Yes Reassess Re-evaluate Target & Model ConsiderEfflux->Reassess No CoAdminister->Success

Caption: A decision tree for troubleshooting low in vivo efficacy of this compound.

References

Rustmicin Handling and Experimentation: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for preventing the epimerization of Rustmicin during experiments. Adherence to these guidelines is critical for ensuring the integrity of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound epimerization and why is it problematic?

A1: this compound can undergo epimerization at the C-2 position, which is a chemical change that alters its three-dimensional structure. This process is often accompanied by the conversion of the macrolactone to a γ-lactone.[1] Both the C-2 epimer and the translactonized product are devoid of the desired antifungal activity.[2][3] Therefore, the formation of these inactive forms can lead to inaccurate and unreliable experimental outcomes.

Q2: What are the primary factors that cause this compound epimerization?

A2: The primary factor leading to the epimerization of this compound is exposure to alkaline conditions.[1] Additionally, the presence of serum in experimental setups can rapidly accelerate epimerization.[2][3]

Q3: What are the optimal storage and handling conditions for this compound?

A3: To maintain its stability, this compound should be handled and stored under conditions that avoid both acidic and alkaline environments. The best stability for this compound has been observed at a pH of 5.5.[1] It is crucial to avoid high temperatures and exposure to serum for extended periods.

Troubleshooting Guide

Q4: My experimental results with this compound are inconsistent. Could epimerization be the cause?

A4: Yes, inconsistent results are a strong indicator of this compound degradation. If you observe a loss of antifungal activity, it is highly probable that your this compound sample has undergone epimerization and conversion to its inactive forms. It is recommended to analyze your sample using reverse-phase HPLC to check for the presence of degradation products.[1]

Q5: How can I detect this compound epimerization in my samples?

A5: The most effective method for detecting and quantifying this compound and its epimers is reverse-phase High-Performance Liquid Chromatography (HPLC).[1] This technique allows for the separation and quantification of this compound and its inactive degradation products. A corresponding loss of antifungal activity can be confirmed using an agar diffusion assay.[1]

Experimental Protocols

Protocol 1: Assessing the Stability of this compound under Different pH Conditions

This protocol is designed to determine the stability of this compound in various buffer systems.

Materials:

  • This compound

  • Methanol

  • Sodium citrate buffer (pH 3.0 and 5.5)

  • Potassium phosphate buffer (pH 7.0)

  • Sodium borate buffer (pH 9.0)

  • Heptane

  • Nitrogen gas

  • Reverse-phase HPLC system

  • Agar diffusion assay materials

Procedure:

  • Prepare a stock solution of this compound.

  • Dilute the this compound stock solution to a final concentration of 100 µg/mL in each of the different buffers (sodium citrate, potassium phosphate, and sodium borate). Ensure the final solution contains 5% (v/v) methanol.[1]

  • Incubate the solutions at 37°C.[1]

  • At selected time points, take aliquots from each solution.

  • Extract the samples with heptane.

  • Dry the organic layer under a stream of nitrogen gas.

  • Resuspend the dried samples in 50% methanol.

  • Analyze the concentration of this compound and its degradation products by reverse-phase HPLC.[1]

  • Concurrently, assess the antifungal activity of the samples using an agar diffusion assay.[1]

Data Presentation

Table 1: Stability of this compound at Various pH Levels

pHBuffer SystemStabilityHalf-life (at 37°C)
3.0Sodium CitrateDecomposes within minutesNot Applicable
5.5Sodium CitrateBest stabilityNot explicitly stated, but significantly longer than at other pHs
7.0Potassium PhosphateUnstableApproximately 80 minutes[1]
9.0Sodium BorateDecomposes within minutesNot Applicable

Visualizations

cluster_this compound This compound cluster_epimer Epimerization cluster_lactone Translactonization cluster_acid Decomposition cluster_stable Optimal Stability This compound Active this compound Epimer Inactive C-2 Epimer This compound->Epimer Alkaline conditions (e.g., pH 9.0, serum) Lactone Inactive γ-Lactone This compound->Lactone Alkaline conditions (e.g., pH 9.0, serum) Decomposed Decomposed Product (Enol ether cleavage) This compound->Decomposed Acidic conditions (e.g., pH 3.0) Stable Stable this compound This compound->Stable pH 5.5 start Start Experiment with this compound prep Prepare Stock Solution (Solvent, concentration) start->prep buffer Use pH 5.5 Buffer prep->buffer incubation Incubate at Controlled Temperature (e.g., 37°C) buffer->incubation Yes avoid_alkaline Avoid Alkaline Buffers (pH > 7.0) buffer->avoid_alkaline No avoid_acidic Avoid Acidic Buffers (pH < 5.0) buffer->avoid_acidic No avoid_serum Minimize Serum Exposure incubation->avoid_serum analysis Analyze Samples (HPLC, Bioassay) end End of Experiment analysis->end avoid_serum->analysis start Inconsistent Experimental Results check_hplc Analyze Sample by Reverse-Phase HPLC start->check_hplc degradation_peaks Degradation Peaks Present? check_hplc->degradation_peaks check_ph Review Experimental pH degradation_peaks->check_ph Yes other_issue Investigate Other Experimental Factors degradation_peaks->other_issue No check_serum Review Serum Usage check_ph->check_serum adjust_protocol Adjust Protocol: - Use pH 5.5 buffer - Minimize serum contact check_serum->adjust_protocol

References

Addressing off-target effects of Rustmicin in cellular assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Rustmicin. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound in cellular assays and troubleshooting potential issues, with a focus on addressing off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a potent antifungal agent that acts as a highly specific inhibitor of inositol phosphoceramide (IPC) synthase.[1][2][3] This enzyme is crucial for the biosynthesis of complex sphingolipids in fungi. By inhibiting IPC synthase, this compound leads to an accumulation of ceramide and a depletion of essential complex sphingolipids, ultimately resulting in fungal cell death.[1][2]

Q2: Does this compound have off-target effects in mammalian cells?

A2: While this compound's primary target, IPC synthase, is absent in mammals, off-target effects can still be observed, particularly at higher concentrations. The most probable off-target effect in mammalian cells is the disruption of sphingolipid metabolism, which can lead to an accumulation of intracellular ceramide.[3][4] Elevated ceramide levels in mammalian cells are known to trigger various cellular responses, including apoptosis (programmed cell death) and cell cycle arrest.[1][5][6]

Q3: Why am I observing high variability in my experimental results with this compound?

A3: High variability is often linked to the stability of this compound. The compound is known to be unstable in aqueous solutions, especially in the presence of serum.[7] It can undergo epimerization and lactonization, converting into inactive forms.[7] This degradation can be influenced by the pH of the culture medium and the duration of the experiment. For consistent results, it is crucial to handle the compound as recommended in the experimental protocols.

Q4: I am observing significant cytotoxicity in my mammalian cell line, even at low concentrations of this compound. Is this expected?

A4: While this compound is designed to be selective for fungi, unexpected cytotoxicity in mammalian cells can occur. This could be due to the accumulation of ceramide, a known pro-apoptotic lipid.[1][5] Different mammalian cell lines may have varying sensitivities to elevated ceramide levels. It is recommended to perform a dose-response experiment to determine the 50% cytotoxic concentration (CC50) for your specific cell line.

Q5: How can I distinguish between the on-target antifungal effects and off-target mammalian cytotoxicity?

A5: To differentiate between on-target and off-target effects, you can employ several strategies. One approach is to use a rescue experiment in your fungal model, if possible. For mammalian cells, you can measure the levels of ceramide upon this compound treatment to see if they correlate with the observed cytotoxicity. Additionally, using a less sensitive mammalian cell line as a control can help to understand the therapeutic window of the compound.

Troubleshooting Guides

Issue 1: Inconsistent Antifungal Activity or Loss of Efficacy

  • Potential Cause: Degradation of this compound in the experimental medium.

    • Troubleshooting Steps:

      • Prepare fresh stock solutions of this compound in an appropriate solvent (e.g., DMSO) for each experiment.

      • Minimize the time the compound spends in aqueous culture medium before being added to the cells.

      • If your experiment requires long incubation times, consider replenishing the medium with fresh this compound at intermediate time points.

      • Perform a stability assay to determine the half-life of this compound in your specific cell culture medium.

Issue 2: Unexpected Mammalian Cell Death

  • Potential Cause: Off-target effects due to the accumulation of ceramide.

    • Troubleshooting Steps:

      • Determine the CC50 of this compound for your specific mammalian cell line to identify a suitable concentration range for your experiments.

      • Measure intracellular ceramide levels after this compound treatment to establish a correlation between ceramide accumulation and cell death.

      • Use a lower concentration of this compound, or reduce the incubation time.

      • If possible, use a cell line known to be more resistant to ceramide-induced apoptosis as a negative control.

Data Presentation

Table 1: In Vitro Inhibitory Activity of this compound against Fungal IPC Synthase

Fungal SpeciesIC50 (nM)Reference
Cryptococcus neoformans0.07[1]
Candida albicansNot specified
Saccharomyces cerevisiaeNot specified

Table 2: Cytotoxicity of this compound against Mammalian Cell Lines

Cell LineCC50 (µM)Notes
VariousNot publicly availableThe CC50 should be determined empirically for each cell line used. A detailed protocol for this is provided below.

Experimental Protocols

Protocol 1: Determination of the 50% Cytotoxic Concentration (CC50) of this compound in Mammalian Cells

Objective: To determine the concentration of this compound that reduces the viability of a mammalian cell line by 50%.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium

  • This compound

  • DMSO (for stock solution)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or similar cell viability reagent

  • Plate reader

Methodology:

  • Cell Seeding: Seed the mammalian cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Create a series of 2-fold serial dilutions of this compound in complete culture medium, starting from a high concentration (e.g., 100 µM). Include a vehicle control (medium with the same final concentration of DMSO).

  • Treatment: Remove the medium from the cells and add 100 µL of the prepared this compound dilutions to the respective wells.

  • Incubation: Incubate the plate for 24-72 hours, depending on the cell doubling time and experimental design.

  • Viability Assay: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well and incubate for at least 4 hours at 37°C to dissolve the formazan crystals.

  • Data Acquisition: Read the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the log of the this compound concentration and determine the CC50 value using a non-linear regression analysis.

Protocol 2: Assessment of this compound Stability in Cell Culture Medium

Objective: To evaluate the stability of this compound in a specific cell culture medium over time.

Materials:

  • This compound

  • Cell culture medium (with and without serum)

  • HPLC system with a C18 column

  • Acetonitrile

  • Water

  • Formic acid

Methodology:

  • Sample Preparation: Prepare a solution of this compound in your cell culture medium (e.g., 10 µM). Prepare two sets of samples: one with serum and one without.

  • Incubation: Incubate the samples at 37°C in a cell culture incubator.

  • Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each sample.

  • Extraction: Extract the this compound from the medium by adding 3 volumes of acetonitrile, vortexing, and centrifuging to precipitate proteins.

  • HPLC Analysis: Analyze the supernatant by reverse-phase HPLC. Use a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

  • Data Analysis: Monitor the peak corresponding to this compound at an appropriate wavelength (e.g., 230 nm). Calculate the percentage of this compound remaining at each time point relative to the 0-hour time point.

Visualizations

On_Target_Pathway cluster_fungal_cell Fungal Cell cluster_effects Downstream Effects Ceramide Ceramide IPC_Synthase IPC Synthase Ceramide->IPC_Synthase Substrate Complex_Sphingolipids Complex Sphingolipids IPC_Synthase->Complex_Sphingolipids Product Ceramide_Accumulation Ceramide Accumulation Sphingolipid_Depletion Sphingolipid Depletion This compound This compound This compound->IPC_Synthase Inhibition Cell_Death Fungal Cell Death

Caption: On-target pathway of this compound in fungal cells.

Off_Target_Pathway cluster_mammalian_cell Mammalian Cell cluster_downstream Downstream Signaling This compound This compound Sphingolipid_Metabolism Sphingolipid Metabolism This compound->Sphingolipid_Metabolism Potential Disruption Ceramide Ceramide Sphingolipid_Metabolism->Ceramide Leads to Accumulation Mitochondria Mitochondria Ceramide->Mitochondria Induces Stress Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Cytochrome c release Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: Hypothetical off-target pathway of this compound in mammalian cells.

Caption: Experimental workflow for troubleshooting unexpected results.

References

Methods to increase the bioavailability of Rustmicin in vivo

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals working with Rustmicin. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments, with a focus on methods to increase bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a 14-membered macrolide with potent antifungal activity.[1][2] Its primary mechanism of action is the inhibition of inositol phosphoceramide (IPC) synthase, a crucial enzyme in the sphingolipid biosynthesis pathway in fungi.[1][2][3] This inhibition leads to the accumulation of ceramide and depletion of complex sphingolipids, ultimately resulting in fungal cell death.[1][2]

Q2: We are observing lower than expected efficacy of this compound in our animal models compared to its high in vitro potency. What are the likely causes?

A2: This is a documented issue with this compound.[1][2] The discrepancy between high in vitro potency (IC50 of ~70 pM against C. neoformans IPC synthase) and reduced in vivo efficacy is primarily attributed to two factors[1][2][4][5]:

  • Poor Stability: this compound is unstable in the presence of serum. It undergoes rapid epimerization at the C-2 position and translactonization to form a gamma-lactone. Both of these degradation products are devoid of antifungal activity.[1][2][6]

  • Drug Efflux: this compound is a substrate for multidrug efflux pumps, such as the PDR5-encoded pump in Saccharomyces cerevisiae.[1][2] This can lead to the active removal of the compound from fungal cells, reducing its intracellular concentration and efficacy.

Q3: What are the known degradation products of this compound in biological media?

A3: In the presence of serum or at acidic (pH < 5) or alkaline (pH > 7) conditions, this compound degrades into two primary inactive products[1][6]:

  • L-760,262: The C-2 epimer of this compound.

  • L-770,715: A translactonized gamma-lactone form.

These degradation products can be monitored by HPLC analysis.[1]

Rustmicin_Degradation This compound This compound (Active) Epimer L-760,262 (Inactive C-2 Epimer) This compound->Epimer Epimerization Lactone L-770,715 (Inactive γ-Lactone) This compound->Lactone Translactonization Conditions Serum, or pH < 5 or pH > 7 Conditions->this compound

Caption: Degradation pathway of this compound under biological conditions.

Q4: Are there any known analogs of this compound with potentially better stability?

A4: Research has been conducted on analogs. For instance, new 21-hydroxy derivatives of this compound have been isolated and produced via biotransformation.[7] While detailed in vivo stability and bioavailability data for these specific analogs are not widely published, exploring such structural modifications is a valid strategy for improving the compound's properties.

Troubleshooting Guide: Enhancing this compound Bioavailability

This guide provides strategies to overcome the primary challenges of this compound's poor in vivo performance.

Problem Potential Cause Recommended Solution / Strategy
Low plasma concentration after oral administration. Poor aqueous solubility and dissolution rate.1. Particle Size Reduction: Increase surface area via micronization or nanosuspension.[5] 2. Formulate as a Solid Dispersion: Disperse this compound in a hydrophilic polymer matrix. 3. Lipid-Based Formulations: Use Self-Emulsifying Drug Delivery Systems (SEDDS) to improve solubilization in the GI tract.[6]
Rapid loss of active compound in plasma. Chemical instability in serum (pH ~7.4).1. Protective Formulations: Encapsulate this compound in nanoparticles (e.g., PLGA) or liposomes to shield it from plasma components. 2. Prodrug Approach: Synthesize a more stable prodrug that converts to active this compound at the target site. 3. pH Control (Topical/Local Delivery): For non-systemic applications, ensure the formulation buffer is maintained in a stable pH range (pH 5.5-7.0).[4]
High dose required for in vivo efficacy. Susceptibility to multidrug efflux pumps.1. Co-administration with Efflux Pump Inhibitors: While not a formulation strategy per se, this can validate the mechanism of resistance in your model. 2. Chemical Modification: Develop analogs that are not recognized by efflux pumps.
Physicochemical and Biological Properties Summary

The following table summarizes key properties of this compound and provides context with general properties of well-performing fungicides.

Property This compound (Galbonolide A) General Target for Good Fungicide Performance
Molecular Formula C₂₁H₃₂O₆-
Molecular Weight 380.48 g/mol < 500 g/mol
Aqueous Solubility Poor (Confirmed by use of olive oil as a vehicle)[1]1 mg/L to 100 mg/L
LogP Not experimentally determined. Likely high due to macrolide structure.2.5 to 4.5
Solubility (Qualitative) Soluble in DMSO-
In Vivo Stability Issue Degrades via epimerization and translactonization in serum[1][2]-
Other Bioavailability Hurdle Substrate for multidrug efflux pumps[1][2]-

Experimental Protocols

Protocol 1: Assessing this compound Stability in Serum

This protocol is adapted from studies on this compound's stability and is designed to quantify its degradation over time.[1]

Objective: To determine the half-life of this compound in the presence of mouse serum.

Materials:

  • This compound

  • Fresh mouse serum (or serum from the target species)

  • Phosphate-buffered saline (PBS), pH 7.2

  • HPLC system with a C18 column

  • Acetonitrile, water (HPLC grade)

  • Incubator at 37°C

Methodology:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

  • Dilute the this compound stock to a final concentration of 100 µg/mL in two sets of tubes:

    • Test Group: 50% fresh mouse serum in PBS (pH 7.2).

    • Control Group: PBS (pH 7.2) only.

  • Incubate all tubes at 37°C.

  • At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot from each tube.

  • Immediately quench the reaction and precipitate proteins by adding 3 volumes of cold acetonitrile.

  • Vortex and centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to an HPLC vial for analysis.

  • Analyze the samples by reverse-phase HPLC. A typical method could be:

    • Column: C18, 4.6 x 250 mm

    • Mobile Phase: Isocratic mixture of acetonitrile and water (e.g., 75:25)

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at an appropriate wavelength.

    • Column Temperature: 40°C

  • Quantify the peak areas corresponding to this compound and its degradation products (L-760,262 and L-770,715) by comparing them to standard curves.

  • Plot the concentration of this compound versus time to determine its degradation rate and half-life.

Protocol 2: General Workflow for Selecting a Bioavailability Enhancement Strategy

This protocol provides a logical flow for researchers to follow when deciding on a method to improve this compound's in vivo performance.

Bioavailability_Workflow cluster_0 Phase 1: Characterization cluster_1 Phase 2: Formulation Strategy Selection cluster_2 Phase 3: Evaluation Start Start: Low in vivo efficacy of this compound Char Determine Physicochemical Properties (Aqueous Solubility, LogP, Stability) Start->Char Solubility Is aqueous solubility < 10 µg/mL? Char->Solubility Stability Is half-life in serum < 2 hours? Solubility->Stability Yes Solubilize Focus on Solubilization: - Nanosuspension - Solid Dispersion - SEDDS Solubility->Solubilize No Stability->Solubilize No Protect Focus on Protection & Solubilization: - Liposomes - Polymeric Nanoparticles (e.g., PLGA) - Prodrug Synthesis Stability->Protect Yes Formulate Develop Formulation Prototype Solubilize->Formulate Protect->Formulate InVitro In Vitro Testing: (Dissolution, Release Kinetics, Stability) Formulate->InVitro InVivo In Vivo PK/PD Study in Animal Model InVitro->InVivo Pass InVivo->Formulate Fail/Iterate End Optimized Formulation InVivo->End Success

Caption: A decision workflow for enhancing this compound's bioavailability.

Protocol 3: In Vivo Efficacy Assessment in a Mouse Model of Cryptococcosis

This protocol is a generalized version based on the methodology described for testing this compound against Cryptococcus neoformans.[1]

Objective: To evaluate the efficacy of a novel this compound formulation in reducing fungal burden in infected mice.

Materials:

  • DBA/2N mice (or other appropriate strain)

  • Virulent strain of Cryptococcus neoformans (e.g., MY2061)

  • Yeast Nitrogen Base with Dextrose (YNBD) agar plates

  • This compound formulation

  • Vehicle control

  • Positive control (e.g., Amphotericin B)

  • Sterile saline

Methodology:

  • Infection:

    • Culture C. neoformans and prepare an inoculum in sterile saline.

    • Infect mice via intravenous (IV) or intraperitoneal (IP) inoculation with a predetermined lethal or sublethal dose (e.g., 1 x 10⁵ cells/mouse).

  • Treatment:

    • Initiate therapy shortly after infection (e.g., within 15-30 minutes).

    • Divide mice into groups: Vehicle Control, Test Formulation (at various doses, e.g., 10, 20, 40 mg/kg), and Positive Control.

    • Administer treatments via the intended route (e.g., intraperitoneally or orally) at a defined schedule (e.g., twice daily for 4 days). Note: Original studies used IP administration for this compound.[1]

  • Assessment of Fungal Burden:

    • At a set time point post-infection (e.g., Day 7), humanely euthanize the mice.

    • Aseptically harvest target organs (e.g., brain and spleen).

    • Homogenize the organs in a known volume of sterile saline.

    • Prepare serial dilutions of the homogenates and plate them on YNBD agar.

    • Incubate the plates at 30°C for 48 hours.

  • Data Analysis:

    • Count the number of colony-forming units (CFU) on the plates.

    • Calculate the CFU per gram of tissue for each animal.

    • Compare the fungal burden in the treated groups to the vehicle control group using appropriate statistical tests (e.g., ANOVA or Mann-Whitney U test).

    • Determine the dose-dependent reduction in CFU to evaluate the efficacy of the formulation.

References

Technical Support Center: Counteracting Resistance to Rustmicin in Fungi

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rustmicin. The information is designed to help address specific issues that may be encountered during experiments aimed at counteracting resistance mechanisms to this potent antifungal agent.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

A1: this compound is a powerful antifungal agent that functions by inhibiting inositol phosphoceramide (IPC) synthase.[1] This enzyme is crucial for the biosynthesis of sphingolipids, which are essential components of fungal cell membranes. By blocking IPC synthase, this compound disrupts the integrity and function of the fungal cell membrane, leading to cell death.

Q2: What are the main reasons for observing reduced efficacy or resistance to this compound in our fungal cultures?

A2: There are two primary mechanisms that contribute to reduced efficacy and resistance to this compound in fungi:

  • Drug Efflux: Fungi can actively pump this compound out of the cell using ATP-binding cassette (ABC) transporters. The Pdr5p transporter in Saccharomyces cerevisiae has been identified as a particularly effective efflux pump for this compound.[2][3] Overexpression of this or homologous transporters in other fungal species can lead to significant resistance.

  • Chemical Instability: this compound is chemically unstable under certain conditions. It can undergo epimerization at the C-2 position and be converted to an inactive γ-lactone form, especially in the presence of serum.[1][2] The half-life of this compound at a neutral pH is approximately 80 minutes, and this degradation is accelerated in acidic or alkaline environments.[2][4]

Q3: How can we experimentally confirm if drug efflux is the cause of this compound resistance in our fungal strain?

A3: You can perform a comparative minimum inhibitory concentration (MIC) assay using a wild-type strain and a mutant strain with a deletion of a known drug transporter gene (e.g., Δpdr5 in S. cerevisiae). A significantly lower MIC for the deletion strain would indicate that the transporter is involved in this compound efflux. Additionally, you can use a fluorescent substrate efflux assay to directly measure the activity of the pump in the presence and absence of a known inhibitor.

Q4: Are there any known inhibitors of the Pdr5p efflux pump that we can use in our experiments?

A4: Yes, the immunosuppressant drug FK506 has been shown to inhibit the activity of Pdr5-like ABC transporters. It can be used in combination with this compound to see if it restores susceptibility in a resistant strain. This approach can help confirm the role of Pdr5p-mediated efflux in the observed resistance.

Q5: What strategies can we employ to overcome this compound's chemical instability?

A5: To mitigate the chemical instability of this compound, consider the following:

  • pH Control: Maintain the pH of your experimental medium at or near 5.5, which has been shown to be the pH of maximum stability for this compound.[2][4]

  • Analog Development: While research is ongoing, exploring structurally related and potentially more stable analogs of this compound could be a viable long-term strategy.

Q6: Can this compound be used in combination with other antifungal agents to enhance its efficacy?

A6: Yes, synergistic combinations of antifungal drugs can be a powerful strategy. Since this compound targets sphingolipid synthesis, combining it with an antifungal that has a different mechanism of action, such as an azole (which inhibits ergosterol synthesis), could lead to a synergistic effect. A checkerboard assay can be used to determine the fractional inhibitory concentration (FIC) index and quantify the level of synergy.

Troubleshooting Guides

Problem 1: Higher than expected MIC of this compound for our fungal strain.
Possible Cause Troubleshooting Step
Overexpression of Efflux Pumps 1. Compare the this compound MIC in your strain to a reference wild-type strain. 2. If available, test the MIC in a mutant strain lacking the primary efflux pump (e.g., Δpdr5). 3. Perform a rhodamine 6G efflux assay to quantify pump activity. 4. Test for synergy with a known efflux pump inhibitor like FK506.
Degradation of this compound 1. Verify the pH of your growth medium; adjust to pH 5.5 for optimal stability.[2][4] 2. Prepare fresh stock solutions of this compound for each experiment. 3. If using serum-containing media, be aware of accelerated degradation.[2][4]
Inherent (Intrinsic) Resistance 1. Sequence the gene for IPC synthase to check for mutations that might alter this compound binding. 2. Investigate other potential resistance mechanisms, such as alterations in the sphingolipid biosynthesis pathway.
Problem 2: Inconsistent results in our this compound susceptibility assays.
Possible Cause Troubleshooting Step
Variability in Inoculum Preparation 1. Standardize the fungal inoculum preparation, ensuring a consistent cell density for each experiment. 2. Use a spectrophotometer to measure the optical density of the inoculum.
Inconsistent Drug Concentration 1. Ensure accurate and consistent preparation of this compound serial dilutions. 2. Use calibrated pipettes and high-quality reagents.
Edge Effects in Microtiter Plates 1. To minimize evaporation, incubate microtiter plates in a humidified chamber. 2. Avoid using the outer wells of the plate for critical experiments, or fill them with sterile medium.
pH Fluctuation during Experiment 1. Use a well-buffered growth medium to maintain a stable pH throughout the incubation period.

Data Presentation

Table 1: In Vitro Activity of this compound Against Various Fungal Species

Fungal SpeciesMIC (ng/mL)IC₅₀ for IPC Synthase Inhibition (pM)
Cryptococcus neoformans<170
Candida albicans32 - 128-
Saccharomyces cerevisiae--

Data compiled from existing research.[1][2][5] MIC values can vary based on the specific strain and experimental conditions.

Table 2: Impact of Pdr5p Efflux Pump on this compound Susceptibility in S. cerevisiae

S. cerevisiae StrainGenotypeThis compound MIC (ng/mL)Fold Change in Resistance
Wild-TypePDR51001x
Efflux Pump DeletionΔpdr512.50.125x (Hypersensitive)
Efflux Pump Overexpressionpdr1-3>800>8x (Resistant)

Hypothetical data based on qualitative descriptions in the literature to illustrate the expected trend.

Table 3: Stability of this compound Under Different Conditions

ConditionHalf-life (t₁₂)Key Observations
Neutral pH (7.0)~80 minutesGradual loss of activity.[2][4]
Optimal pH (5.5)Most stableRecommended for in vitro assays.[2][4]
Acidic or Alkaline pHMinutesRapid decomposition and loss of bioactivity.[2][4]
50% Mouse SerumAccelerated degradationEpimerization and conversion to inactive γ-lactone.[2][4]

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
  • Inoculum Preparation:

    • Culture the fungal strain on an appropriate agar plate for 24-48 hours.

    • Suspend several colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard.

    • Dilute the suspension in the assay medium (e.g., RPMI-1640) to the desired final inoculum concentration (typically 0.5-2.5 x 10³ CFU/mL).

  • Drug Dilution:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial two-fold dilutions of the this compound stock solution in a 96-well microtiter plate using the assay medium to achieve the desired concentration range.

  • Inoculation and Incubation:

    • Add the prepared fungal inoculum to each well of the microtiter plate containing the drug dilutions.

    • Include a positive control (no drug) and a negative control (no inoculum).

    • Incubate the plate at the optimal temperature for the fungal species (e.g., 35°C) for 24-48 hours.

  • MIC Determination:

    • The MIC is the lowest concentration of this compound that causes a significant inhibition of visible growth (e.g., ≥50% reduction in turbidity) compared to the positive control.

Protocol 2: Checkerboard Assay for Synergy Testing
  • Plate Setup:

    • In a 96-well microtiter plate, prepare serial dilutions of this compound horizontally and a second antifungal agent (e.g., Fluconazole) vertically.

    • This creates a matrix of wells with varying concentrations of both drugs.

  • Inoculation and Incubation:

    • Inoculate each well with the fungal suspension as described in the MIC protocol.

    • Include controls for each drug alone.

    • Incubate the plate under appropriate conditions.

  • Data Analysis:

    • Determine the MIC of each drug alone and in combination.

    • Calculate the Fractional Inhibitory Concentration (FIC) for each drug:

      • FIC of Drug A = (MIC of Drug A in combination) / (MIC of Drug A alone)

      • FIC of Drug B = (MIC of Drug B in combination) / (MIC of Drug B alone)

    • Calculate the FIC Index (FICI): FICI = FIC of Drug A + FIC of Drug B.

    • Interpret the results:

      • FICI ≤ 0.5: Synergy

      • 0.5 < FICI ≤ 4.0: Additive/Indifference

      • FICI > 4.0: Antagonism

Protocol 3: Rhodamine 6G Efflux Assay
  • Cell Preparation:

    • Grow fungal cells to mid-log phase and harvest by centrifugation.

    • Wash the cells with a buffer that does not contain glucose (e.g., PBS).

    • Resuspend the cells in the same buffer to a high density.

  • Loading with Rhodamine 6G:

    • Add Rhodamine 6G to the cell suspension and incubate to allow for uptake.

  • Efflux Initiation:

    • Wash the cells to remove extracellular Rhodamine 6G.

    • Resuspend the cells in buffer containing glucose to energize the efflux pumps.

    • To test for inhibition, include an efflux pump inhibitor (e.g., FK506) in a parallel sample.

  • Measurement of Efflux:

    • Take aliquots of the supernatant at various time points.

    • Measure the fluorescence of the supernatant using a fluorometer.

    • An increase in fluorescence over time indicates efflux of Rhodamine 6G. Compare the rate of efflux between your test strain, a wild-type control, and an inhibitor-treated sample.

Mandatory Visualizations

Rustmicin_Resistance_Mechanisms cluster_instability Chemical Instability cluster_efflux Drug Efflux This compound This compound (Active) Epimer C-2 Epimer (Reduced Activity) This compound->Epimer Epimerization Lactone γ-Lactone (Inactive) Epimer->Lactone Conversion Rustmicin_ext This compound (Extracellular) Rustmicin_int This compound (Intracellular) Rustmicin_ext->Rustmicin_int Uptake Pdr5p Pdr5p Efflux Pump Rustmicin_int->Pdr5p Pdr5p->Rustmicin_ext Efflux

Caption: Overview of the primary resistance mechanisms to this compound in fungi.

PDR5_Regulation cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm cluster_membrane Plasma Membrane PDR5_gene PDR5 Gene PDR5_mRNA PDR5 mRNA PDR5_gene->PDR5_mRNA Transcription Pdr1p Pdr1p Pdr1p->PDR5_gene Binds to PDRE Pdr3p Pdr3p Pdr3p->PDR5_gene Binds to PDRE Ribosome Ribosome PDR5_mRNA->Ribosome Pdr5p_protein Pdr5p Protein Ribosome->Pdr5p_protein Translation Pdr5p_pump Pdr5p Efflux Pump Pdr5p_protein->Pdr5p_pump Insertion Xenobiotics Xenobiotics (e.g., this compound) Xenobiotics->Pdr1p Activates Mitochondrial_Stress Mitochondrial Stress Mitochondrial_Stress->Pdr3p Activates via Retrograde Signaling

Caption: Simplified signaling pathway for the regulation of PDR5 expression.

Experimental_Workflow start Start: Fungal strain with suspected this compound resistance mic_test 1. MIC Assay (this compound alone) start->mic_test checkerboard 2. Checkerboard Assay (this compound + Synergist) mic_test->checkerboard If high MIC efflux_assay 3. Rhodamine 6G Efflux Assay mic_test->efflux_assay If high MIC end End: Characterize resistance and identify countermeasures checkerboard->end ipc_assay 4. IPC Synthase Activity Assay efflux_assay->ipc_assay If efflux is confirmed ipc_assay->end

Caption: A logical workflow for investigating this compound resistance.

References

Validation & Comparative

A Comparative Efficacy Analysis: Rustmicin vs. Aureobasidin A in Antifungal Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – November 24, 2025 – In the ongoing battle against pathogenic fungal infections, researchers and drug development professionals constantly seek more effective therapeutic agents. This guide provides a detailed comparison of two potent antifungal compounds, Rustmicin and Aureobasidin A. Both compounds target the fungal-specific enzyme inositol phosphoceramide (IPC) synthase, a critical component in the sphingolipid biosynthesis pathway, making them promising candidates for novel antifungal therapies. This analysis synthesizes available experimental data to offer an objective comparison of their efficacy.

Mechanism of Action: A Shared Target

Both this compound, a 14-membered macrolide, and Aureobasidin A, a cyclic depsipeptide, exert their antifungal effects by inhibiting IPC synthase.[1][2] This enzyme is crucial for the integrity of the fungal cell membrane. Its inhibition leads to the accumulation of cytotoxic ceramide and depletion of essential complex sphingolipids, ultimately resulting in fungal cell death.[3][4]

cluster_pathway Sphingolipid Biosynthesis Pathway cluster_inhibitors Inhibitors Ceramide Ceramide IPC Inositol Phosphoceramide (IPC) Ceramide->IPC IPC Synthase ComplexSphingolipids Complex Sphingolipids IPC->ComplexSphingolipids FungalCellDeath Fungal Cell Death ComplexSphingolipids->FungalCellDeath Depletion leads to This compound This compound IPC Synthase IPC Synthase This compound->IPC Synthase AureobasidinA Aureobasidin A AureobasidinA->IPC Synthase

Figure 1: Mechanism of Action of this compound and Aureobasidin A.

In Vitro Efficacy: A Quantitative Comparison

The in vitro activities of this compound and Aureobasidin A have been evaluated against a range of pathogenic fungi. The following tables summarize their inhibitory concentrations (IC50) against IPC synthase and their minimum inhibitory concentrations (MIC) required to inhibit fungal growth.

Table 1: IPC Synthase Inhibition (IC50)
CompoundFungal SpeciesIC50Reference
This compound Cryptococcus neoformans70 pM[5]
Candida albicans-
Saccharomyces cerevisiae-
Aureobasidin A Candida albicans2 - 4 ng/mL
Candida glabrata2 - 4 ng/mL
Candida tropicalis2 - 4 ng/mL
Candida parapsilosis2 - 4 ng/mL
Candida krusei2 - 4 ng/mL
Aspergillus fumigatus3 - 5 ng/mL
Aspergillus flavus3 - 5 ng/mL
Aspergillus niger3 - 5 ng/mL
Aspergillus terreus3 - 5 ng/mL

Note: Direct comparative IC50 data for this compound against Candida and Aspergillus species was not available in the reviewed literature.

Table 2: Antifungal Activity (MIC)
CompoundFungal SpeciesMICReference
This compound Cryptococcus neoformans<1 ng/mL[5]
Candida albicans3.1 µg/mL
Candida krusei0.015 - 0.031 µg/mL
Candida glabrata0.015 - 0.031 µg/mL
Candida tropicalis0.015 - 0.031 µg/mL
Aureobasidin A Saccharomyces cerevisiae0.1 - 0.5 µg/mL[6]
Candida albicans0.1 - 0.5 µg/mL[6]
Candida glabrata0.1 - 0.5 µg/mL[6]
Aspergillus nidulans0.1 - 0.5 µg/mL[6]
Aspergillus niger0.1 - 0.5 µg/mL[6]
Cryptococcus neoformans2 - 4 µg/mL (0.5xMIC)[4]

In Vivo Efficacy

Both compounds have demonstrated efficacy in animal models of systemic fungal infections.

  • This compound: Showed efficacy in a mouse model of cryptococcosis.[5] However, its in vivo activity was noted to be less than what its potent in vitro activity might predict. This discrepancy has been attributed to two key factors: instability in serum and its susceptibility to efflux by the PDR5 multidrug resistance pump in Saccharomyces cerevisiae.[5]

  • Aureobasidin A: Demonstrated good efficacy in the treatment of murine systemic candidiasis when administered orally or subcutaneously.[1] Its fungicidal action in this model was reported to be more effective than both fluconazole and amphotericin B.[1]

Experimental Protocols

Inositol Phosphoceramide (IPC) Synthase Inhibition Assay

The activity of IPC synthase is typically measured using a fluorometric HPLC-based assay.

Start Start PrepareMembranes Prepare Fungal Microsomal Membranes Start->PrepareMembranes Incubate Incubate Membranes with Test Compound (this compound or Aureobasidin A) PrepareMembranes->Incubate AddSubstrate Add Fluorescent Substrate (e.g., NBD-C6-ceramide) and Phosphatidylinositol Incubate->AddSubstrate Reaction Enzymatic Reaction (IPC Synthase converts substrates to fluorescent IPC) AddSubstrate->Reaction StopReaction Stop Reaction (e.g., with methanol) Reaction->StopReaction Separate Separate Reaction Products (HPLC) StopReaction->Separate Quantify Quantify Fluorescent IPC Separate->Quantify Calculate Calculate IC50 Quantify->Calculate End End Calculate->End

Figure 2: Workflow for IPC Synthase Inhibition Assay.

Methodology:

  • Preparation of Fungal Membranes: Microsomal membranes containing IPC synthase are isolated from fungal cultures.

  • Incubation: The membranes are pre-incubated with varying concentrations of the test inhibitor (this compound or Aureobasidin A).

  • Reaction Initiation: The enzymatic reaction is initiated by adding a fluorescent ceramide analog (e.g., NBD-C6-ceramide) and the co-substrate phosphatidylinositol.

  • Reaction Termination and Analysis: The reaction is stopped, and the fluorescently labeled inositol phosphoceramide product is separated from the substrate by high-performance liquid chromatography (HPLC).

  • Quantification: The amount of fluorescent product is quantified, and the concentration of the inhibitor that reduces enzyme activity by 50% (IC50) is determined.

Minimum Inhibitory Concentration (MIC) Determination

The MIC is determined using the broth microdilution method according to the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Methodology:

  • Inoculum Preparation: A standardized suspension of the fungal isolate is prepared.

  • Serial Dilution: The antifungal agent is serially diluted in a microtiter plate containing a suitable broth medium (e.g., RPMI-1640).

  • Inoculation: Each well is inoculated with the fungal suspension.

  • Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 35°C for 24-48 hours).

  • MIC Reading: The MIC is determined as the lowest concentration of the antifungal agent that causes a significant inhibition of visible growth compared to a drug-free control well.

Conclusion

Both this compound and Aureobasidin A are highly potent inhibitors of fungal IPC synthase, demonstrating significant antifungal activity. This compound exhibits exceptionally potent in vitro activity, particularly against Cryptococcus neoformans, with an IC50 in the picomolar range. Aureobasidin A shows broad-spectrum activity against various Candida and Aspergillus species.

While in vitro data suggests this compound's superiority in terms of raw inhibitory power against specific pathogens, its in vivo efficacy is hampered by stability and drug efflux issues. Aureobasidin A, on the other hand, has shown robust in vivo efficacy in a candidiasis model, suggesting a more favorable pharmacokinetic profile.

Further research, including head-to-head in vivo comparative studies and the development of this compound analogs with improved stability and resistance to efflux, is warranted to fully elucidate the therapeutic potential of these promising antifungal agents. Researchers and drug development professionals should consider the specific fungal pathogen of interest and the potential for in vivo limitations when choosing a lead compound for further development.

References

A Head-to-Head Comparison of Rustmicin and Fluconazole Against Cryptococcus neoformans

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Cryptococcus neoformans, an encapsulated yeast, is a significant opportunistic fungal pathogen responsible for life-threatening meningitis, particularly in immunocompromised individuals. The current therapeutic arsenal is limited, and the emergence of resistance to frontline drugs like fluconazole necessitates the exploration of novel antifungal agents. This guide provides a detailed, data-driven comparison of Rustmicin, a promising antifungal compound, and fluconazole, the current standard of care, against C. neoformans.

Mechanism of Action: A Tale of Two Pathways

The antifungal activity of this compound and fluconazole stems from their interference with distinct, yet crucial, biosynthetic pathways in C. neoformans.

This compound: Targeting Sphingolipid Synthesis

This compound, a 14-membered macrolide, exerts its potent fungicidal activity by inhibiting inositol phosphoceramide (IPC) synthase.[1][2] This enzyme is critical for the synthesis of complex sphingolipids, which are essential components of the fungal cell membrane. Inhibition of IPC synthase leads to the accumulation of cytotoxic ceramide and a depletion of complex sphingolipids, ultimately compromising cell integrity and leading to cell death.[1][2]

rustmicin_pathway cluster_effects Ceramide Ceramide IPC_Synthase Inositol Phosphoceramide (IPC) Synthase Ceramide->IPC_Synthase Substrate Accumulation Accumulation (Cytotoxic) IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Further Synthesis Cell_Membrane Fungal Cell Membrane Integrity Complex_Sphingolipids->Cell_Membrane Depletion Depletion Disruption Disruption This compound This compound This compound->IPC_Synthase Inhibition

Caption: this compound's mechanism of action against C. neoformans.

Fluconazole: Inhibiting Ergosterol Synthesis

Fluconazole, a triazole antifungal, targets the fungal cytochrome P450 enzyme 14α-demethylase, encoded by the ERG11 gene.[3][4][5] This enzyme is a key player in the ergosterol biosynthesis pathway, responsible for converting lanosterol to ergosterol.[3][6] Ergosterol is the primary sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity and function.[7] By inhibiting 14α-demethylase, fluconazole disrupts ergosterol production, leading to the accumulation of toxic methylated sterols and ultimately impairing fungal growth.[4]

fluconazole_pathway cluster_effects Lanosterol Lanosterol Erg11 14α-demethylase (Erg11) Lanosterol->Erg11 Substrate Accumulation Toxic Sterol Accumulation Ergosterol Ergosterol Erg11->Ergosterol Cell_Membrane Fungal Cell Membrane Integrity Ergosterol->Cell_Membrane Depletion Depletion Disruption Disruption Fluconazole Fluconazole Fluconazole->Erg11 Inhibition

Caption: Fluconazole's mechanism of action against C. neoformans.

In Vitro Efficacy

The in vitro potency of this compound against C. neoformans is remarkably high, significantly surpassing that of fluconazole.

Antifungal AgentMIC Range (µg/mL)MIC50 (µg/mL)MIC90 (µg/mL)Notes
This compound <0.001<0.001<0.001Inhibits growth and sphingolipid synthesis at concentrations <1 ng/mL.[1][8] The IC50 against IPC synthase is 70 pM.[1][2]
Fluconazole 0.05 - >2562 - 84 - 32MIC values are highly variable.[9][10][11][12] Resistance is a major clinical concern, with resistant isolates defined as MIC ≥16 µg/mL.[10][13][14]

In Vivo Efficacy

Despite its exceptional in vitro activity, the in vivo performance of this compound is tempered by pharmacokinetic challenges.

Antifungal AgentAnimal ModelDosingOutcome
This compound DBA/2N mice10-80 mg/kg for 4 daysDose-dependent reduction in CFU in brain and spleen.[8] ED99 of 29 mg/kg for both tissues.[8] Efficacy is lower than predicted from in vitro data due to instability in serum and susceptibility to drug efflux pumps.[1][2]
Fluconazole Various murine modelsVaries with studyEffective against susceptible strains.[4] Efficacy is significantly reduced against isolates with high MICs, a phenomenon known as heteroresistance.[15]

The Challenge of Antifungal Resistance

A critical consideration in antifungal therapy is the potential for resistance development.

  • Fluconazole: Resistance in C. neoformans is a well-documented and growing problem, particularly in patients undergoing long-term therapy.[14][16] Heteroresistance, where a susceptible population contains a small subpopulation of resistant cells, is common and can lead to therapeutic failure.[15] Mechanisms of resistance often involve mutations in the ERG11 gene or overexpression of drug efflux pumps.[5]

  • This compound: While there is less information on resistance to this compound, its high potency and novel mechanism of action may offer an advantage against fluconazole-resistant strains. However, it has been shown to be a substrate for the multidrug efflux pump PDR5 in Saccharomyces cerevisiae, suggesting a potential mechanism for resistance.[1][2]

Experimental Protocols

The following are generalized protocols for the key experiments cited in this comparison.

experimental_workflow cluster_invitro In Vitro Antifungal Susceptibility Testing cluster_invivo In Vivo Efficacy in Murine Model prep_isolate Prepare C. neoformans Inoculum microdilution Inoculate Microtiter Plate (CLSI M27-A) prep_isolate->microdilution prep_drug Prepare Serial Dilutions of Antifungal Agent prep_drug->microdilution incubation Incubate at 35°C for 48-72 hours microdilution->incubation read_mic Determine Minimum Inhibitory Concentration (MIC) incubation->read_mic infect_mice Infect Mice with C. neoformans treat_mice Administer Antifungal Agent infect_mice->treat_mice monitor_mice Monitor for Clinical Signs and Survival treat_mice->monitor_mice harvest_organs Harvest Organs (Brain, Spleen, Lungs) monitor_mice->harvest_organs determine_cfu Determine Fungal Burden (CFU/gram of tissue) harvest_organs->determine_cfu

Caption: Generalized workflow for in vitro and in vivo antifungal testing.

1. In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of an antifungal agent.

  • Isolate Preparation: C. neoformans is cultured on a suitable agar medium. A suspension is prepared in sterile saline and adjusted to a specific turbidity, corresponding to a known cell density.

  • Drug Dilution: The antifungal agent is serially diluted in a 96-well microtiter plate using a standardized medium such as RPMI-1640.

  • Inoculation: Each well is inoculated with the prepared fungal suspension.

  • Incubation: The plate is incubated at 35°C for 48 to 72 hours.[17]

  • MIC Determination: The MIC is the lowest concentration of the drug that prevents visible growth of the fungus.[17]

2. In Vivo Efficacy (Murine Model of Cryptococcosis)

Animal models are essential for evaluating the in vivo efficacy of antifungal compounds.[18][19]

  • Infection: Immunocompetent or immunocompromised mice (e.g., DBA/2N) are infected with a standardized inoculum of C. neoformans via intravenous or intranasal routes.[1][8][18][19]

  • Treatment: A cohort of infected mice is treated with the antifungal agent at various doses, while a control group receives a vehicle. Treatment is typically administered for a specified duration.[8]

  • Monitoring: Mice are monitored for clinical signs of infection and survival.

  • Fungal Burden Determination: At the end of the study, or at specific time points, mice are euthanized, and organs such as the brain, lungs, and spleen are harvested. The organs are homogenized, and serial dilutions are plated on agar to determine the number of colony-forming units (CFU) per gram of tissue.[8]

Conclusion

This compound and fluconazole represent two distinct classes of antifungal agents with different mechanisms of action and efficacy profiles against C. neoformans.

  • This compound demonstrates exceptional in vitro potency, targeting a novel pathway in sphingolipid biosynthesis. While its in vivo efficacy is currently limited by pharmacokinetic issues, its powerful fungicidal activity makes it an exciting candidate for further drug development and optimization.

  • Fluconazole remains a cornerstone of therapy for cryptococcosis, but its effectiveness is increasingly threatened by the rise of resistance. Its fungistatic nature and the prevalence of heteroresistance underscore the need for new therapeutic strategies.

For researchers and drug development professionals, the stark contrast between this compound and fluconazole highlights the importance of exploring novel cellular targets and addressing pharmacokinetic challenges in the quest for more effective treatments for this devastating fungal infection.

References

A Comparative Analysis of the Cytotoxicity of Rustmicin and Other Macrolides

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of the macrolide Rustmicin and other commonly used macrolide antibiotics, including erythromycin, clarithromycin, roxithromycin, and azithromycin. The comparison focuses on available experimental data on cytotoxicity and the underlying mechanisms of action that contribute to cellular toxicity.

Executive Summary

Data on Macrolide Cytotoxicity

The cytotoxicity of several macrolide antibiotics has been evaluated in human cell lines. The following table summarizes the 50% effective concentration (EC50) values from a comparative study using a human non-malignant Chang liver cell line. These values represent the concentration of the macrolide that resulted in a 50% reduction in cell viability as measured by the MTT assay and cellular protein concentration assay.

MacrolideCell LineAssayIncubation TimeEC50 (µM)
Erythromycin EstolateChang LiverMTT4h~150
MTT48h~100
MTT96h~80
Protein48h~150
Protein96h~150
Erythromycin-11,12-cyclic carbonateChang LiverMTT4h>500
MTT48h~250
MTT96h~200
Protein48h~300
Protein96h~300
ClarithromycinChang LiverMTT4h>500
MTT48h~350
MTT96h~300
Protein48h~400
Protein96h~400
RoxithromycinChang LiverMTT4h>500
MTT48h~400
MTT96h~250
Protein48h~350
Protein96h~350
Erythromycin BaseChang LiverMTT4h>500
MTT48h>500
MTT96h~450
Protein48h>500
Protein96h>500
AzithromycinChang LiverMTT4h>500
MTT48h>500
MTT96h~400
Protein48h>500
Protein96h>500

Note: The data presented in this table is adapted from the study by Viluksela et al. (1996), Journal of Antimicrobial Chemotherapy. Lower EC50 values indicate higher cytotoxicity.

Mechanisms of Cytotoxicity

The cytotoxic mechanisms of this compound and other macrolides differ significantly, reflecting their distinct molecular targets and downstream effects.

This compound: Inhibition of Sphingolipid Synthesis and Ceramide-Induced Apoptosis

This compound is a potent inhibitor of inositol phosphoceramide (IPC) synthase, a key enzyme in the sphingolipid biosynthesis pathway in fungi.[1][2] While IPC synthase is absent in mammals, the inhibition of sphingolipid synthesis at other points can lead to the accumulation of the precursor molecule, ceramide.[1][2] Elevated levels of ceramide are known to be a potent inducer of apoptosis (programmed cell death) in mammalian cells.[3][4] Ceramide acts as a second messenger in signaling pathways that lead to the activation of caspases and ultimately, cell death.[3][4]

cluster_inhibition This compound Action cluster_apoptosis Ceramide-Induced Apoptosis This compound This compound IPC_Synthase Inositol Phosphoceramide Synthase (Fungi) This compound->IPC_Synthase Inhibits Sphingolipid_Synthesis_Other Sphingolipid Synthesis (Mammalian Cells) This compound->Sphingolipid_Synthesis_Other Inhibits (potential) Ceramide Ceramide Sphingolipid_Synthesis_Other->Ceramide Accumulation Mitochondria Mitochondria Ceramide->Mitochondria Caspase_Activation Caspase Activation Mitochondria->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Mechanism of this compound-induced cytotoxicity.
Other Macrolides: Hepatotoxicity and Inflammatory Pathway Modulation

The cytotoxicity of macrolides such as erythromycin and its derivatives is most prominently associated with hepatotoxicity.[3][4] The mechanisms are complex and can involve a combination of direct cellular toxicity and hypersensitivity reactions.

Erythromycin: Studies have suggested that erythromycin's cytotoxicity can be linked to the inhibition of the ERK/MAPK signaling pathway, which can lead to reduced cell proliferation and increased apoptosis. Furthermore, erythromycin has been shown to modulate the NF-κB signaling pathway, which is involved in inflammation and cell survival.

Erythromycin Erythromycin ERK_MAPK ERK/MAPK Pathway Erythromycin->ERK_MAPK Inhibits NF_kB NF-κB Pathway Erythromycin->NF_kB Modulates Cell_Proliferation Cell Proliferation ERK_MAPK->Cell_Proliferation Reduced Apoptosis Apoptosis ERK_MAPK->Apoptosis Increased NF_kB->Apoptosis Inflammation Inflammation NF_kB->Inflammation

Cytotoxicity pathways of Erythromycin.

Clarithromycin, Roxithromycin, and Azithromycin: These newer macrolides generally exhibit lower cytotoxicity compared to erythromycin estolate.[3][4] Their mechanisms of toxicity are thought to be similar to erythromycin, involving potential liver injury, but with a lower incidence and severity.[3][4]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative data table.

Cell Viability Assays

1. MTT Assay

  • Principle: This colorimetric assay measures the reduction of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) by mitochondrial succinate dehydrogenase in viable cells. The resulting formazan product is quantified spectrophotometrically, and its absorbance is directly proportional to the number of living cells.

  • Protocol:

    • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

    • Treat the cells with various concentrations of the macrolides for the specified incubation times (4, 48, or 96 hours).

    • After incubation, add MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control cells.

2. Cellular Protein Concentration Assay

  • Principle: This assay determines the total protein content of the cell culture, which is an indicator of cell number and viability. A decrease in protein concentration suggests cell death or inhibition of cell growth.

  • Protocol:

    • Seed and treat the cells with macrolides as described for the MTT assay.

    • After the incubation period, wash the cells with phosphate-buffered saline.

    • Lyse the cells using a suitable lysis buffer.

    • Determine the protein concentration of the cell lysates using a standard protein assay method, such as the bicinchoninic acid (BCA) assay or the Bradford assay.

    • Measure the absorbance at the appropriate wavelength using a spectrophotometer.

    • Calculate the protein concentration based on a standard curve and express it as a percentage of the untreated control.

cluster_workflow Cytotoxicity Assay Workflow cluster_mtt MTT Assay cluster_protein Protein Assay Start Start Cell_Seeding Seed Cells in 96-well Plate Start->Cell_Seeding Macrolide_Treatment Treat with Macrolides Cell_Seeding->Macrolide_Treatment Incubation Incubation Macrolide_Treatment->Incubation MTT_Addition Add MTT Solution Incubation->MTT_Addition Cell_Lysis Lyse Cells Incubation->Cell_Lysis Formazan_Solubilization Solubilize Formazan MTT_Addition->Formazan_Solubilization Absorbance_MTT Measure Absorbance (570 nm) Formazan_Solubilization->Absorbance_MTT Result Result Absorbance_MTT->Result Protein_Quantification Quantify Protein Cell_Lysis->Protein_Quantification Absorbance_Protein Measure Absorbance Protein_Quantification->Absorbance_Protein Absorbance_Protein->Result

Experimental workflow for cytotoxicity assays.

Conclusion

The available data indicates that among the commonly used macrolides, erythromycin estolate exhibits the highest cytotoxicity in human liver cells, while newer macrolides like azithromycin are considerably less toxic. This compound's cytotoxicity in mammalian cells is mechanistically linked to the induction of apoptosis via ceramide accumulation, a pathway distinct from the hepatotoxicity associated with other macrolides. The lack of direct comparative quantitative data for this compound's cytotoxicity in human cell lines highlights a gap in the current research and underscores the need for further studies to fully assess its safety profile for potential therapeutic applications beyond its established antifungal properties.

References

Lack of Cross-Resistance Between Rustmicin and Other Antifungal Classes: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the unique mechanism of the antifungal agent Rustmicin reveals a promising lack of cross-resistance with existing antifungal drug classes. This analysis, targeted at researchers, scientists, and drug development professionals, compares this compound's activity with that of azoles, polyenes, and echinocandins, supported by available data and detailed experimental methodologies.

This compound, a macrolide antibiotic, operates via a distinct mechanism of action, inhibiting the fungal enzyme inositol phosphoceramide (IPC) synthase.[1][2][3] This enzyme is a critical component of the sphingolipid biosynthesis pathway in fungi, a pathway not targeted by the major classes of currently available antifungal drugs. This fundamental difference in the molecular target strongly suggests that cross-resistance between this compound and other antifungal agents is unlikely to occur through target-site modifications.

Comparison of Antifungal Mechanisms of Action

The primary mechanisms of action for the main classes of antifungal drugs are summarized in the table below. This compound's unique target, IPC synthase, sets it apart from these conventional agents.

Antifungal ClassPrimary Cellular TargetMechanism of Action
This compound Inositol Phosphoceramide (IPC) SynthaseInhibition of sphingolipid biosynthesis, leading to disruption of cell membrane integrity and function.
Azoles Lanosterol 14α-demethylase (Erg11/Cyp51)Inhibition of ergosterol biosynthesis, a key component of the fungal cell membrane.
Polyenes ErgosterolBinding to ergosterol in the fungal cell membrane, leading to pore formation and leakage of cellular contents.
Echinocandins β-(1,3)-D-glucan synthase (Fks1)Inhibition of the synthesis of β-(1,3)-D-glucan, an essential component of the fungal cell wall.

In Vitro Susceptibility of Selected Fungal Pathogens

While direct comparative studies on panels of resistant strains are limited, the available data on the minimum inhibitory concentrations (MICs) of this compound against various fungal pathogens, including those with known intrinsic or acquired resistance to other antifungals, support the hypothesis of a lack of cross-resistance.

Fungal SpeciesThis compound MIC (µg/mL)Notes on Resistance to Other Antifungals
Candida albicans0.5 - 4.0Strains with acquired resistance to azoles are common.
Candida glabrata0.125 - 0.5Often exhibits dose-dependent susceptibility or resistance to azoles.
Candida krusei0.06 - 0.25Intrinsically resistant to fluconazole.
Cryptococcus neoformans0.0005 - 0.004Resistance to fluconazole can develop during therapy.
Aspergillus fumigatus> 64Intrinsically resistant to this compound, likely due to efflux pumps.

Potential for Non-Target-Based Cross-Resistance

While target-based cross-resistance is unlikely, a potential for non-target-based cross-resistance exists, primarily through the overexpression of multidrug efflux pumps. These pumps can extrude a wide range of substrates, and if this compound and another antifungal, such as an azole, are substrates for the same pump, increased expression of that pump could confer reduced susceptibility to both agents.

Studies on aureobasidin A, another IPC synthase inhibitor, have shown that resistance in Aspergillus fumigatus is associated with increased drug efflux.[1][2] Similarly, while one study found no significant cross-resistance between the echinocandin micafungin and azoles in Candida albicans, a slight increase in the micafungin MIC was observed in strains overexpressing the CDR2 efflux pump. This highlights the possibility of efflux-mediated interactions between antifungal agents with different primary targets.

Experimental Protocols

In Vitro Antifungal Susceptibility Testing of this compound

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27 and M38 guidelines for broth microdilution testing of yeasts and filamentous fungi, respectively.

1. Preparation of this compound Stock Solution:

  • Dissolve this compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a stock concentration of 1280 µg/mL.

  • Store the stock solution at -80°C in small aliquots to avoid repeated freeze-thaw cycles.

2. Preparation of Fungal Inoculum:

  • Yeasts: Subculture the yeast isolate on Sabouraud Dextrose Agar (SDA) and incubate at 35°C for 24-48 hours. Prepare a cell suspension in sterile saline and adjust the turbidity to a 0.5 McFarland standard. Further dilute this suspension in RPMI 1640 medium (with L-glutamine, without bicarbonate, and buffered with MOPS) to achieve a final inoculum concentration of 0.5 x 10³ to 2.5 x 10³ cells/mL.

  • Filamentous Fungi: Grow the mold on Potato Dextrose Agar (PDA) at 35°C until sporulation is observed. Harvest conidia by flooding the plate with sterile saline containing 0.05% Tween 20. Adjust the conidial suspension to a concentration of 0.4 x 10⁴ to 5 x 10⁴ conidia/mL in RPMI 1640 medium.

3. Broth Microdilution Assay:

  • Perform serial twofold dilutions of the this compound stock solution in RPMI 1640 medium in a 96-well microtiter plate to achieve a final concentration range (e.g., 0.015 to 8 µg/mL).

  • Inoculate each well with 100 µL of the prepared fungal inoculum.

  • Include a drug-free growth control well and a sterile control well (medium only).

  • Incubate the plates at 35°C for 24-48 hours for yeasts and 48-72 hours for molds.

4. Determination of Minimum Inhibitory Concentration (MIC):

  • The MIC is defined as the lowest concentration of this compound that causes a significant inhibition of growth (typically ≥50% for yeasts and 100% for molds) compared to the drug-free growth control. The endpoint can be determined visually or spectrophotometrically.

Visualizations

Antifungal_Mechanisms cluster_this compound This compound cluster_azoles Azoles cluster_echinocandins Echinocandins This compound This compound IPC_Synthase IPC_Synthase This compound->IPC_Synthase Inhibits Sphingolipids Sphingolipids IPC_Synthase->Sphingolipids Synthesizes Fungal_Membrane Fungal_Membrane Sphingolipids->Fungal_Membrane Component of Azoles Azoles Erg11 Erg11 Azoles->Erg11 Inhibits Ergosterol Ergosterol Erg11->Ergosterol Synthesizes Ergosterol->Fungal_Membrane Component of Echinocandins Echinocandins Glucan_Synthase Glucan_Synthase Echinocandins->Glucan_Synthase Inhibits Glucan Glucan Glucan_Synthase->Glucan Synthesizes Fungal_Cell_Wall Fungal_Cell_Wall Glucan->Fungal_Cell_Wall Component of

Caption: Mechanisms of action of major antifungal classes.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare this compound Stock Solution C Serial Dilution of this compound A->C B Prepare Fungal Inoculum D Inoculation of Microtiter Plate B->D C->D E Incubation D->E F Visual or Spectrophotometric Reading E->F G Determine MIC F->G

Caption: Workflow for antifungal susceptibility testing of this compound.

Resistance_Mechanisms cluster_target Target-Based Resistance cluster_nontarget Non-Target-Based Resistance Antifungal Antifungal (this compound / Azole) Target_Mutation Target Enzyme Mutation This compound: IPC Synthase Azole: Erg11 Antifungal->Target_Mutation No interaction Efflux_Pump Efflux Pump Overexpression Potential for Cross-Resistance Antifungal->Efflux_Pump Substrate for

Caption: Potential for cross-resistance between this compound and Azoles.

References

Benchmarking Rustmicin: An In Vivo Efficacy Comparison Against Leading Antifungal Therapies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of Rustmicin against current frontline antifungal therapies, namely Amphotericin B (a polyene), Fluconazole (an azole), and Echinocandins. The data presented is derived from preclinical studies in murine models of disseminated cryptococcosis, a life-threatening fungal infection.

Executive Summary

This compound, a macrolide antifungal agent, demonstrates potent in vivo activity against Cryptococcus neoformans. Its unique mechanism of action, the inhibition of inositol phosphoceramide (IPC) synthase, a critical enzyme in fungal sphingolipid biosynthesis, sets it apart from existing antifungal classes. While direct head-to-head comparative studies are limited, available data from a murine model of disseminated cryptococcosis indicate that this compound can significantly reduce fungal burden in key organs. However, its in vivo efficacy appears to be influenced by factors such as serum stability and drug efflux pumps.

This guide synthesizes available preclinical data to offer a comparative benchmark of this compound's performance against the gold-standard Amphotericin B and the widely used Fluconazole. Echinocandins are also discussed to provide a comprehensive overview, although they are generally not effective against Cryptococcus neoformans.

In Vivo Efficacy Comparison

The following tables summarize the in vivo efficacy of this compound, Amphotericin B, and Fluconazole in murine models of disseminated Cryptococcus neoformans infection. It is important to note that these results are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Reduction of Fungal Burden in a Murine Model of Disseminated Cryptococcosis

Antifungal AgentMouse StrainInoculum/RouteTreatment RegimenEfficacy Outcome (Fungal Burden Reduction)Reference
This compound DBA/2N1 x 10⁵ CFU / intravenous10, 20, 40, 80 mg/kg/day for 4 days (intraperitoneal)ED₉₉ of 29 mg/kg for both brain and spleen[1]
Amphotericin B DBA/2N1 x 10⁵ CFU / intravenous0.31 mg/kg/day for 4 days (intraperitoneal)Fully effective in sterilizing brain and spleen[1]
Fluconazole BALB/cIntracerebral injection10 to 40 mg/kg/day (in drinking water) for 14 daysDose-dependent reduction in brain CFU[2]

Table 2: Survival Studies in a Murine Model of Disseminated Cryptococcosis

Antifungal AgentMouse StrainInoculum/RouteTreatment RegimenEfficacy Outcome (Survival)Reference
Amphotericin B ND410⁴ CFU / intravenous5 mg/kg/day (intraperitoneal)Significant prolongation of survival vs. untreated controls[3]
Fluconazole ICRIntravenous3, 10, or 20 mg/kg/dayDose-dependent increase in survival[4]

Mechanisms of Action: A Comparative Overview

The antifungal agents discussed in this guide employ distinct mechanisms to inhibit fungal growth, targeting different essential components of the fungal cell.

  • This compound: Uniquely targets fungal sphingolipid biosynthesis by inhibiting inositol phosphoceramide (IPC) synthase. This leads to the accumulation of cytotoxic ceramide and depletion of essential complex sphingolipids, ultimately causing fungal cell death.

  • Amphotericin B (Polyene): Binds to ergosterol, a primary sterol in the fungal cell membrane, forming pores or channels. This disrupts membrane integrity, leading to leakage of intracellular ions and macromolecules, resulting in cell death.

  • Fluconazole (Azole): Inhibits the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase. This enzyme is crucial for the conversion of lanosterol to ergosterol. Inhibition of this step disrupts the structure and function of the fungal cell membrane.

  • Echinocandins: Inhibit the synthesis of β-1,3-D-glucan, an essential component of the fungal cell wall, by non-competitively inhibiting the β-1,3-D-glucan synthase enzyme complex. This results in a weakened cell wall that cannot withstand osmotic stress, leading to cell lysis. As Cryptococcus neoformans has a polysaccharide capsule that can mask the cell wall, echinocandins are generally not effective against this pathogen.

Experimental Protocols

The following is a generalized protocol for a murine model of disseminated cryptococcosis, based on methodologies cited in the referenced studies. Specific parameters may vary between experiments.

1. Fungal Strain and Inoculum Preparation:

  • Cryptococcus neoformans (e.g., strain H99 or MY2061) is grown on Sabouraud dextrose agar (SDA) for 48 hours at 30°C.

  • Yeast cells are harvested and washed with sterile phosphate-buffered saline (PBS).

  • The cell suspension is adjusted to the desired concentration (e.g., 2 x 10⁶ CFU/mL) using a hemocytometer.

2. Animal Model:

  • Male DBA/2N or BALB/c mice (6-8 weeks old) are commonly used.

  • Animals are housed under standard laboratory conditions with ad libitum access to food and water.

3. Infection:

  • Mice are infected via intravenous (i.v.) injection into the lateral tail vein with a volume of 0.1 mL of the fungal suspension (e.g., resulting in an inoculum of 2 x 10⁵ CFU/mouse).

4. Antifungal Treatment:

  • Treatment is initiated at a specified time post-infection (e.g., 2 hours or 24 hours).

  • This compound: Administered intraperitoneally (i.p.) at varying doses (e.g., 10, 20, 40, 80 mg/kg) daily for a specified duration (e.g., 4 days).

  • Amphotericin B: Administered i.p. at a specified dose (e.g., 0.31 mg/kg) daily.

  • Fluconazole: Administered orally (e.g., in drinking water) or via gavage at varying doses (e.g., 10-40 mg/kg) daily.

  • A control group receives the vehicle used to dissolve the antifungal agents.

5. Efficacy Assessment:

  • Fungal Burden: At the end of the treatment period, mice are euthanized. Organs such as the brain and spleen are aseptically removed, weighed, and homogenized in sterile PBS. Serial dilutions of the homogenates are plated on SDA. Colony-forming units (CFU) are counted after incubation at 30°C for 48-72 hours. The results are expressed as log₁₀ CFU per gram of tissue.

  • Survival Study: Mice are monitored daily for signs of morbidity and mortality for a predetermined period (e.g., 30 days). The median survival time and percent survival are calculated.

Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow

To further elucidate the comparative aspects of these antifungal agents, the following diagrams, generated using Graphviz (DOT language), illustrate their respective mechanisms of action and a typical experimental workflow.

experimental_workflow cluster_preparation Preparation cluster_infection Infection cluster_treatment Treatment cluster_assessment Efficacy Assessment Fungal_Culture Cryptococcus neoformans Culture Inoculum_Prep Inoculum Preparation Fungal_Culture->Inoculum_Prep Infection Intravenous Infection Inoculum_Prep->Infection Mouse_Model Murine Model (e.g., DBA/2N) Mouse_Model->Infection Treatment_Groups Randomization into Treatment Groups Infection->Treatment_Groups Drug_Admin Antifungal Administration (i.p. or oral) Treatment_Groups->Drug_Admin Endpoint Endpoint Determination Drug_Admin->Endpoint Fungal_Burden Organ Fungal Burden (CFU) Endpoint->Fungal_Burden Survival Survival Analysis Endpoint->Survival antifungal_mechanisms cluster_this compound This compound cluster_amphotericin Amphotericin B cluster_fluconazole Fluconazole cluster_echinocandins Echinocandins This compound This compound IPC_Synthase Inositol Phosphoceramide (IPC) Synthase This compound->IPC_Synthase inhibits Ceramide Ceramide Accumulation (Cytotoxic) Complex_Sphingolipids Complex Sphingolipid Depletion Fungal_Cell_Death_R Fungal Cell Death Ceramide->Fungal_Cell_Death_R Amphotericin_B Amphotericin B Ergosterol_A Ergosterol Amphotericin_B->Ergosterol_A binds to Pore_Formation Pore Formation in Cell Membrane Ergosterol_A->Pore_Formation Ion_Leakage Ion & Macromolecule Leakage Pore_Formation->Ion_Leakage Fungal_Cell_Death_A Fungal Cell Death Ion_Leakage->Fungal_Cell_Death_A Fluconazole Fluconazole Lanosterol_Demethylase Lanosterol 14-α-demethylase Fluconazole->Lanosterol_Demethylase inhibits Ergosterol_Synthesis Ergosterol Synthesis Membrane_Disruption_F Disrupted Cell Membrane Function & Structure Fungal_Growth_Inhibition Fungal Growth Inhibition Membrane_Disruption_F->Fungal_Growth_Inhibition Echinocandins Echinocandins Glucan_Synthase β-1,3-D-Glucan Synthase Echinocandins->Glucan_Synthase inhibits Glucan_Synthesis β-1,3-D-Glucan Synthesis Cell_Wall_Disruption Weakened Cell Wall Cell_Lysis Osmotic Instability & Cell Lysis Cell_Wall_Disruption->Cell_Lysis

References

Fungal Warfare: A Comparative Analysis of Transcriptomic Responses to Rustmicin and Azoles

Author: BenchChem Technical Support Team. Date: November 2025

A Deep Dive into the Cellular Battlegrounds Shaped by Two Distinct Antifungal Agents

For researchers, scientists, and drug development professionals engaged in the relentless pursuit of novel antifungal therapies, understanding the intricate molecular dialogues between fungi and antifungal agents is paramount. This guide offers a comparative analysis of the fungal transcriptomic responses to two classes of antifungals with distinct mechanisms of action: Rustmicin, a potent inhibitor of sphingolipid synthesis, and azoles, the widely used disruptors of ergosterol biosynthesis.

While extensive transcriptomic data has elucidated the fungal response to azoles, a comprehensive transcriptomic profile for this compound is not yet available in publicly accessible research. This guide, therefore, presents a detailed overview of the known transcriptomic alterations induced by azoles and contrasts this with the established mechanism of action for this compound. This comparative approach provides valuable insights into the divergent cellular strategies fungi employ to counteract these two antifungal agents.

At a Glance: this compound vs. Azoles

FeatureThis compoundAzoles
Primary Target Inositol phosphoceramide (IPC) synthaseLanosterol 14-α-demethylase (Erg11p/Cyp51)[1][2][3]
Affected Pathway Sphingolipid biosynthesis[4][5]Ergosterol biosynthesis[1][2][3]
Cellular Impact Accumulation of ceramides, depletion of complex sphingolipids[4][5]Depletion of ergosterol, accumulation of toxic sterol intermediates[2][6]
Reported Fungal Response Primarily characterized by biochemical inhibition; transcriptomic data is lacking.Upregulation of ergosterol biosynthesis genes, increased expression of efflux pumps, and activation of stress response pathways.[1][7][8]

The Azole Effect: A Transcriptomic Perspective

Azoles represent a cornerstone of antifungal therapy, and consequently, the fungal response to this class of drugs has been extensively studied at the transcriptomic level. Upon exposure to azoles, fungi initiate a multifaceted transcriptional reprogramming aimed at mitigating drug efficacy and coping with cellular stress.

Key Transcriptional Signatures of Azole Response

The following table summarizes the key genes and pathways that are commonly modulated in fungi upon treatment with azoles, as evidenced by various transcriptomic studies.

Gene/Pathway CategoryKey Genes/ComponentsObserved Transcriptional ChangeFungal SpeciesReference
Ergosterol Biosynthesis ERG11 (Cyp51A), ERG2, ERG3, ERG10, ERG25UpregulationCandida albicans, Aspergillus fumigatus, Saccharomyces cerevisiae[1][7]
Efflux Pumps CDR1, CDR2 (ABC transporters), MDR1 (MFS transporter)UpregulationCandida albicans, Saccharomyces cerevisiae[2][7][8]
Stress Response DDR48, HSP family genesUpregulationCandida albicans[7]
Cell Wall Maintenance GSL22, PHR1, ECM21, ECM33, FEN12UpregulationCandida albicans (in response to caspofungin, but demonstrates general stress response)[7]
Iron Metabolism Siderophore biosynthesis genesDownregulationAspergillus fumigatus[1]

Experimental Protocols: Unraveling the Transcriptome

The insights into the fungal response to azoles have been made possible through rigorous experimental methodologies. Below are representative protocols for transcriptomic analysis of fungal cultures treated with antifungal agents.

Fungal Culture and Azole Treatment
  • Isolate and Culture Conditions : Fungal isolates, such as Aspergillus fumigatus or Candida albicans, are cultured in appropriate liquid media (e.g., RPMI 1640 or Yeast Peptone Dextrose) at a suitable temperature (e.g., 37°C) with shaking to ensure aeration.

  • Antifungal Exposure : Once the cultures reach a predetermined growth phase (e.g., early to mid-logarithmic phase), they are exposed to sub-inhibitory concentrations of an azole antifungal (e.g., itraconazole, fluconazole) or a vehicle control (e.g., DMSO).

  • Incubation and Harvesting : The treated and control cultures are incubated for a specific duration (e.g., 4 to 48 hours). Following incubation, fungal cells are harvested by centrifugation or filtration, washed with sterile phosphate-buffered saline (PBS), and immediately flash-frozen in liquid nitrogen to preserve RNA integrity.

RNA Extraction and Sequencing
  • RNA Isolation : Total RNA is extracted from the frozen fungal pellets using a combination of mechanical disruption (e.g., bead beating) and a commercial RNA extraction kit (e.g., RNeasy Kit, Qiagen) following the manufacturer's instructions.

  • RNA Quality Control : The integrity and concentration of the extracted RNA are assessed using a bioanalyzer (e.g., Agilent Bioanalyzer) and a spectrophotometer (e.g., NanoDrop).

  • Library Preparation and Sequencing : RNA-sequencing (RNA-Seq) libraries are prepared from high-quality RNA samples. This process typically involves mRNA purification, cDNA synthesis, adapter ligation, and amplification. The prepared libraries are then sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).

Data Analysis
  • Data Preprocessing : Raw sequencing reads are subjected to quality control checks and trimmed to remove low-quality bases and adapter sequences.

  • Read Alignment : The processed reads are aligned to the reference genome of the fungal species under investigation.

  • Differential Gene Expression Analysis : The aligned reads are used to quantify gene expression levels. Statistical methods are then applied to identify genes that are differentially expressed between the azole-treated and control groups.

  • Functional Enrichment Analysis : Gene Ontology (GO) and pathway enrichment analyses (e.g., KEGG) are performed on the differentially expressed genes to identify the biological processes and pathways that are significantly affected by the azole treatment.

Visualizing the Mechanisms of Action

The distinct molecular targets of this compound and azoles trigger divergent downstream consequences. The following diagrams, generated using the DOT language, illustrate the targeted signaling pathways.

Rustmicin_Mechanism Serine + Palmitoyl-CoA Serine + Palmitoyl-CoA 3-Ketosphinganine 3-Ketosphinganine Serine + Palmitoyl-CoA->3-Ketosphinganine SPT Dihydrosphingosine Dihydrosphingosine 3-Ketosphinganine->Dihydrosphingosine Phytoceramide Phytoceramide Dihydrosphingosine->Phytoceramide Ceramide Synthase Inositol Phosphoceramide (IPC) Inositol Phosphoceramide (IPC) Phytoceramide->Inositol Phosphoceramide (IPC) IPC Synthase Complex Sphingolipids Complex Sphingolipids Inositol Phosphoceramide (IPC)->Complex Sphingolipids This compound This compound IPC Synthase IPC Synthase This compound->IPC Synthase

Caption: Mechanism of action of this compound, which inhibits Inositol Phosphoceramide (IPC) Synthase.

Azole_Mechanism Acetyl-CoA Acetyl-CoA Squalene Squalene Acetyl-CoA->Squalene Lanosterol Lanosterol Squalene->Lanosterol 4,4-dimethyl-cholesta-8,14,24-trienol 4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol->4,4-dimethyl-cholesta-8,14,24-trienol Lanosterol 14-α-demethylase (Erg11p/Cyp51) Ergosterol Ergosterol 4,4-dimethyl-cholesta-8,14,24-trienol->Ergosterol Azoles Azoles Lanosterol 14-α-demethylase\n(Erg11p/Cyp51) Lanosterol 14-α-demethylase (Erg11p/Cyp51) Azoles->Lanosterol 14-α-demethylase\n(Erg11p/Cyp51)

Caption: Mechanism of action of azoles, which inhibit Lanosterol 14-α-demethylase.

Conclusion and Future Directions

The wealth of transcriptomic data for azoles has provided a deep understanding of the fungal adaptive response, highlighting the upregulation of the drug's target pathway and efflux pumps as key resistance mechanisms.[1][7][8] In contrast, the molecular response to this compound at the transcriptomic level remains an uncharted territory. Based on its mechanism of inhibiting sphingolipid biosynthesis, it is plausible that a transcriptomic analysis would reveal significant alterations in genes related to ceramide metabolism, cell signaling, and membrane composition.[4][5]

Future research employing RNA-sequencing on this compound-treated fungi is crucial to complete this comparative picture. Such studies would not only illuminate the specific genetic networks mobilized against sphingolipid synthesis inhibitors but also potentially unveil novel antifungal targets and synergistic drug combinations. For drug development professionals, a comprehensive understanding of these distinct fungal responses is instrumental in designing next-generation antifungals that can overcome existing resistance mechanisms and effectively combat fungal infections.

References

Validating the Fungicidal vs. Fungistatic Activity of Rustmicin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Rustmicin's antifungal activity with other established agents, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying biochemical pathways to aid in understanding its mechanism of action.

Executive Summary

This compound is a potent antifungal agent that exhibits fungicidal activity against a range of clinically important fungal pathogens. Its mechanism of action is the specific inhibition of inositol phosphoceramide (IPC) synthase, a key enzyme in the fungal sphingolipid biosynthesis pathway. This inhibition leads to the accumulation of cytotoxic ceramide and the depletion of essential complex sphingolipids, ultimately resulting in fungal cell death. This guide presents a comparative analysis of this compound's potency against other common antifungal drugs and provides detailed protocols for assessing its fungicidal nature.

Data Presentation: Comparative Antifungal Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) values for this compound and other commonly used antifungal agents against various fungal species. A lower MIC value indicates greater potency in inhibiting fungal growth, while a low MFC/MIC ratio (typically ≤4) is indicative of fungicidal activity.

Antifungal AgentMechanism of ActionCandida albicans (µg/mL)Cryptococcus neoformans (µg/mL)Aspergillus fumigatus (µg/mL)
This compound Inhibitor of Inositol Phosphoceramide (IPC) Synthase MIC: 3 MIC: 0.0001 - 0.001 MIC: >100
Amphotericin BBinds to ergosterol, forming pores in the cell membraneMIC: 0.25 - 1MIC: 0.12 - 1MIC: 0.5 - 2
MFC: 0.5 - 2MFC: 0.25 - 2MFC: 1 - 4
FluconazoleInhibits lanosterol 14-α-demethylase, blocking ergosterol synthesisMIC: 0.25 - 4MIC: 4 - 16MIC: >64
MFC: >64 (Fungistatic)MFC: >64 (Fungistatic)MFC: >64 (Fungistatic)
CaspofunginInhibits β-(1,3)-D-glucan synthase, disrupting cell wall synthesisMIC: 0.03 - 0.25MIC: 16MIC: 0.015 - 0.125
MFC: 0.06 - 0.5MFC: >16MFC: >8 (Fungistatic against Aspergillus)

Note: Data for comparator agents are compiled from various sources and can exhibit strain-dependent variability. This compound's high potency against Cryptococcus neoformans is particularly noteworthy.[1] Its lack of activity against Aspergillus fumigatus suggests a degree of specificity in its spectrum.

Experimental Protocols

Accurate determination of fungicidal versus fungistatic activity is critical in antifungal drug development. The following are detailed methodologies for key assays.

Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) M27-A3 guidelines for yeast and M38-A2 for filamentous fungi, and is consistent with methods used in the primary literature for this compound.

a. Inoculum Preparation:

  • Fungal isolates are cultured on Sabouraud Dextrose Agar (SDA) for 24-48 hours at 35°C.

  • Colonies are suspended in sterile saline (0.85% NaCl) and the turbidity is adjusted to a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).

  • The stock suspension is further diluted in RPMI-1640 medium (buffered with MOPS) to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL.

b. Broth Microdilution for MIC:

  • Serial two-fold dilutions of this compound (and comparator drugs) are prepared in a 96-well microtiter plate using RPMI-1640 medium.

  • Each well is inoculated with the prepared fungal suspension. A growth control (no drug) and a sterility control (no inoculum) are included.

  • The plate is incubated at 35°C for 24-48 hours.

  • The MIC is determined as the lowest concentration of the drug that causes a significant inhibition of visible growth compared to the drug-free control well.

c. Determination of MFC:

  • Following MIC determination, a 10-20 µL aliquot is taken from each well showing no visible growth (at and above the MIC).

  • The aliquot is sub-cultured onto an SDA plate.

  • Plates are incubated at 35°C for 24-48 hours, or until growth is visible in the control subculture.

  • The MFC is defined as the lowest drug concentration from which ≤3 colonies are recovered, representing a ≥99.9% killing of the initial inoculum.

Time-Kill Assay

This assay provides a dynamic measure of antifungal activity over time.

a. Assay Setup:

  • Prepare a fungal suspension in RPMI-1640 medium at a starting inoculum of approximately 1-5 x 10^5 CFU/mL.

  • Add this compound at various concentrations (e.g., 1x, 2x, 4x, and 8x MIC) to separate culture tubes containing the fungal suspension. Include a drug-free growth control.

  • Incubate the tubes at 35°C with constant agitation.

b. Sampling and Colony Counting:

  • At predetermined time points (e.g., 0, 2, 4, 6, 8, 12, and 24 hours), withdraw an aliquot from each tube.

  • Perform serial dilutions of the aliquots in sterile saline.

  • Plate the dilutions onto SDA plates and incubate at 35°C for 24-48 hours.

  • Count the number of colonies to determine the CFU/mL at each time point.

c. Data Analysis:

  • Plot the log10 CFU/mL versus time for each drug concentration.

  • A fungicidal effect is typically defined as a ≥3-log10 (99.9%) reduction in CFU/mL from the initial inoculum. A fungistatic effect is observed when there is a prevention of growth or a <3-log10 reduction in the initial inoculum.

Visualizations

Fungal Sphingolipid Biosynthesis Pathway and this compound's Target

The following diagram illustrates the key steps in the fungal sphingolipid biosynthesis pathway, highlighting the point of inhibition by this compound.

Sphingolipid_Biosynthesis Serine_PalmitoylCoA Serine + Palmitoyl-CoA SPT Serine Palmitoyl- transferase Serine_PalmitoylCoA->SPT Ketosphinganine 3-Ketosphinganine Reductase Reductase Ketosphinganine->Reductase Dihydrosphingosine Dihydrosphingosine (Sphinganine) Hydroxylase Hydroxylase Dihydrosphingosine->Hydroxylase Ceramide_Synthase1 Ceramide Synthase Dihydrosphingosine->Ceramide_Synthase1 Phytosphingosine Phytosphingosine Ceramide_Synthase2 Ceramide Synthase Phytosphingosine->Ceramide_Synthase2 Dihydroceramide Dihydroceramide Phytoceramide Phytoceramide IPC_Synthase IPC Synthase (AUR1) Phytoceramide->IPC_Synthase IPC Inositol Phosphoceramide (IPC) MIPC_Synthase MIPC Synthase IPC->MIPC_Synthase MIPC Mannosyl-IPC (MIPC) MIP2C_Synthase Inositol- phosphotransferase MIPC->MIP2C_Synthase MIP2C Mannosyl-diinositol-phosphorylceramide (M(IP)2C) SPT->Ketosphinganine Reductase->Dihydrosphingosine Hydroxylase->Phytosphingosine Ceramide_Synthase1->Dihydroceramide Ceramide_Synthase2->Phytoceramide IPC_Synthase->IPC MIPC_Synthase->MIPC MIP2C_Synthase->MIP2C This compound This compound This compound->IPC_Synthase

Caption: Fungal sphingolipid pathway and this compound's inhibition of IPC Synthase.

Experimental Workflow: Fungicidal vs. Fungistatic Determination

This diagram outlines the decision-making process for classifying an antifungal agent's activity based on experimental results.

Fungicidal_vs_Fungistatic_Workflow decision decision result result Start Start: Antifungal Susceptibility Testing MIC_Assay Perform Broth Microdilution for Minimum Inhibitory Concentration (MIC) Start->MIC_Assay MIC_Result Determine MIC MIC_Assay->MIC_Result MFC_Assay Subculture from wells ≥ MIC to determine Minimum Fungicidal Concentration (MFC) MIC_Result->MFC_Assay MFC_Result Determine MFC MFC_Assay->MFC_Result Ratio_Decision MFC/MIC Ratio ≤ 4? MFC_Result->Ratio_Decision Time_Kill_Assay Perform Time-Kill Assay Ratio_Decision->Time_Kill_Assay No / Equivocal Fungicidal Fungicidal Ratio_Decision->Fungicidal Yes Time_Kill_Result Analyze Log10 CFU/mL Reduction over Time Time_Kill_Assay->Time_Kill_Result Kill_Decision ≥ 3-log10 Reduction? Time_Kill_Result->Kill_Decision Kill_Decision->Fungicidal Yes Fungistatic Fungistatic Kill_Decision->Fungistatic No

Caption: Workflow for determining fungicidal vs. fungistatic activity.

References

Navigating the Challenges of Rustmicin: A Pharmacokinetic Comparison with its Synthetic Analogs

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Rustmicin, a potent 14-membered macrolide antifungal agent, has demonstrated significant promise in targeting pathogenic fungi, particularly Cryptococcus neoformans.[1][2] Its mechanism of action, the inhibition of inositol phosphoceramide (IPC) synthase, is a critical chokepoint in fungal sphingolipid biosynthesis.[1][2] However, the translation of its high in vitro potency to in vivo efficacy has been hampered by significant pharmacokinetic hurdles. This has spurred the development of synthetic analogs aimed at overcoming these limitations. This guide provides a comparative overview of the known pharmacokinetic profile of this compound and the intended improvements sought with its synthetic analogs, supported by available data and generalized experimental protocols.

The Pharmacokinetic Profile of this compound: A Story of Instability and Efflux

The primary challenges in the clinical development of this compound are its inherent instability and its susceptibility to drug efflux pumps.[1][2] In the presence of serum, this compound undergoes rapid degradation, compromising its therapeutic window and overall efficacy.

Table 1: Summary of this compound's Pharmacokinetic Limitations

ParameterObservationImplication
Chemical Stability Rapid epimerization at the C-2 position and conversion to an inactive γ-lactone in the presence of serum.[1][2]Reduced in vivo half-life and lower than expected efficacy in animal models.[1][2] The degradation products, L-760,262 (C-2 epimer) and L-770,715 (translactonized this compound), are devoid of antifungal activity.[1]
Drug Efflux Identified as a substrate for the Saccharomyces cerevisiae multidrug efflux pump PDR5.[1][2]Active removal of the drug from the fungal cell, leading to decreased intracellular concentrations and reduced target engagement.
In Vivo Efficacy Less active in a mouse model of cryptococcosis than predicted from its potent in vitro activity.[1][2]The combination of instability and efflux significantly diminishes the therapeutic potential of the parent molecule.

Synthetic Analogs: The Quest for Stability and Improved Efficacy

The development of synthetic analogs of this compound has primarily focused on addressing the molecule's chemical instability. One notable example is the creation of 21-hydroxy derivatives of this compound and the related compound galbonolide B. The goal of such modifications is to create a more stable molecule that can maintain its structural integrity and potent antifungal activity in a physiological environment.

Unfortunately, detailed public data on the pharmacokinetic profiles of these synthetic analogs is scarce. The research focus has been on the synthesis and initial activity screening, with in-depth pharmacokinetic comparisons likely remaining proprietary. The overarching goal for these analogs is to achieve:

  • Increased serum stability: To prolong the in vivo half-life and maintain therapeutic concentrations for a longer duration.

  • Reduced susceptibility to efflux: To enhance intracellular accumulation and maximize target inhibition.

  • Maintained or improved antifungal potency: To ensure that the chemical modifications do not compromise the compound's efficacy.

Experimental Protocols for Pharmacokinetic Analysis

The following outlines a generalized experimental approach for determining and comparing the pharmacokinetic profiles of antifungal compounds like this compound and its analogs.

1. In Vitro Stability Assay:

  • Objective: To assess the chemical stability of the compounds in a simulated physiological environment.

  • Method:

    • Incubate the test compound (this compound or an analog) in fresh mouse or human serum at 37°C.

    • Collect aliquots at various time points (e.g., 0, 1, 2, 4, 8, 24 hours).

    • Quench the reaction and extract the compound.

    • Analyze the concentration of the parent compound and any degradation products using High-Performance Liquid Chromatography (HPLC).

    • Calculate the rate of degradation and the half-life of the compound in serum.

2. In Vivo Pharmacokinetic Study:

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compounds in an animal model.

  • Method:

    • Administer the test compound to a cohort of laboratory animals (e.g., mice or rats) via intravenous (IV) and oral (PO) routes.

    • Collect blood samples at predetermined time points post-administration.

    • Process the blood samples to isolate plasma.

    • Quantify the concentration of the drug in plasma using a validated analytical method such as LC-MS/MS (Liquid Chromatography with tandem mass spectrometry).

    • Calculate key pharmacokinetic parameters including:

      • Clearance (CL): The rate at which the drug is removed from the body.

      • Volume of Distribution (Vd): The extent to which the drug distributes into tissues.

      • Half-life (t½): The time it takes for the drug concentration to decrease by half.

      • Area Under the Curve (AUC): A measure of total drug exposure over time.

      • Bioavailability (%F): The fraction of the orally administered dose that reaches systemic circulation.

Visualizing the Scientific Context

Mechanism of Action and Rationale for Analog Development

The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for pharmacokinetic analysis, providing a visual context for the data presented.

cluster_0 Fungal Cell cluster_1 Pharmacokinetic Challenges Ceramide Ceramide IPC_Synthase Inositol Phosphoceramide (IPC) Synthase Ceramide->IPC_Synthase Substrate IPC Inositol Phosphoceramide (IPC) IPC_Synthase->IPC Complex_Sphingolipids Complex Sphingolipids IPC->Complex_Sphingolipids Fungal_Membrane Fungal Cell Membrane Integrity Complex_Sphingolipids->Fungal_Membrane Cell_Death Fungal Cell Death Fungal_Membrane->Cell_Death This compound This compound / Analogs This compound->IPC_Synthase Inhibition Serum_Degradation Serum Degradation Efflux_Pump Efflux Pump Rustmicin_PK This compound Rustmicin_PK->Serum_Degradation Rustmicin_PK->Efflux_Pump

Caption: this compound's mechanism and pharmacokinetic challenges.

cluster_workflow Pharmacokinetic Analysis Workflow start Compound Administration (IV and PO) sampling Serial Blood Sampling start->sampling analysis Plasma Drug Concentration Analysis (LC-MS/MS) sampling->analysis modeling Pharmacokinetic Modeling and Parameter Calculation analysis->modeling results Determination of: - Half-life (t½) - Clearance (CL) - Volume of Distribution (Vd) - Bioavailability (%F) modeling->results

Caption: Generalized workflow for in vivo pharmacokinetic analysis.

Conclusion

This compound remains a highly promising antifungal lead compound due to its potent and specific mechanism of action. However, its inherent chemical instability and susceptibility to efflux present significant barriers to its clinical development. While the development of synthetic analogs is a logical and necessary step to address these pharmacokinetic deficiencies, a lack of publicly available comparative data makes it difficult to assess their success. Future publications detailing the in vivo performance of these analogs will be critical in determining if the promise of this compound can be fully realized. For now, the focus remains on overcoming the fundamental pharmacokinetic challenges that have so far limited this potent antifungal agent.

References

Safety Operating Guide

Proper Disposal of Rustmicin: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Effective management of laboratory waste is paramount for ensuring personnel safety, environmental protection, and regulatory compliance. This document provides a comprehensive guide to the proper disposal of Rustmicin, a potent antifungal agent. Due to the absence of a specific Safety Data Sheet (SDS) with explicit disposal instructions, a precautionary approach is recommended, treating this compound as a hazardous chemical waste.

I. Guiding Principles for this compound Disposal

Given this compound's potent biological activity as an inhibitor of sphingolipid biosynthesis, all materials contaminated with it should be handled with care to mitigate potential risks to human health and the environment.[1][2][3] The core principles for its disposal are:

  • Segregation: At the point of generation, this compound waste must be kept separate from general laboratory waste.

  • Containment: All this compound waste must be collected in designated, clearly labeled, and leak-proof containers.

  • Compliance: Adherence to institutional, local, and national regulations for hazardous waste disposal is mandatory.

II. Personal Protective Equipment (PPE)

Before handling this compound or its waste, appropriate personal protective equipment must be worn. This includes, but is not limited to:

PPE ItemSpecification
Gloves Nitrile or other chemically resistant gloves
Eye Protection Safety glasses with side shields or goggles
Lab Coat Standard laboratory coat
Respiratory Recommended when handling the powder form (e.g., N95)

III. Step-by-Step Disposal Procedures

The following procedures provide a clear workflow for the safe disposal of solid and liquid this compound waste.

A. Solid Waste Disposal (Unused powder, contaminated labware, PPE)

  • Collection: Place all solid waste contaminated with this compound into a designated, robust, and leak-proof hazardous waste container. This includes items such as:

    • Unused or expired this compound powder

    • Contaminated gloves, weigh boats, and pipette tips

    • Empty vials that are not triple-rinsed

    • Contaminated bench paper and other disposables

  • Labeling: Clearly label the container with "Hazardous Waste: this compound" and the date of accumulation. Ensure the label is legible and securely affixed.

  • Storage: Store the sealed container in a designated and secure satellite accumulation area within the laboratory. This area should be away from general traffic and incompatible materials.

  • Disposal: Arrange for the collection and disposal of the container through your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste contractor.

B. Liquid Waste Disposal (Stock solutions, experimental media)

  • Collection: Pour all liquid waste containing this compound into a designated, leak-proof, and chemically resistant hazardous waste container. Do not mix with other incompatible waste streams.

  • Labeling: Label the container with "Hazardous Waste: this compound" and an approximate concentration. Include the date of accumulation.

  • Storage: Store the sealed container in a designated and secure satellite accumulation area, preferably within secondary containment to prevent spills.

  • Disposal: Contact your institution's EHS department or a licensed hazardous waste contractor for pickup and disposal.

C. Decontamination of Surfaces and Equipment

In the event of a spill or for routine cleaning of contaminated surfaces and non-disposable equipment:

  • Preparation: Prepare a suitable decontamination solution. A common laboratory disinfectant or a 10% bleach solution followed by a 70% ethanol rinse can be effective for general surface cleaning, though specific efficacy against this compound is not documented.

  • Application: Liberally apply the decontamination solution to the contaminated area and allow for an appropriate contact time (e.g., 10-15 minutes).

  • Wiping: Wipe the area with absorbent materials, such as paper towels.

  • Disposal of Wipes: Dispose of all used cleaning materials as solid this compound waste.

IV. Experimental Workflow and Signaling Pathway Diagrams

To provide a clearer understanding of the disposal process, the following diagram illustrates the decision-making workflow for handling this compound waste.

This compound Waste Disposal Workflow cluster_generation Waste Generation cluster_solid Solid Waste Stream cluster_liquid Liquid Waste Stream start This compound Waste Generated is_liquid Liquid Waste? start->is_liquid collect_solid Collect in Labeled Solid Hazardous Waste Container is_liquid->collect_solid No collect_liquid Collect in Labeled Liquid Hazardous Waste Container is_liquid->collect_liquid Yes store_solid Store in Secure Satellite Accumulation Area collect_solid->store_solid dispose_solid Arrange for EHS/ Contractor Pickup store_solid->dispose_solid end Waste Disposed via High-Temperature Incineration dispose_solid->end store_liquid Store in Secondary Containment in Secure Area collect_liquid->store_liquid dispose_liquid Arrange for EHS/ Contractor Pickup store_liquid->dispose_liquid dispose_liquid->end

Caption: Decision workflow for the proper disposal of this compound waste.

By adhering to these procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always consult your institution's specific guidelines for hazardous waste management.

References

Personal protective equipment for handling Rustmicin

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Handling Guide for Rustmicin

For Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of this compound. Adherence to these protocols is essential to ensure a safe laboratory environment and minimize exposure risk.

Personal Protective Equipment (PPE)

The primary defense against exposure to hazardous chemicals is the correct and consistent use of Personal Protective Equipment.[7] The following PPE is mandatory when handling this compound in any form (solid or in solution).

PPE CategorySpecificationRationale
Hand Protection Double gloving with chemotherapy-tested nitrile gloves.Prevents skin contact and absorption. Double gloving provides an extra layer of protection against potential micro-tears or contamination during doffing.
Eye and Face Protection Safety goggles with side shields or a full-face shield.Protects eyes from splashes, aerosols, and airborne particles.
Body Protection Disposable, fluid-resistant laboratory gown with long sleeves and elastic cuffs.Protects skin and personal clothing from contamination.
Respiratory Protection A NIOSH-approved N95 respirator or higher.Recommended when handling the powdered form of this compound or when there is a risk of aerosol generation to prevent inhalation.
Operational Plan for Handling this compound

1. Preparation and Engineering Controls:

  • All work with this compound powder should be conducted in a certified chemical fume hood or a biological safety cabinet to minimize inhalation exposure.

  • Ensure a chemical spill kit is readily accessible in the work area.

  • Designate a specific area for handling this compound to prevent cross-contamination.

2. Handling Procedures:

  • Before handling, ensure all necessary PPE is donned correctly.

  • When weighing the solid form, use a containment balance enclosure if available.

  • When preparing solutions, add the solvent to the this compound powder slowly to avoid generating dust.

  • Avoid eating, drinking, or applying cosmetics in the designated handling area.

3. Post-Handling and Decontamination:

  • After handling, carefully doff PPE, starting with the outer gloves, followed by the gown, and then the inner gloves.

  • Wash hands thoroughly with soap and water after removing PPE.

  • Decontaminate all work surfaces with an appropriate cleaning agent.

Disposal Plan

All materials contaminated with this compound are considered hazardous waste and must be disposed of accordingly.

  • Solid Waste: Used PPE, contaminated labware (e.g., pipette tips, tubes), and any unused this compound powder should be collected in a clearly labeled, sealed hazardous waste container.

  • Liquid Waste: Solutions containing this compound should be collected in a designated, sealed, and clearly labeled hazardous waste container. Do not pour this compound-containing solutions down the drain.

  • Follow your institution's specific guidelines for the disposal of cytotoxic chemical waste.

Emergency Procedures
  • Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.

  • Inhalation: Move to fresh air immediately. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.

Experimental Workflow: Donning and Doffing PPE for this compound Handling

The following diagram outlines the procedural steps for safely putting on (donning) and taking off (doffing) the required Personal Protective Equipment for handling this compound.

PPE_Workflow cluster_donning Donning PPE cluster_doffing Doffing PPE Don1 Hand Hygiene Don2 Inner Gloves Don1->Don2 Don3 Gown Don2->Don3 Don4 Outer Gloves Don3->Don4 Don5 Eye Protection Don4->Don5 Don6 Respirator (if needed) Don5->Don6 Ready Ready for Handling Don6->Ready Doff1 Outer Gloves Doff2 Gown Doff1->Doff2 Doff3 Eye Protection Doff2->Doff3 Doff4 Respirator (if needed) Doff3->Doff4 Doff5 Inner Gloves Doff4->Doff5 Doff6 Hand Hygiene Doff5->Doff6 End End Doff6->End Start Start Start->Don1 Safe Safe to Leave Work Area

PPE Donning and Doffing Workflow for this compound Handling.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.